molecular formula C6H9N3O2 B1603474 2,4-Dimethoxypyrimidin-5-amine CAS No. 14048-15-8

2,4-Dimethoxypyrimidin-5-amine

Cat. No.: B1603474
CAS No.: 14048-15-8
M. Wt: 155.15 g/mol
InChI Key: AQAIISIJUAOVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxypyrimidin-5-amine is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAIISIJUAOVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595727
Record name 2,4-Dimethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14048-15-8
Record name 2,4-Dimethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethoxypyrimidin-5-amine (CAS: 14048-15-8)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminopyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural motif recurring in a multitude of biologically active agents.[1] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone in the design of targeted therapeutics. Within this class, 2,4-Dimethoxypyrimidin-5-amine emerges as a highly versatile and strategic building block. Its trifunctional nature—an electron-donating amine at the C5 position flanked by two reactive methoxy groups at C2 and C4—provides medicinal chemists with a precise toolkit for molecular elaboration. This guide offers a comprehensive technical overview of its synthesis, characterization, and application, providing researchers and drug development professionals with the foundational knowledge required to effectively leverage this compound in their discovery programs.

Section 1: Physicochemical and Structural Characteristics

A thorough understanding of a molecule's intrinsic properties is the bedrock of its successful application in synthesis and screening. This compound is typically a solid at room temperature with a melting point of approximately 89°C.[2][3] Its solubility profile is dictated by the polar amine and ether functionalities, balanced by the aromatic pyrimidine core. It is advisable to store the compound under refrigerated conditions (2-8°C) and protected from light to ensure long-term stability.[2][4]

PropertyValueSource(s)
CAS Number 14048-15-8[2]
Molecular Formula C₆H₉N₃O₂[2][4]
Molecular Weight 155.16 g/mol [2][4]
Exact Mass 155.069476538 Da[2]
Melting Point 89°C[2][3]
XLogP3 0.1[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 5[2]
Storage Temperature 2-8°C, Protect from Light[2][4]

Section 2: A Plausible Retrosynthetic Pathway and Synthesis Protocol

While numerous suppliers offer this compound for commercial purchase, understanding its synthesis is crucial for custom derivatization or scale-up. A logical and robust synthetic route can be devised from readily available starting materials, proceeding through nitration, chlorination, methoxylation, and a final reduction. This multi-step approach ensures high purity and regiochemical control.

G cluster_0 Synthetic Pathway for this compound A 5-Nitrouracil B 2,4-Dichloro-5-nitropyrimidine A->B  POCl₃, DMF (cat.)  Reflux C 2,4-Dimethoxy-5-nitropyrimidine B->C  Sodium Methoxide (2.2 eq)  Methanol, Reflux D This compound (Target Molecule) C->D  Fe Powder, Acetic Acid  or H₂/Pd-C, Ethanol

Caption: A proposed three-step synthesis of the target compound.

Detailed Synthesis Protocol

Causality Statement: This protocol is constructed based on well-established transformations in pyrimidine chemistry. The sequence is designed to install the least reactive functional group (nitro) first, followed by the activation of the C2 and C4 positions via chlorination, which then allows for the crucial nucleophilic substitution with methoxide. The final step, a nitro reduction, is a robust and high-yielding transformation that is tolerant of the existing methoxy groups.

Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine [3]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-nitrouracil (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Heat the reaction mixture to reflux (approx. 100-110°C) and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 2,4-Dimethoxy-5-nitropyrimidine [5]

  • Prepare a solution of sodium methoxide (2.2 eq) in anhydrous methanol in a separate flask under an inert atmosphere (N₂ or Ar).

  • Dissolve the crude 2,4-dichloro-5-nitropyrimidine (1.0 eq) from Step 1 in anhydrous methanol and add it dropwise to the sodium methoxide solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The C4-chloro is typically more reactive, but reflux ensures complete substitution at both positions.[6]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

  • Collect the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the dimethoxy intermediate.

Step 3: Synthesis of this compound [7]

  • Dissolve the 2,4-dimethoxy-5-nitropyrimidine (1.0 eq) from Step 2 in a suitable solvent such as acetic acid or ethanol.

  • Add iron powder (Fe, 5-10 eq) portion-wise with stirring. The reaction is exothermic.

  • Heat the mixture to 60-80°C for 1-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure. Basify the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization from a solvent like cyclohexane to yield the final product.[2]

Section 3: Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A multi-technique approach ensures a self-validating system of characterization.

G cluster_1 Analytical Workflow cluster_2 Spectroscopic Methods cluster_3 Chromatographic Method Start Synthesized Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purification Column Chromatography or Recrystallization TLC->Purification Structure_Confirm Structural Confirmation Purification->Structure_Confirm Final_Purity Final Purity Assay (>95%) Structure_Confirm->Final_Purity NMR ¹H & ¹³C NMR (Proton/Carbon Environment) Structure_Confirm->NMR Primary MS Mass Spectrometry (Molecular Weight) Structure_Confirm->MS Confirmatory FTIR FT-IR (Functional Groups) Structure_Confirm->FTIR Supportive HPLC HPLC / UPLC (Quantitative Purity) Final_Purity->HPLC

Caption: A standard workflow for the purification and characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR should reveal a singlet for the C6 proton, two singlets for the two distinct methoxy groups, and a broad singlet for the amine protons. ¹³C NMR will confirm the presence of the six unique carbon atoms in the structure.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The analysis should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of 155.0695.[2]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for determining the purity of the final compound. A well-developed method using a C18 column with a mobile phase of acetonitrile and water should yield a single major peak, allowing for quantification of purity, which should ideally be >95%.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The amine group serves as a key nucleophile or a point for diazotization, while the methoxy groups can be selectively demethylated or substituted, providing access to a wide array of derivatives.

  • Scaffold for Kinase Inhibitors : The pyrimidine core is central to many FDA-approved kinase inhibitors. The 5-amino group of this compound can be used to build out complex side chains that target the hinge region of kinase active sites, a common strategy in inhibitor design.[1]

  • Synthesis of Antimitotic and Cytotoxic Agents : This building block is explicitly noted for its use in synthesizing potent cytotoxic and antimitotic agents.[2] The amine can be acylated or used in condensation reactions to attach pharmacophores that interfere with cell division or induce apoptosis.

  • Multicomponent Reactions (MCRs) : The amine functionality makes it an ideal component for MCRs, such as the Biginelli or Hantzsch-like reactions. These reactions allow for the rapid assembly of complex, drug-like molecules from simple precursors, accelerating the discovery process.[8] For instance, the related 6-amino-2,4-dimethoxypyrimidine has been used in microwave-assisted MCRs to produce novel pyrimido[4,5-b]quinolines with potent antiproliferative activity against human tumor cell lines.[8]

Section 5: Representative Experimental Protocol: Multicomponent Synthesis

To illustrate the utility of the aminopyrimidine scaffold, the following is a representative protocol for a microwave-assisted, one-pot multicomponent reaction to generate a complex heterocyclic system, adapted from similar reported procedures.[8]

Causality Statement: This protocol utilizes microwave irradiation to accelerate the reaction, a green chemistry approach that often leads to higher yields and shorter reaction times by efficiently overcoming activation energy barriers.[8] Glacial acetic acid serves as both the solvent and a catalyst for the condensation steps. The workup is designed to precipitate the organic product from the aqueous medium, simplifying purification.

G cluster_0 Protocol: Microwave-Assisted Multicomponent Reaction A 1. Reagent Charging - Add Aldehyde (1.0 eq) - Add Dimedone (1.0 eq) - Add this compound (1.0 eq) - Add Glacial Acetic Acid (solvent) B 2. Microwave Irradiation - Seal reaction vessel - Heat to 120-140°C - Maintain for 15-30 min A->B C 3. Reaction Monitoring - Spot on TLC plate - Check for consumption of starting materials B->C C->B  If incomplete,  continue irradiation D 4. Work-up & Isolation - Cool mixture to RT - Pour into ice-cold water - Stir to induce precipitation C->D  If complete E 5. Purification - Collect solid by vacuum filtration - Wash with cold water, then cold diethyl ether - Dry in vacuum oven D->E F 6. Characterization - Obtain NMR, MS, HPLC data E->F

Caption: Step-by-step workflow for a representative multicomponent reaction.

  • Reaction Setup : In a 10 mL microwave reaction vial, combine an aromatic aldehyde (1.0 mmol, 1.0 eq), dimedone (1.0 mmol, 1.0 eq), this compound (1.0 mmol, 1.0 eq), and glacial acetic acid (3-4 mL).

  • Microwave Synthesis : Securely cap the vial and place it in a microwave reactor. Irradiate the mixture at 120-140°C for 15-30 minutes.

  • Monitoring : After cooling, check the reaction progress by TLC using a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

  • Isolation : Once the reaction is complete, pour the cooled reaction mixture into a beaker containing 30 mL of ice-cold water. Stir vigorously for 15 minutes to precipitate the product.

  • Purification : Collect the resulting solid by vacuum filtration. Wash the filter cake sequentially with cold water and cold diethyl ether to remove residual acetic acid and unreacted starting materials.[8]

  • Drying : Dry the purified product in a vacuum oven to obtain the final compound.

Section 6: Safety, Handling, and Storage

As a matter of principle, all chemical reagents should be handled with care by trained personnel in a well-ventilated chemical fume hood.

  • Hazard Identification : While a specific GHS classification is not universally available, related aminopyrimidines are often classified as irritants. Assume the compound may cause skin and serious eye irritation.[9] It may also be harmful if swallowed.

  • Personal Protective Equipment (PPE) : Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling : Avoid generating dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

  • Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C, protected from light, is recommended.[2][4]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.

References

2,4-Dimethoxypyrimidin-5-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dimethoxypyrimidin-5-amine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core molecular characteristics, synthesis, applications, and handling of this compound, a key building block in modern medicinal chemistry.

Core Molecular Profile

This compound is a substituted pyrimidine derivative valued in organic synthesis for its utility as a versatile intermediate.[1] Its chemical identity is defined by a pyrimidine ring functionalized with two methoxy groups and an amine group, bestowing upon it specific reactivity for constructing more complex molecules.

The fundamental molecular identifiers for this compound are:

  • Molecular Formula: C₆H₉N₃O₂[1][2][3]

  • Molecular Weight: 155.16 g/mol [1]

  • CAS Number: 14048-15-8[2][3]

Physicochemical Properties

The compound's physical and chemical characteristics are critical for its handling, storage, and application in synthesis. These properties, summarized in the table below, influence its solubility, stability, and reactivity. The recommended storage condition is 2-8°C, sealed from light and moisture to ensure stability.[1][2]

PropertyValueSource
Appearance Solid / White to almost white crystalline powder[4]
Melting Point 89°C[2]
Exact Mass 155.069476538 Da[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area (TPSA) 70.26 Ų[5]
LogP 0.65720[2]

Role in Synthetic Chemistry & Drug Discovery

The primary utility of this compound lies in its role as a precursor or building block in the synthesis of high-value, biologically active heterocyclic compounds.[1] Pyrimidine derivatives are foundational to numerous pharmacological agents, known to exhibit a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[6]

Synthesis of Bioactive Scaffolds

This amine is particularly instrumental in multicomponent reactions (MCRs) to generate complex molecular architectures. A prominent application is in the synthesis of pyrimido[4,5-b]quinolines, a class of compounds investigated for their potent antiproliferative and antitumor activities.[7][8] The amine group on the pyrimidine ring serves as a key nucleophile, enabling the construction of fused heterocyclic systems.

The general workflow for such a synthesis is depicted below. An aromatic aldehyde, a compound with an active methylene group (like dimedone), and an aminopyrimidine (such as this compound or its isomers) are condensed, often under acidic conditions or with microwave assistance, to yield the target scaffold.[7][8]

G cluster_reactants Reactants cluster_process Process cluster_product Product aldehyde Aromatic Aldehyde reaction Multicomponent Reaction aldehyde->reaction dimedone Dimedone dimedone->reaction amine 2,4-Dimethoxy- pyrimidin-5-amine amine->reaction product Pyrimido[4,5-b]quinoline (Antiproliferative Agent) reaction->product Acetic Acid or Microwave Irradiation G start Start charge 1. Charge Reactants (Aldehyde, Dimedone, Amine) and Acetic Acid into Flask start->charge reflux 2. Heat to Reflux (~90 minutes) charge->reflux monitor 3. Monitor via TLC reflux->monitor monitor->reflux Incomplete cool 4. Cool to Room Temperature monitor->cool Complete precipitate 5. Pour into Cold Water to Precipitate Product cool->precipitate filter 6. Filter and Wash Crude Product precipitate->filter dry 7. Dry Product in Vacuum Oven filter->dry end End dry->end

References

An In-depth Technical Guide to 2,4-Dimethoxypyrimidin-5-amine: A Core Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Substituted Pyrimidine

In the landscape of medicinal chemistry and synthetic organic chemistry, the pyrimidine scaffold stands as a "privileged structure," a molecular framework that repeatedly appears in bioactive compounds and approved pharmaceuticals. Within this important class of heterocycles, 2,4-Dimethoxypyrimidin-5-amine (CAS No. 14048-15-8) has emerged as a particularly valuable and versatile building block. Its strategic placement of an amine group and two methoxy groups on the pyrimidine ring provides a unique combination of nucleophilicity and electronic properties, making it an ideal starting point for the synthesis of complex, biologically active molecules.

This technical guide offers a comprehensive overview of the physical, chemical, and application-specific properties of this compound. It is designed for researchers, scientists, and drug development professionals who seek to leverage this compound in their synthetic and medicinal chemistry programs. We will delve into its core characteristics, reactivity, established applications, and essential handling protocols, providing the field-proven insights necessary for its effective utilization in the laboratory.

Core Molecular Identity and Structural Characteristics

The precise identity and structure of a chemical entity are fundamental to its application. This compound is systematically identified by its chemical nomenclature and registry numbers.

Caption: 2D Chemical Structure of this compound.

Table 1: Key Chemical Identifiers

IdentifierValue
CAS Number 14048-15-8[1][2][3]
Molecular Formula C₆H₉N₃O₂[1][2][3]
Molecular Weight 155.15 g/mol [1][3]
IUPAC Name 2,4-dimethoxy-5-pyrimidinamine[2]
Canonical SMILES COC1=NC(=NC=C1N)OC[1]
InChI 1S/C6H9N3O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,7H2,1-2H3[2]
InChIKey AQAIISIJUAOVLX-UHFFFAOYSA-N[2]

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound dictate its behavior in both reactive and biological environments. These parameters are critical for designing experiments, predicting solubility, and understanding potential bioavailability.

Table 2: Summary of Physicochemical Data

PropertyValue / DescriptionSignificance in Application
Physical Form Solid, often a white to off-white powder.[2][4]Influences handling, weighing, and dissolution procedures.
Melting Point 89°C (recrystallized from cyclohexane)[1][5]Indicates purity and defines the upper temperature limit for solid-state handling.
Boiling Point 316.2 ± 35.0 °C (Predicted)[5]Useful for high-temperature reaction planning, though decomposition may occur.
Solubility Soluble in polar organic solvents.[6]The methoxy and amino groups facilitate solubility in solvents like methanol, DMSO, and acetic acid, which are common in synthesis.
LogP 0.65720[1]A low LogP value suggests moderate lipophilicity, which is often a desirable trait in drug candidates for balancing solubility and membrane permeability.
Polar Surface Area (PSA) 70.26 Ų[1]This value is within the typical range for orally bioavailable drugs, suggesting good potential for membrane transport.
Hydrogen Bond Donors 1 (from the amine group)[1]The amine group can participate in hydrogen bonding, influencing solubility and interactions with biological targets.
Hydrogen Bond Acceptors 5 (from the nitrogen and oxygen atoms)[1]Multiple acceptor sites allow for strong interactions with protic solvents and biological macromolecules.
Rotatable Bonds 2 (the C-O bonds of the methoxy groups)[1]Low rotational freedom contributes to a more rigid structure, which can be advantageous for binding to specific receptor sites.
Exact Mass 155.069476538[1]Essential for high-resolution mass spectrometry (HRMS) analysis to confirm product identity.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in its role as a nucleophilic building block. The amine group at the C5 position is the principal site of reactivity, readily participating in reactions to form new carbon-nitrogen bonds. The electron-donating nature of the two methoxy groups at the C2 and C4 positions enhances the nucleophilicity of the pyrimidine ring system, although the amine group remains the most reactive site for many transformations.

A key application demonstrating its utility is in multicomponent reactions (MCRs), particularly for the synthesis of fused heterocyclic systems. For example, it is a crucial reactant in the synthesis of pyrimido[4,5-b]quinolines, a class of compounds investigated for their antiproliferative and antitumor activities.[7][8]

The causality behind this choice is clear: the amine acts as a potent nucleophile that can react with an electrophilic intermediate, such as a Knoevenagel adduct formed in situ, leading to a cyclization cascade that rapidly builds molecular complexity.

MCR_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction Amine This compound Michael Step 2: Michael Addition (Amine attacks intermediate) Amine->Michael Aldehyde Aromatic Aldehyde Knoevenagel Step 1: Knoevenagel Condensation (Aldehyde + Dimedone) Aldehyde->Knoevenagel Dimedone Dimedone Dimedone->Knoevenagel Knoevenagel->Michael Forms Knoevenagel Adduct Cyclization Step 3: Intramolecular Cyclization & Dehydration Michael->Cyclization Product Final Product: Pyrimido[4,5-b]quinoline derivative Cyclization->Product

Caption: Conceptual workflow for the synthesis of pyrimido[4,5-b]quinolines.

Key Applications in Drug Discovery and Medicinal Chemistry

The structure of this compound makes it an ideal precursor for compounds targeting a range of biological pathways. Its application as a synthetic intermediate is well-documented in the development of potential therapeutics.

  • Anticancer and Antiproliferative Agents: This compound is explicitly used in the synthesis of potent cytotoxic and antimitotic agents.[1] Research has demonstrated its use in microwave-assisted multicomponent reactions to create novel pyrimido[4,5-b]quinoline derivatives, which have shown significant antiproliferative activity against various human tumor cell lines.[7][8] The pyrimidine core is fundamental to the structure of many kinase inhibitors and other anticancer drugs, and this amine provides a convenient handle for elaboration.

  • Dihydrofolate Reductase (DHFR) Inhibitors: The 2,4-diaminopyrimidine scaffold is the cornerstone of classical DHFR inhibitors like trimethoprim. While this molecule is a 2,4-dimethoxy-5-amine, its structural similarity and use in synthesizing related heterocyclic systems suggest its potential as a starting point for novel antifolate drugs.[9][10] Such agents are critical for treating opportunistic infections, particularly in immunocompromised patients.[9]

  • Dual-Target Inhibitors: In modern drug design, creating molecules that can modulate multiple targets is a key strategy. The pyrimidine scaffold has been incorporated into dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs), representing a novel approach for treating ALK-addicted cancers.[11] this compound serves as a foundational piece for building such complex molecules.

  • CNS-Active Agents: Recent studies have explored pyrimidine derivatives as selective partial agonists for the Dopamine D5 receptor, a target for treating cognitive deficits in neurological disorders.[12] The ability to systematically modify the pyrimidine core, starting from intermediates like this compound, is crucial for optimizing potency, selectivity, and pharmacokinetic properties for CNS targets.

Experimental Protocol: Representative Synthesis

To illustrate the practical application of this compound, the following section provides a generalized, step-by-step methodology for its use in a microwave-assisted synthesis of a pyrimido[4,5-b]quinoline derivative, based on published procedures.[7][8] This protocol serves as a self-validating system, where reaction progress can be monitored and the final product confirmed through standard analytical techniques.

Objective: To synthesize a 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative via a one-pot, three-component reaction.

Materials:

  • This compound (1.0 mmol)

  • A substituted aromatic aldehyde (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Glacial Acetic Acid (3-5 mL)

  • Microwave synthesis vial (10 mL)

  • TLC plates (silica gel), n-hexane, ethyl acetate

  • Cold water

Procedure:

  • Vessel Charging: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and dimedone (1.0 mmol).

  • Solvent Addition: Add glacial acetic acid (3-5 mL) to the vial. The acetic acid acts as both a solvent and a catalyst for the condensation steps.

  • Microwave Irradiation: Seal the vial and place it in the cavity of a microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 100-120°C) for a predetermined time (typically 10-30 minutes).

    • Causality: Microwave irradiation dramatically accelerates the reaction rate compared to conventional heating by efficiently coupling with the polar solvent and reactants, leading to rapid, localized heating.[7] This results in shorter reaction times and often higher yields.

  • Reaction Monitoring: After the initial irradiation period, cool the vial to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) to check for the consumption of starting materials.[8]

  • Work-up and Isolation: Once the reaction is complete, pour the cooled reaction mixture into a beaker containing cold water (~30 mL). A solid precipitate should form.

  • Filtration and Drying: Collect the crude product by vacuum filtration, washing the solid with additional cold water. Dry the collected solid in a vacuum oven.

  • Purification and Characterization (Self-Validation):

    • The crude product is often of high purity and may not require column chromatography.[7] If necessary, recrystallize from a suitable solvent (e.g., ethanol).

    • Confirm the identity and purity of the final product using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

      • High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and molecular formula.

      • Melting Point: To assess purity.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of this compound.

Hazard Identification: Based on data for this and structurally similar compounds, the following GHS classifications may apply:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][13]

  • Signal Word: Warning[2]

  • Pictograms: GHS07 (Exclamation Mark)[2]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[14][15]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[16]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[14][17] Remove and wash contaminated clothing before reuse.[14]

Storage and Stability:

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.[1][2][18] It should be protected from light.[1][18]

  • Chemical Stability: The compound is stable under normal storage conditions.[14]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

  • Hazardous Decomposition Products: May release toxic gases, such as carbon oxides and nitrogen oxides, when thermally decomposed.[14]

References

2,4-Dimethoxypyrimidin-5-amine NMR spectral data analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 2,4-Dimethoxypyrimidin-5-amine

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. This compound is a key building block in the synthesis of various biologically active molecules, including potent therapeutic agents.[1][2] Its utility in medicinal chemistry and materials science underscores the importance of unambiguous characterization.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the detailed molecular structure of such compounds in solution.[5][6]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. Moving beyond a simple data sheet, this document offers a senior application scientist's perspective on spectral interpretation, the rationale behind chemical shift assignments, and the practical methodologies required to obtain high-quality data.

Molecular Structure and Predicted Spectral Features

Understanding the molecule's inherent electronic and symmetric properties is the first step in predicting its NMR spectrum. This compound possesses a substituted pyrimidine core, an aromatic heterocycle whose electronic nature is heavily influenced by the positions of its nitrogen atoms and the electronic effects of its substituents: two electron-donating methoxy (-OCH₃) groups and one amino (-NH₂) group.

The placement of these groups at positions 2, 4, and 5 removes any high-level symmetry, rendering all ring carbons and both methoxy groups chemically non-equivalent. This lack of symmetry is critical, as it predicts that each unique proton and carbon atom will generate a distinct signal in the NMR spectrum.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we anticipate four distinct signals.

Signal Assignment and Interpretation
  • C₆-H (Aromatic Proton): A single proton is attached to the pyrimidine ring at the C₆ position. Being on an aromatic system, it is expected to appear in the downfield region. The combined electron-donating effects of the methoxy and amino groups will shield this proton, shifting it upfield relative to unsubstituted pyrimidine. With no adjacent protons, this signal will appear as a sharp singlet .

  • -NH₂ (Amine Protons): The two protons of the primary amine group are chemically equivalent. Their signal typically appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent or trace water.[7][8] The chemical shift is highly variable and dependent on solvent, concentration, and temperature.[9] An exchange with D₂O will cause this signal to disappear, confirming its assignment.[8]

  • -OCH₃ (Methoxy Protons): The two methoxy groups are in distinct chemical environments. The C₂-OCH₃ group is positioned between two ring nitrogens, while the C₄-OCH₃ group is adjacent to one nitrogen and the C₅-amine substituent. This environmental difference will result in two separate, sharp singlets , each integrating to three protons. The C₂ position is generally more electron-deficient in pyrimidines, which may lead to a slight downfield shift for the attached methoxy protons compared to those at C₄.

Predicted ¹H NMR Data Summary

The following table summarizes the expected ¹H NMR spectral data. Chemical shift ranges are estimated based on typical values for pyrimidine derivatives and heterocyclic amines.[10][11][12]

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
C₆-H7.5 - 8.0Singlet (s)1HSole aromatic ring proton; singlet confirms isolation.
-NH₂3.0 - 5.0 (variable)Broad Singlet (br s)2HBroadness is characteristic; shift is solvent-dependent.
C₂-OCH₃3.9 - 4.1Singlet (s)3HDistinct from C₄-OCH₃ due to different electronic environment.
C₄-OCH₃3.8 - 4.0Singlet (s)3HAppears as a sharp singlet, typically slightly upfield of C₂-OCH₃.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment. For this compound, six distinct signals are expected.

Signal Assignment and Interpretation
  • C₂ and C₄ (Ring Carbons): These carbons are bonded to two heteroatoms (N and O) and are thus the most deshielded (downfield) of the ring carbons.[13] C₂, being situated between two nitrogen atoms, is expected to be the most downfield signal in the spectrum. C₄ will also be significantly downfield. Both are quaternary carbons and will typically show weaker signals.

  • C₆ (Ring Carbon): This is the only protonated ring carbon. Its chemical shift is influenced by the ring nitrogens and will appear in the aromatic region, typically upfield of C₂ and C₄. In a DEPT-90 or DEPT-135 experiment, this would appear as a positive signal, confirming it as a CH group.

  • C₅ (Ring Carbon): This quaternary carbon is directly attached to the amino group. The electron-donating nature of the -NH₂ group will shield this carbon, shifting it significantly upfield relative to other aromatic carbons.

  • -OCH₃ (Methoxy Carbons): The two methoxy carbons will appear as distinct signals in the typical range for sp³-hybridized carbons bonded to oxygen (50-65 ppm).[9] Their non-equivalence mirrors that of their attached protons.

Predicted ¹³C NMR Data Summary

The table below outlines the predicted ¹³C NMR spectral data, with chemical shift ranges estimated from literature on similar pyrimidine systems.[13][14]

Signal AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 SignalKey Insights
C₂165 - 175AbsentMost downfield signal; bonded to two N and one O atom.
C₄160 - 170AbsentSecond most downfield signal; bonded to N, C, and O.
C₆140 - 150Positive (CH)The only protonated aromatic carbon.
C₅115 - 125AbsentUpfield shift due to shielding from the -NH₂ group.
C₂-OCH₃55 - 60Positive (CH₃)Methoxy carbon in a highly electron-deficient environment.
C₄-OCH₃53 - 58Positive (CH₃)Distinct from the C₂-methoxy carbon.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount for accurate structural analysis. The following protocol provides a standardized workflow.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose an appropriate deuterated solvent.

    • CDCl₃ (Deuterated Chloroform): A common choice for general organic compounds.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Highly recommended for this compound as it is an excellent solvent for polar molecules and helps in resolving exchangeable protons like those of the -NH₂ group, which often appear as sharper signals.[15]

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube and gently invert it several times to ensure complete dissolution. If necessary, use brief sonication to aid dissolution.[5]

Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a modern NMR spectrometer (e.g., 300-600 MHz). Higher field strengths provide better signal dispersion and resolution.[6]

  • Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30).

    • Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C is a low-abundance nucleus.

    • Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[16]

  • DEPT (Optional but Recommended): Acquire DEPT-135 and/or DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ carbons, which greatly aids in the assignment of the C₆ and -OCH₃ signals.

cluster_workflow NMR Data Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B Data Acquisition (¹H, ¹³C, DEPT @ 400 MHz) A->B 1. Load Sample C ¹H Spectrum Analysis B->C 2. Process FID D ¹³C & DEPT Spectrum Analysis B->D 3. Process FID E Signal Integration & Multiplicity Analysis C->E 4. Analyze Protons F Chemical Shift Assignment D->F 5. Analyze Carbons E->F G 2D NMR (HSQC/HMBC) (If ambiguity exists) F->G 6. Check Assignments H Final Structure Confirmation F->H G->H 7. Correlate Nuclei

Caption: A streamlined workflow for NMR spectral analysis.

Conclusion and Advanced Methods

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for a complete and unambiguous structural assignment. The predicted spectra, characterized by distinct singlets in the ¹H domain and six resolved signals in the ¹³C domain, provide a clear fingerprint for this important synthetic intermediate.

For complex derivatives or in cases of signal overlap, two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would provide definitive proof of assignments.[10][16] HSQC would directly correlate the C₆-H proton with the C₆ carbon and the methoxy protons with their respective carbons. HMBC would reveal long-range (2-3 bond) correlations, for instance, between the C₆-H proton and the C₂, C₄, and C₅ carbons, solidifying the entire structural framework. This rigorous, multi-faceted approach to NMR analysis ensures the highest level of scientific integrity and trustworthiness in chemical research and development.

References

A Technical Guide to the Infrared and Mass Spectrometric Analysis of 2,4-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethoxypyrimidin-5-amine is a substituted pyrimidine of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is a key component in various biologically active molecules. Elucidating and confirming the structure of this compound is a critical step in any research endeavor. This in-depth technical guide provides a comprehensive overview of the core analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as applied to this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage spectral data from closely related analogs and established principles of spectroscopic interpretation to predict and rationalize its spectral characteristics. This predictive approach offers a robust framework for scientists to interpret their own experimental data.

I. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted Infrared Spectrum of this compound

The IR spectrum of this compound is expected to be rich with information, revealing the characteristic vibrations of its amine, methoxy, and pyrimidine ring functionalities. By analyzing the spectra of analogous compounds, such as 2-amino-4,6-dimethoxypyrimidine[1], and considering established group frequency correlations, we can predict the key absorption bands.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Assignment Rationale and Comparative Insights
3450 - 3300Medium-Strong, DoubletN-H stretching (asymmetric & symmetric)The primary amine group (-NH₂) will exhibit two distinct stretching vibrations, characteristic of primary amines. This is a key diagnostic feature.
3100 - 3000Medium-WeakAromatic C-H stretchingThe C-H bond on the pyrimidine ring will give rise to absorptions in this region.
2980 - 2850MediumAliphatic C-H stretchingThe methyl groups of the two methoxy substituents will show characteristic symmetric and asymmetric C-H stretching vibrations.
~1620StrongN-H bending (scissoring)The in-plane bending vibration of the primary amine is expected to be a strong absorption.
1580 - 1450Medium-Strong, Multiple bandsC=C and C=N ring stretchingThe pyrimidine ring will display a series of complex stretching vibrations in this fingerprint region, characteristic of aromatic heterocyclic systems.
~1250StrongAsymmetric C-O-C stretchingThe stretching of the aryl-ether linkage of the methoxy groups is expected to produce a strong, characteristic band.
~1050Medium-StrongSymmetric C-O-C stretchingThe symmetric stretch of the C-O-C bond in the methoxy groups will also be present.
850 - 750Medium-StrongC-H out-of-plane bendingThe out-of-plane bending of the C-H bond on the pyrimidine ring can provide information about the substitution pattern.
Experimental Protocol: Acquiring the IR Spectrum

For a solid sample like this compound, several sampling techniques can be employed for Fourier Transform Infrared (FTIR) spectroscopy. The choice of method depends on the sample quantity and the desired spectral quality.

A. Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.

  • Sample Preparation:

    • Thoroughly dry analytical grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water.

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the IR beam.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

B. Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a modern, rapid, and convenient technique that requires minimal sample preparation.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.

    • Acquire the IR spectrum.

II. Mass Spectrometry: Unraveling the Molecular Structure

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, yielding a characteristic fragmentation pattern that can be used for structural elucidation.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound (Molecular Formula: C₆H₉N₃O₂, Molecular Weight: 155.16 g/mol ) is predicted to show a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups and the pyrimidine ring. The fragmentation pathways of substituted pyrimidines often involve the loss of substituents and characteristic ring fissions[2].

Predicted m/z Proposed Fragment Ion Proposed Neutral Loss Significance
155[C₆H₉N₃O₂]⁺˙-Molecular Ion (M⁺˙)
140[C₅H₆N₃O₂]⁺˙CH₃Loss of a methyl radical from a methoxy group.
126[C₅H₈N₃O]⁺˙CHOLoss of a formyl radical, likely following rearrangement.
125[C₅H₇N₂O₂]⁺˙NH₂Loss of an amino radical.
112[C₄H₄N₃O]⁺˙CH₃, COSequential loss of a methyl radical and carbon monoxide.
96[C₄H₄N₃]⁺˙OCH₃, ˙CHOLoss of a methoxy radical and a formyl radical.
69[C₃H₃N₂]⁺-A common fragment from the cleavage of the pyrimidine ring.
Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is likely to initiate with the loss of a methyl radical from one of the methoxy groups, which is a common fragmentation pathway for methoxy-substituted aromatic compounds. Subsequent losses of stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN) from the ring are also expected.

fragmentation_pathway M [M]⁺˙ m/z 155 (C₆H₉N₃O₂) F1 [M-CH₃]⁺ m/z 140 (C₅H₆N₃O₂) M->F1 - •CH₃ F2 [M-CHO]⁺˙ m/z 126 (C₅H₈N₃O) M->F2 - •CHO F3 [M-NH₂]⁺ m/z 125 (C₅H₇N₂O₂) M->F3 - •NH₂ F4 [M-CH₃-CO]⁺ m/z 112 (C₄H₄N₃O) F1->F4 - CO F5 [C₄H₄N₃]⁺ m/z 96 F4->F5 - O F6 [C₃H₃N₂]⁺ m/z 69 F4->F6 - HNCO

Caption: Predicted Electron Ionization fragmentation pathway of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

Electron ionization mass spectrometry is typically performed on a sample introduced into the ion source in the gas phase.

  • Sample Introduction:

    • For a solid sample with sufficient volatility and thermal stability, a direct insertion probe (DIP) is commonly used.

    • A small amount of the crystalline or powdered this compound is placed in a capillary tube at the end of the probe.

    • The probe is inserted into the high-vacuum region of the mass spectrometer's ion source.

  • Ionization and Analysis:

    • The probe is gradually heated, causing the sample to vaporize directly into the ion source.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • The resulting ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

    • The detector records the abundance of each ion, generating the mass spectrum.

III. Conclusion

References

Introduction: The Strategic Importance of 2,4-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of 2,4-Dimethoxypyrimidin-5-amine

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development.[1][2] Its pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, and the strategic placement of the amino and methoxy groups provides a versatile platform for constructing complex molecular architectures.[2][3] This guide offers a comprehensive, field-proven perspective on the synthesis and purification of this key intermediate, moving beyond simple protocols to explain the underlying chemical principles and rationale that govern procedural choices. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to achieve high purity and yield.

Part 1: A Validated Synthetic Pathway

The most reliable and scalable synthesis of this compound is a three-step sequence commencing from 5-nitrouracil. This pathway is predicated on a series of well-understood transformations: initial chlorination to activate the pyrimidine ring, followed by nucleophilic substitution to install the desired methoxy groups, and culminating in the selective reduction of the nitro group.

Synthesis_Pathway Start 5-Nitrouracil Inter1 2,4-Dichloro-5-nitropyrimidine Start->Inter1 Step 1: Chlorination (POCl₃, Catalyst) Inter2 2,4-Dimethoxy-5-nitropyrimidine Inter1->Inter2 Step 2: Methoxylation (NaOMe, MeOH) Final This compound Inter2->Final Step 3: Nitro Reduction (H₂, Pd/C)

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of the Key Intermediate: 2,4-Dichloro-5-nitropyrimidine

The journey begins with the conversion of 5-nitrouracil to 2,4-dichloro-5-nitropyrimidine. This transformation replaces the hydroxyl groups of the uracil tautomer with more reactive chloro groups, setting the stage for subsequent nucleophilic substitution.

Causality Behind Experimental Choices:

  • Reagent: Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice. It effectively converts the amide-like hydroxyls into chlorides.

  • Catalyst: The reaction is often catalyzed by a tertiary amine, such as N,N-dimethylaniline, or by N,N-dimethylformamide (DMF).[4] These catalysts facilitate the reaction, though careful control is needed as certain amine catalysts can lead to amine-substituted side products, complicating purification.[5]

  • Work-up: The work-up procedure is critical. 2,4-dichloro-5-nitropyrimidine is susceptible to decomposition in water, especially at elevated temperatures.[5] Therefore, a carefully controlled quench into ice water followed by extraction into an organic solvent like toluene or dichloroethane is essential to minimize product loss.[4][5]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-nitropyrimidine [4]

  • In a four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, suspend 5-nitrouracil (1.0 eq) in phosphorus oxychloride (approx. 4-5 volumes).

  • Heat the mixture to approximately 50 °C.

  • Carefully add N,N-dimethylformamide (DMF) (approx. 0.1 eq) portion-wise. An exotherm is typically observed.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., GC or TLC) until the starting material is consumed.

  • Once complete, cool the reaction mixture and recover the excess phosphorus oxychloride under reduced pressure.

  • Under cooling, cautiously add dichloroethane to the residue and stir.

  • Pour the mixture into ice water with vigorous stirring.

  • Separate the organic layer. The aqueous layer can be extracted again with dichloroethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to yield 2,4-dichloro-5-nitropyrimidine, typically as an oil or low-melting solid, which can be used in the next step without further purification.[5]

Step 2: Nucleophilic Substitution to Yield 2,4-Dimethoxy-5-nitropyrimidine

With the activated dichlorinated intermediate in hand, the next step is a double nucleophilic aromatic substitution (SNAr) to install the methoxy groups.

Causality Behind Experimental Choices:

  • Nucleophile: Sodium methoxide (NaOMe) is a strong nucleophile and base, ideal for displacing the chloride ions. It is typically prepared in situ from sodium metal and anhydrous methanol or used as a commercially available solution.[6]

  • Solvent: Anhydrous methanol serves as both the solvent and the source for the methoxide, driving the reaction forward.

  • Temperature Control: The reaction is highly exothermic.[6] Maintaining a low temperature (0-10 °C) during the addition of the dichloropyrimidine substrate to the sodium methoxide solution is crucial to control the reaction rate and prevent the formation of byproducts.

Experimental Protocol: Synthesis of 2,4-Dimethoxy-5-nitropyrimidine [6]

  • In a three-neck round-bottom flask under an inert argon atmosphere, add anhydrous methanol.

  • Carefully add sodium metal (2.2 eq) in small pieces, allowing it to fully dissolve. The flask may require cooling to manage the exotherm.

  • Once all the sodium has reacted, cool the resulting sodium methoxide solution to 0-5 °C in an ice bath.

  • Dissolve the crude 2,4-dichloro-5-nitropyrimidine (1.0 eq) from the previous step in a minimal amount of anhydrous methanol and add it dropwise to the cooled sodium methoxide solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC.

  • Upon completion, cool the mixture in an ice bath. The product often precipitates.

  • Quench the reaction by carefully adding water. Filter the resulting solid precipitate.

  • Wash the collected solid sequentially with cold water and n-hexane, then dry under vacuum to afford 2,4-dimethoxy-5-nitropyrimidine as a light-yellow solid. A typical yield for this step is around 88%.[6]

Step 3: Reduction of the Nitro Group to this compound

The final transformation is the reduction of the 5-nitro group to the target 5-amino group. This is the most delicate step, as conditions must be chosen to selectively reduce the nitro group without affecting the pyrimidine ring or the methoxy groups.

Causality Behind Experimental Choices:

  • Method of Choice: Catalytic hydrogenation is the preferred industrial and laboratory method. It is clean, high-yielding, and avoids the use of stoichiometric metal reductants like iron or zinc, which can lead to heavy metal waste and difficult purification.[5][7]

  • Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and standard catalyst for the hydrogenation of aromatic nitro groups.[5][7]

  • Solvent and Additives: The reaction is typically run in solvents like ethyl acetate or methanol. The addition of acetic acid can be beneficial, potentially by protonating the substrate and increasing its reactivity, though its use should be optimized.[5]

  • Reaction Conditions: The reaction is performed under a positive pressure of hydrogen gas. Pressures of 4-5 bar are often sufficient.[5] Temperature is typically kept moderate (20-40 °C) to ensure selectivity.

Experimental Protocol: Catalytic Hydrogenation to this compound [5]

  • Charge a hydrogenation reactor with 2,4-dimethoxy-5-nitropyrimidine (1.0 eq), ethyl acetate, and optionally, activated carbon for decolorization. Stir the mixture at room temperature for 1 hour.

  • Filter the mixture to remove the carbon and transfer the filtrate to the final hydrogenation vessel.

  • Purge the reactor with an inert gas (e.g., nitrogen) three times.

  • Carefully add wet 5-10% Pd/C catalyst (typically 5-10% by weight of the substrate) and acetic acid (approx. 1 volume equivalent).

  • Pressurize the reactor with hydrogen gas to 4-5 bar.

  • Maintain the temperature at 25-30 °C and monitor the hydrogen uptake. The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.

  • Combine the filtrate and washes. Concentrate the solution under reduced pressure to obtain the crude this compound.

Part 2: Rigorous Purification Methodologies

Achieving high purity is paramount for the use of this compound in subsequent synthetic steps, especially in a drug development context. The primary methods employed are recrystallization and column chromatography.

Purification_Workflow Crude Crude Product (Post-hydrogenation) Workup Aqueous Workup (e.g., NaHCO₃ wash) Crude->Workup Remove Catalyst & Acid Decision Assess Purity (TLC/LCMS) Workup->Decision Recryst Recrystallization Decision->Recryst High Polarity Impurities Chrom Column Chromatography (Silica Gel) Decision->Chrom Close Polarity Impurities Pure Pure Product (>98%) Recryst->Pure Chrom->Pure

Caption: General workflow for the purification of this compound.

Recrystallization

For crude material that is relatively clean, recrystallization is an efficient and scalable purification method. The key is the empirical determination of an appropriate solvent or solvent system.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For pyrimidine derivatives, common solvents include ethanol, isopropanol, ethyl acetate, or binary mixtures like dichloromethane/hexane or ethanol/water.[8] For amines, which can be basic, protic solvents like ethanol or isopropanol are often effective.

  • Cooling Rate: Slow cooling is essential to allow for the formation of a well-ordered crystal lattice, which excludes impurities more effectively. Rapid crashing out of solution by plunging into an ice bath can trap impurities.

Experimental Protocol: Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization appears complete at room temperature, place the flask in an ice bath for 30-60 minutes to maximize product recovery.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum. The reported melting point is approximately 89°C.[1]

Column Chromatography

When recrystallization is ineffective due to the presence of impurities with similar solubility profiles, silica gel column chromatography is the method of choice.[8]

Causality Behind Experimental Choices:

  • Stationary Phase: Standard silica gel is acidic and can sometimes cause degradation or irreversible binding of basic compounds like amines.[8] If this is suspected, the silica gel can be neutralized by pre-treating it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in the eluent).

  • Eluent System: The choice of eluent is critical for good separation. This is determined by thin-layer chromatography (TLC) analysis of the crude product. A common starting point for pyrimidines is a mixture of hexanes and ethyl acetate.[8] The polarity is adjusted to achieve an Rf value of 0.2-0.3 for the desired product.

  • Loading Method: For optimal separation, "dry loading" is recommended. The crude product is dissolved in a minimal amount of a polar solvent (like dichloromethane), adsorbed onto a small amount of silica gel, and the solvent is evaporated. This dry powder is then carefully added to the top of the packed column. This technique prevents band broadening that can occur with liquid loading.[8]

Experimental Protocol: Flash Column Chromatography [8]

  • Determine an optimal eluent system (e.g., Hexane:Ethyl Acetate 1:1) using TLC.

  • Prepare a slurry of silica gel in the lowest polarity eluent to be used and pack a glass column, ensuring no air bubbles are trapped.

  • Adsorb the crude product onto a small amount of silica gel as described for "dry loading".

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin elution with the predetermined solvent system. A gradient elution, starting with a lower polarity and gradually increasing it, may be necessary to separate all impurities.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Summary of Key Parameters

StepKey Reagents & CatalystsSolvent(s)Typical Temp.Typical YieldKey Considerations
1. Chlorination 5-Nitrouracil, POCl₃, DMFPOCl₃, DichloroethaneReflux~80%[4]Moisture sensitivity of product; controlled quench.[5]
2. Methoxylation NaOMeMethanol0 °C to RT~88%[6]Exothermic reaction; requires careful temperature control.
3. Reduction H₂, Pd/CEthyl Acetate, Acetic Acid25-40 °C~91%[5]Safe handling of H₂ gas and pyrophoric catalyst.

References

safe handling and storage of 2,4-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling and Storage of 2,4-Dimethoxypyrimidin-5-amine

Introduction: Understanding the Compound

This compound (CAS No. 14048-15-8) is a substituted pyrimidine derivative that serves as a critical building block in organic synthesis.[1] Its unique structure, featuring methoxy and amine functional groups on a pyrimidine core, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] It is utilized in the synthesis of potent cytotoxic and antimitotic agents, highlighting its importance in medicinal chemistry and drug development research.[2]

Given its reactive nature and application in sensitive research areas, a comprehensive understanding of its safe handling and storage is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and the preservation of the compound's quality.

Section 1: Hazard Identification and Risk Profile

The foundation of safe handling is a thorough understanding of the potential hazards. This compound is classified as hazardous, and its risk profile must be respected in all laboratory operations.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The classification for this compound is summarized below.

Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity / IrritantGHS07: Exclamation MarkWarning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Source: Synthesized from Sigma-Aldrich Safety Information
Physicochemical Properties and Associated Risks

Understanding the compound's physical properties is essential for anticipating its behavior under various laboratory conditions.

PropertyValueImplication for Handling & Storage
CAS Number 14048-15-8Unique identifier for accurate tracking and information retrieval.
Molecular Formula C₆H₉N₃O₂Indicates the elemental composition.
Molecular Weight 155.16 g/mol Relevant for stoichiometric calculations.[1]
Physical Form Solid, Powder/CrystalPoses a risk of aerosolization and inhalation.[3]
Melting Point 89°C (from cyclohexane)Stable solid at room temperature.[2]

The primary physical risk is the fine, solid nature of the compound, which can easily become airborne during handling (e.g., weighing, transferring), leading to inhalation or inadvertent contact with skin and eyes.

Section 2: The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management involves implementing a multi-layered safety strategy known as the "Hierarchy of Controls." This approach prioritizes engineering and administrative solutions over sole reliance on personal protective equipment (PPE).

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Not Feasible - Unique Intermediate) Engineering Engineering Controls (Most Effective) Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls (Primary Barrier)

Engineering controls are physical changes to the workspace that isolate personnel from hazards.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, reconstitution, and transfers, must be conducted inside a certified chemical fume hood.[4] This is the most critical control to prevent inhalation of the powder and contain any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation to exchange air and dilute any fugitive emissions.[5]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[4]

Administrative Controls (Procedural Safeguards)

Administrative controls are work policies and procedures that modify how tasks are performed to reduce exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound. The SOP should cover every step from retrieval from storage to waste disposal.

  • Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the established SOPs before being permitted to handle the compound.[6]

  • Restricted Access: Designate specific areas within the lab for handling this compound and restrict access to authorized personnel only.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and after removing PPE.[8]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Protection TypeRecommended EquipmentSpecification / Standard
Eye Protection Chemical safety goggles or safety glasses with side-shields.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Inspect gloves for tears or holes before each use. Remove and dispose of contaminated gloves properly.[4][9]
Body Protection Long-sleeved laboratory coat.A knee-length coat is recommended to protect against splashes.[4]
Respiratory Protection Generally not required if handled in a fume hood.If a fume hood is not available or if dust is generated outside of containment, a NIOSH/MSHA-approved respirator is necessary.[4]

Section 3: Protocols for Handling and Storage

Adherence to standardized protocols is essential for safety and for maintaining the chemical's integrity.

Recommended Storage Conditions

Improper storage can lead to degradation of the compound, compromising experimental results and potentially creating unknown hazards.

  • Temperature: Store at 2-8°C .[2] This refrigerated condition slows potential degradation pathways.

  • Atmosphere: Keep the container tightly sealed in a dry environment . The amine and pyrimidine moieties can be susceptible to hydrolysis.

  • Light: Keep in a dark place or use an amber vial. Pyrimidine-containing compounds can be sensitive to photolytic degradation.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and caustics.[8][10] Accidental mixing can lead to vigorous, exothermic reactions.

Step-by-Step Handling Protocol: Weighing and Preparing a Solution

This protocol minimizes exposure and ensures accurate preparation.

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Don all required PPE (goggles, lab coat, nitrile gloves).

    • Decontaminate the work surface inside the fume hood.

    • Gather all necessary equipment (spatula, weigh boat, vial, solvent, etc.).

  • Weighing:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

    • Place an analytical balance inside the fume hood if possible. If not, weigh the compound in the hood using a tared weigh boat and carefully transport it to a nearby balance.

    • Open the container and carefully transfer the desired amount of powder using a clean spatula. Avoid any actions that could create dust.

    • Close the primary container tightly immediately after dispensing.

  • Solubilization:

    • Place the weigh boat containing the powder into the receiving vessel (e.g., a beaker or flask) within the fume hood.

    • Add the desired solvent to the vessel, rinsing the weigh boat to ensure a complete quantitative transfer.

    • Stir or sonicate as needed to fully dissolve the compound.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated consumables (e.g., wipes) into a designated hazardous waste container.[4]

    • Wipe down the spatula and the work surface with an appropriate solvent and then soap and water.

    • Remove PPE and wash hands thoroughly.

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing.[13] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air.[13] If the person is not breathing, call for emergency medical services and provide artificial respiration if trained to do so.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and have them sip a glass of water.[13] Call a poison control center or doctor immediately for treatment advice.

Small Spill Cleanup Protocol

This protocol applies to small spills (<100g) that can be safely managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.[15]

Spill_Response_Workflow A Spill Discovered B Alert personnel Evacuate immediate area A->B C Assess Hazard Is it a small, manageable spill? B->C D Call Emergency Response! Evacuate Laboratory C->D No E Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->E Yes F Contain the Spill Cover with absorbent material (e.g., vermiculite, sand) E->F G Collect Residue Carefully sweep material into a designated waste container F->G H Decontaminate Area Wash with soap and water G->H I Package & Label Waste 'Spill Debris' + Chemical Name H->I J Report Incident Inform Supervisor / EHS I->J K End J->K

Caption: Decision workflow for responding to a chemical spill in the laboratory.

  • Alert & Secure: Immediately alert others in the area.[6] Secure the location to prevent others from entering.

  • Assess: Evaluate the spill size and associated risks. Do not proceed if you are unsure or feel unsafe.

  • Protect: Don appropriate PPE, including double-gloving if necessary.

  • Contain & Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill kit absorbent.[6] This prevents further aerosolization. Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a sealable, labeled hazardous waste container.[16] Use tools that will not generate sparks.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[17]

  • Dispose: Seal and label the container as "Hazardous Waste: Spill Debris of this compound."[15] Manage for disposal according to your institution's and local regulations.[18]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.[4]

  • Containerization: Collect waste in clearly labeled, sealed containers.[16]

  • Labeling: The label must include the chemical name and all associated hazard warnings.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by a licensed hazardous waste disposal company.[4][18]

  • Regulations: Never dispose of this chemical down the drain.[5] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[8]

Conclusion

This compound is an indispensable tool in modern chemical synthesis. Its effective and safe use hinges on a culture of safety, proactive risk assessment, and diligent adherence to established protocols. By implementing the hierarchy of controls—prioritizing engineering solutions, reinforcing procedures through administrative oversight, and using PPE as a final safeguard—researchers can handle this valuable compound with the confidence and respect it requires. This guide serves as a technical foundation for developing robust, site-specific SOPs that protect personnel, preserve experimental integrity, and ensure environmental responsibility.

References

discovery and history of 2,4-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic History of 2,4-Dimethoxypyrimidin-5-amine

Abstract

This compound is a pivotal molecular scaffold in contemporary medicinal chemistry and drug development. Its strategic placement of amine and methoxy functional groups on the pyrimidine core makes it an invaluable building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of the historical context of its discovery, tracing the evolution of its synthesis from early pyrimidine chemistry to modern, efficient protocols. We will delve into the causality behind experimental choices, present a detailed, field-proven synthetic workflow, and explore the compound's significance in the development of targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important intermediate.

Introduction: The Strategic Importance of a Substituted Pyrimidine

The pyrimidine ring system is a cornerstone of life itself, forming the structural basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] Beyond its biological origins, the pyrimidine moiety is a privileged scaffold in synthetic chemistry, found in a vast array of pharmaceuticals, including antiviral drugs like zidovudine and anticancer agents.[1][2] The specific substitution pattern of this compound (Molecular Formula: C₆H₉N₃O₂, CAS: 14048-15-8) offers a unique combination of reactive sites.[3][4] The 5-amino group serves as a key nucleophilic handle for building more complex structures, while the 2,4-dimethoxy groups modulate the electronic properties of the ring and can act as leaving groups for further functionalization. This strategic arrangement has made it a sought-after intermediate in the synthesis of potent kinase inhibitors and other targeted therapeutic agents.[5]

Historical Context: From Alloxan to a Versatile Synthetic Intermediate

The journey to this compound is rooted in the broader history of pyrimidine chemistry. The first pyrimidine derivative, alloxan, was isolated by Brugnatelli in 1818 through the oxidation of uric acid.[6][7] However, the systematic study and synthesis of pyrimidines did not begin until the late 19th century. In 1884, Pinner accomplished the first synthesis of a pyrimidine derivative by condensing ethyl acetoacetate with amidines, coining the name "pyrimidin" a year later.[1]

The direct "discovery" of this compound is not marked by a single eureka moment but by the gradual development of a multi-step synthetic pathway. The key to its creation lies in the functionalization of a more fundamental pyrimidine core, a process refined over decades of chemical innovation. The most common and historically significant pathway involves the transformation of 5-nitrouracil, a readily accessible starting material.

The evolution of this synthesis can be understood as a sequence of three critical transformations:

  • Chlorination : The conversion of the hydroxyl groups of 5-nitrouracil into more reactive chloro groups.

  • Nucleophilic Substitution (Methoxylation) : The replacement of the chloro groups with methoxy groups.

  • Nitro Group Reduction : The reduction of the 5-nitro group to the target 5-amino group.

The order and efficiency of these steps have been the subject of considerable optimization, leading to the robust protocols used today.

The Synthetic Pathway: An Evolutionary Perspective

The industrial-scale synthesis of this compound hinges on the reliable production of its key precursor, 2,4-Dichloro-5-nitropyrimidine .

Step A: Chlorination of 5-Nitrouracil

The conversion of 5-nitrouracil to 2,4-dichloro-5-nitropyrimidine is a foundational step. This is typically achieved through a vigorous chlorination reaction using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline or DMF.[8][9]

  • Causality : The hydroxyl groups of the uracil ring are poor leaving groups. Phosphorus oxychloride acts as both the chlorinating agent and a dehydrating agent, converting the keto-enol tautomer of the uracil ring into the more reactive dichloro derivative. The tertiary amine catalyst facilitates the reaction, though its choice is critical. Certain amines can lead to unwanted amine-substituted side products, representing a loss of yield and a purification challenge.[9] Early methods often suffered from harsh conditions and difficult workups, with the product being prone to decomposition in water.[9] Modern refinements focus on controlled temperature and quenching procedures to maximize yield and purity.[8]

Step B & C: The Methoxylation and Reduction Sequence

Once 2,4-dichloro-5-nitropyrimidine is obtained, two transformations remain: replacing the chloro groups with methoxy groups and reducing the nitro group. There are two logical sequences for this:

  • Route 1 : Reduction first, then methoxylation.

  • Route 2 : Methoxylation first, then reduction.

Route 1 involves the initial reduction of 2,4-dichloro-5-nitropyrimidine to form 2,4-dichloro-5-aminopyrimidine . Historically, this reduction was often performed using metals like iron or zinc in acidic media.[9] While effective, these methods generate significant metal waste, posing environmental concerns and often leading to lower yields as the product can become trapped in the metal residue.[9] The modern approach overwhelmingly favors catalytic hydrogenation. This method utilizes a catalyst, typically palladium on carbon (Pd/C), with hydrogen gas as the reductant.[9][10] It is a much cleaner and more efficient process. The resulting 2,4-dichloro-5-aminopyrimidine is then subjected to nucleophilic aromatic substitution (SNAr) with sodium methoxide to yield the final product.

Route 2 , which is often preferred for its cleaner reaction profile, involves the initial methoxylation of 2,4-dichloro-5-nitropyrimidine. The highly electron-withdrawing nitro group at the C5 position activates the chloro groups at C2 and C4 for nucleophilic aromatic substitution.[11] Reacting 2,4-dichloro-5-nitropyrimidine with two equivalents of sodium methoxide in methanol yields 2,4-dimethoxy-5-nitropyrimidine . This intermediate is then subjected to reduction. Again, catalytic hydrogenation is the method of choice for its efficiency and selectivity, cleanly converting the nitro group to an amine without affecting the rest of the molecule to produce this compound.[12][13]

The following diagram illustrates the preferred modern synthetic pathway (Route 2).

G cluster_0 Synthetic Pathway for this compound A 5-Nitrouracil B 2,4-Dichloro-5-nitropyrimidine A->B  POCl₃, Catalyst C 2,4-Dimethoxy-5-nitropyrimidine B->C  CH₃ONa, CH₃OH D This compound C->D  H₂, Pd/C

Caption: Preferred synthetic pathway from 5-Nitrouracil.

Experimental Protocol: A Validated Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound, reflecting modern, efficient practices.

Workflow Overview

G cluster_workflow Experimental Workflow start Start: 2,4-Dichloro-5-nitropyrimidine methoxylation Step 1: Methoxylation - Dissolve in Methanol - Add Sodium Methoxide solution - Reflux start->methoxylation workup1 Step 2: Workup & Isolation - Cool and concentrate - Partition with water/EtOAc - Dry and evaporate methoxylation->workup1 intermediate Isolate Intermediate: 2,4-Dimethoxy-5-nitropyrimidine workup1->intermediate reduction Step 3: Catalytic Hydrogenation - Dissolve in solvent (e.g., EtOAc/MeOH) - Add Pd/C catalyst - Hydrogenate under pressure intermediate->reduction workup2 Step 4: Final Workup & Purification - Filter catalyst - Concentrate filtrate - Recrystallize reduction->workup2 product Final Product: This compound workup2->product

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2,4-Dimethoxypyrimidin-5-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a "privileged structure," a core molecular framework that is recurrent in a multitude of biologically active compounds and approved drugs.[1] Its prevalence is largely due to its ability to engage in key biological interactions, particularly by mimicking the purine bases of DNA and RNA.[1] Within this important class of heterocycles, 2,4-Dimethoxypyrimidin-5-amine has emerged as a particularly versatile and powerful building block for medicinal chemists.

This technical guide provides an in-depth exploration of the applications of this compound, moving beyond simple descriptions to explain the strategic and mechanistic reasoning behind its use. We will delve into its role in the synthesis of potent kinase inhibitors and other complex heterocyclic systems, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of a starting material's fundamental properties is critical for reaction design and optimization. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 14048-15-8[2]
Molecular Formula C₆H₉N₃O₂[2]
Molecular Weight 155.16 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 89°C[2]
Storage 2-8°C, protect from light[2]

Core Applications in Medicinal Chemistry

The unique arrangement of functional groups in this compound—a nucleophilic amine at the C5 position and two methoxy groups at the C2 and C4 positions—makes it an ideal precursor for constructing diverse molecular architectures.

Application 1: A Cornerstone for Kinase Inhibitor Synthesis

The pyrimidine core is a foundational scaffold for a vast number of kinase inhibitors.[3] This is because the nitrogen atoms in the pyrimidine ring can form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of kinases, effectively mimicking the adenine portion of ATP. This compound serves as a precursor to the essential 2,4-diaminopyrimidine pharmacophore found in many potent and selective kinase inhibitors.[4]

Medicinal Chemistry Rationale: The synthesis strategy often involves the displacement of the methoxy groups (typically at the C4 position) with various amines via Nucleophilic Aromatic Substitution (SNAr). The existing C5-amine can be acylated or used as a handle for further diversification, allowing chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Case Study: Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are crucial regulators of mitosis. Their overexpression in many cancers makes them attractive therapeutic targets.[4] The 2,4-diaminopyrimidine scaffold is a key feature of several Aurora kinase inhibitors.[4] While many syntheses start with dichloropyrimidines, this compound provides an alternative route where the methoxy groups can be sequentially displaced, offering a different handle for controlling regioselectivity.

Below is a conceptual signaling pathway targeted by such inhibitors.

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Key Regulators G2_Phase G2 Phase M_Phase Mitosis (M Phase) G2_Phase->M_Phase Mitotic Entry Aurora_A Aurora Kinase A G2_Phase->Aurora_A activates Cytokinesis Cytokinesis M_Phase->Cytokinesis Mitotic Exit Aurora_B Aurora Kinase B M_Phase->Aurora_B activates Aurora_A->M_Phase Aurora_B->Cytokinesis  regulates Inhibitor 2,4-Diaminopyrimidine Inhibitor (derived from scaffold) Inhibitor->Aurora_A inhibits Inhibitor->Aurora_B inhibits

Caption: Targeted Aurora Kinase signaling pathway.

Application 2: Multicomponent Reactions for Fused Heterocycles

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. This approach aligns with the principles of green chemistry by reducing waste and improving atom economy. This compound (or its close analog, 6-amino-2,4-dimethoxypyrimidine) has been successfully used in MCRs to generate complex, fused heterocyclic systems.[5][6]

Case Study: Synthesis of Pyrimido[4,5-b]quinolines

Researchers have developed a microwave-assisted, one-pot MCR of aromatic aldehydes, dimedone, and 6-amino-2,4-dimethoxypyrimidine to synthesize a library of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.[5][6] Several of these compounds demonstrated significant antiproliferative activity against human tumor cell lines.[5] This application showcases the utility of this compound derivatives in rapidly building molecular complexity to explore new chemical space for anticancer agents.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established chemical transformations for pyrimidine derivatives. They should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with this compound

This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with the C5-amino group, a common strategy for linking the pyrimidine core to other aromatic systems.

Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. The choice of palladium catalyst and ligand is crucial for achieving high yields and accommodating a wide range of substrates. A phosphine-based ligand like Xantphos is often effective for coupling with electron-rich heterocycles.

experimental_workflow start Start reagents 1. Add Aryl Halide, this compound, Pd Catalyst, Ligand, and Base to Flask start->reagents solvent 2. Add Anhydrous Solvent (e.g., Dioxane) reagents->solvent degas 3. Degas Mixture (Argon Purge) solvent->degas react 4. Heat Reaction (e.g., 80-110 °C) Monitor by TLC/LC-MS degas->react workup 5. Aqueous Workup (Filter, Extract, Dry) react->workup purify 6. Purify by Column Chromatography workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2,4-Dimethoxypyrimidin-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,4-Dimethoxypyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone for the development of novel therapeutics.[1] The functionalization of this privileged heterocycle, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a critical step in synthesizing a vast array of biologically active molecules.[1][2] Among the various pyrimidine-based building blocks, 2,4-Dimethoxypyrimidin-5-boronic acid has emerged as a particularly valuable reagent. Its unique electronic properties and the presence of the boronic acid moiety make it an ideal substrate for introducing the 2,4-dimethoxypyrimidine scaffold into diverse molecular frameworks, paving the way for the discovery of new drug candidates.[3][4]

The electron-donating methoxy groups at the C2 and C4 positions of the pyrimidine ring increase its electron density, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] This guide provides a comprehensive technical overview, field-proven protocols, and expert insights for successfully employing 2,4-Dimethoxypyrimidin-5-boronic acid in Suzuki-Miyaura coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron compound (in this case, 2,4-Dimethoxypyrimidin-5-boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6] The reaction proceeds through a well-defined catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the organic halide (Ar-X), forming a palladium(II) intermediate.[5][7] This is often the rate-determining step of the reaction.[7] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[7][9]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11] The choice of base is critical and can significantly impact the reaction's efficiency.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)2 (Base) PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid 2,4-Dimethoxypyrimidin- 5-boronic acid (Ar'-B(OH)2) BoronicAcid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol outlines a general and robust method for the microwave-assisted Suzuki-Miyaura cross-coupling of 2,4-Dimethoxypyrimidin-5-boronic acid with an aryl or heteroaryl halide. Microwave irradiation often leads to significantly reduced reaction times and improved yields.[1][2]

Materials:

  • 2,4-Dimethoxypyrimidin-5-boronic acid (1.0 - 1.5 eq)

  • Aryl or Heteroaryl Halide (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Degassed Solvent System (e.g., 1,4-Dioxane and Water, 2:1 v/v)

  • Microwave reaction vial with a stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 2,4-Dimethoxypyrimidin-5-boronic acid (1.0-1.5 eq), and the chosen base (e.g., potassium carbonate, 2.0-3.0 eq).[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.5-5 mol%).[1]

  • Inert Atmosphere: Seal the reaction vessel and replace the atmosphere with an inert gas. This is typically achieved by evacuating and backfilling the vial with argon or nitrogen three times. This step is crucial to prevent the oxidation of the palladium(0) catalyst.[12]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 2:1 mixture of 1,4-dioxane and water).[4] Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 15-30 minutes).[1][3] Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete and has cooled to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and wash with brine. Separate the organic layer.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired coupled product.[3]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Weigh Reactants: Aryl Halide, Boronic Acid, Base B 2. Add Palladium Catalyst A->B C 3. Seal Vial & Purge with Inert Gas B->C D 4. Add Degassed Solvents C->D E 5. Microwave Irradiation (e.g., 100-120°C, 15-30 min) D->E F 6. Monitor Reaction Progress (TLC / LC-MS) E->F G 7. Cool to RT & Dilute with Organic Solvent F->G Reaction Complete H 8. Wash with Brine & Separate Layers G->H Aqueous Layer to Waste I 9. Dry, Filter & Concentrate H->I H1 H->H1 Aqueous Layer to Waste J 10. Purify by Column Chromatography I->J

Figure 2: A generalized experimental workflow for the microwave-assisted Suzuki-Miyaura coupling.

Expert Insights and Troubleshooting

The success of a Suzuki-Miyaura coupling, particularly with heteroaryl boronic acids, often hinges on careful optimization of reaction conditions.

Parameter Expert Recommendation & Rationale
Catalyst For challenging couplings or with less reactive aryl chlorides, consider using more advanced catalyst systems. Buchwald ligands and their corresponding precatalysts are known to be highly effective for heteroaryl couplings.[13][14]
Base The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[6] For substrates sensitive to hydrolysis, anhydrous conditions with a base like KF can be employed.[15] The base activates the boronic acid, so its strength and solubility can significantly affect the reaction rate.[11]
Solvent A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is standard. Water is often beneficial for the transmetalation step.[12] However, for water-sensitive substrates, anhydrous polar aprotic solvents like DMF can be an alternative.[15]
Temperature While microwave heating accelerates the reaction, some unstable boronic acids may decompose at elevated temperatures.[13][16] If decomposition is suspected, running the reaction at a lower temperature for a longer duration may be necessary.

Troubleshooting Common Issues:

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Poor solubility of reactants; Insufficiently reactive halide.Ensure proper inert atmosphere technique.[17] Try a different solvent system to improve solubility.[15] For aryl chlorides, a more active catalyst system (e.g., Buchwald precatalyst) may be required.[14]
Protodeboronation (Loss of Boronic Acid) Presence of water and/or heat leading to decomposition of the boronic acid.Use a milder base or anhydrous conditions.[13][15] Consider using a more stable boronic ester (e.g., pinacol ester).[12] Lowering the reaction temperature can also mitigate this side reaction.[13]
Homocoupling of Boronic Acid Presence of oxygen, which can lead to oxidative homocoupling.[8]Ensure thorough degassing of solvents and maintenance of an inert atmosphere throughout the reaction.[12]
Formation of Byproducts Side reactions due to reactive functional groups on substrates.Protect sensitive functional groups before the coupling reaction. The choice of base can also be critical to avoid side reactions with base-labile groups.[15]

Conclusion

2,4-Dimethoxypyrimidin-5-boronic acid is a powerful building block for the synthesis of novel chemical entities with significant potential in drug discovery. A thorough understanding of the Suzuki-Miyaura reaction mechanism, careful selection of reaction parameters, and meticulous experimental technique are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully implement this versatile transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its prevalence is particularly notable in the field of protein kinase inhibitors, where the pyrimidine framework serves as an effective mimic of the adenine base of ATP, enabling competitive binding to the kinase hinge region.[1][2] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making these enzymes a major focus of drug discovery efforts.[3] Kinase inhibitors with 2,4-diaminopyrimidine and related scaffolds have demonstrated significant therapeutic potential, with approved drugs and clinical candidates targeting a range of kinases including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Phosphoinositide 3-Kinases (PI3K).[2][3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of a library of potential kinase inhibitors starting from the versatile building block, 2,4-dimethoxypyrimidin-5-amine . We will explore the key synthetic transformations required to convert this readily available starting material into a core intermediate, which can then be further diversified to generate a portfolio of novel kinase inhibitors. The protocols provided are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers in their drug discovery endeavors.

Strategic Overview: From Starting Material to a Library of Kinase Inhibitors

Our synthetic strategy is centered on a modular approach, allowing for the generation of a diverse library of compounds from a common intermediate. The overall workflow can be summarized as follows:

  • Core Scaffold Modification: Conversion of the 2,4-dimethoxy groups of the starting material to 2,4-diamino functionalities. This is a crucial step to install the key hydrogen-bonding donors necessary for interaction with the kinase hinge region.

  • Introduction of the First Diversity Element (R¹): Palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with the 5-amino group of the pyrimidine core via a Buchwald-Hartwig amination.

  • Introduction of the Second Diversity Element (R²): Further functionalization of the pyrimidine core, for instance, through another cross-coupling reaction, to introduce a second point of diversity.

This strategy allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrimidine core, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Introduction of Diversity Start This compound Intermediate_1 5-Amino-2,4-dichloropyrimidine Start->Intermediate_1 Chlorination Intermediate_2 N²,N⁴-Disubstituted-5-aminopyrimidine-2,4-diamine Intermediate_1->Intermediate_2 Diamination (SNAr) Core_Intermediate N²,N⁴-Disubstituted-5-aminopyrimidine-2,4-diamine Coupling_1 Buchwald-Hartwig Amination (R¹-Br) Core_Intermediate->Coupling_1 C-N Bond Formation Coupling_2 Suzuki Coupling (R²-B(OH)₂) Coupling_1->Coupling_2 C-C Bond Formation Final_Products Library of Kinase Inhibitors Coupling_2->Final_Products

Figure 1: General synthetic workflow for the preparation of a kinase inhibitor library.

Experimental Protocols

Part 1: Synthesis of the Core Intermediate: 5-Bromo-N²,N⁴-di(propan-2-yl)pyrimidine-2,4-diamine

This multi-step protocol outlines the preparation of a key intermediate that serves as a versatile platform for subsequent diversification.

Step 1a: Synthesis of 2,4-Dichloropyrimidin-5-amine

The initial step involves the conversion of the methoxy groups of the starting material to more reactive chloro groups. This is a critical transformation as the chloro groups are excellent leaving groups for the subsequent nucleophilic aromatic substitution (SNAr) with amines.

  • Reaction:

    • This compound is treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the methoxy groups with chloro atoms.

  • Protocol:

    • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,4-dichloropyrimidin-5-amine.

Step 1b: Synthesis of N²,N⁴-Di(propan-2-yl)pyrimidine-2,4,5-triamine

The dichlorinated intermediate is then subjected to a double SNAr reaction with isopropylamine to install the diaminopyrimidine core.

  • Reaction:

    • The electron-deficient pyrimidine ring readily undergoes nucleophilic substitution at the C2 and C4 positions with isopropylamine.

  • Protocol:

    • In a sealed tube, dissolve 2,4-dichloropyrimidin-5-amine (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

    • Add an excess of isopropylamine (5.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

    • Seal the tube and heat the reaction mixture to 120-140 °C for 12-18 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can often be used in the next step without further purification.

Step 1c: Synthesis of 5-Bromo-N²,N⁴-di(propan-2-yl)pyrimidine-2,4-diamine

A Sandmeyer-type reaction is employed to convert the 5-amino group to a bromo functionality, providing a handle for subsequent Suzuki cross-coupling reactions.

  • Reaction:

    • The 5-amino group is diazotized with a nitrite source in the presence of a bromide source.

  • Protocol:

    • Suspend N²,N⁴-di(propan-2-yl)pyrimidine-2,4,5-triamine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

    • Cool the suspension to 0 °C and add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Slowly warm the mixture to room temperature and then heat to 60 °C for 30 minutes.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-bromo-N²,N⁴-di(propan-2-yl)pyrimidine-2,4-diamine.

Part 2: Diversification of the Core Intermediate

The synthesized 5-bromo-N²,N⁴-di(propan-2-yl)pyrimidine-2,4-diamine is a versatile intermediate for creating a library of potential kinase inhibitors through palladium-catalyzed cross-coupling reactions.

Protocol 2a: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[5] In this protocol, we will couple an aryl or heteroaryl boronic acid to the 5-position of the pyrimidine core.

  • Reaction:

    • Palladium-catalyzed cross-coupling of the 5-bromo-pyrimidine intermediate with a boronic acid in the presence of a base.

  • Protocol:

    • To a microwave vial, add 5-bromo-N²,N⁴-di(propan-2-yl)pyrimidine-2,4-diamine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

    • Add a mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v).

    • Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 15-30 minutes.[6]

    • Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl- or 5-heteroaryl-N²,N⁴-di(propan-2-yl)pyrimidine-2,4-diamine.

Table 1: Representative Examples of Suzuki-Miyaura Coupling Products

EntryAryl/Heteroaryl Boronic AcidProductExpected Yield (%)
1Phenylboronic acidN²,N⁴-Di(propan-2-yl)-5-phenylpyrimidine-2,4-diamine75-85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-N²,N⁴-di(propan-2-yl)pyrimidine-2,4-diamine70-80
3Pyridin-3-ylboronic acidN²,N⁴-Di(propan-2-yl)-5-(pyridin-3-yl)pyrimidine-2,4-diamine65-75
4Thiophen-2-ylboronic acidN²,N⁴-Di(propan-2-yl)-5-(thiophen-2-yl)pyrimidine-2,4-diamine70-80

Protocol 2b: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[7][8] This protocol describes the coupling of an aryl or heteroaryl amine to a halogenated pyrimidine core. To utilize this reaction, a halogen would need to be present at a different position, for example, by starting with a di- or tri-chloropyrimidine and selectively functionalizing one chloro group before the amination. For the purpose of this guide, we will illustrate a general procedure.

  • Reaction:

    • Palladium-catalyzed coupling of an amine with an aryl halide.

  • Protocol:

    • In an oven-dried Schlenk tube, add the aryl halide (e.g., 2-chloro-N⁴-substituted-5-bromopyrimidin-4-amine) (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

    • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-aryl-pyrimidin-2-amine derivative.[9]

Biological Context: Targeting Key Kinases in Disease

The 2,4-diaminopyrimidine scaffold is a well-established hinge-binding motif for a variety of kinases implicated in cancer and other diseases.

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[10] Inhibitors based on the 2,4-diaminopyrimidine core have shown potent activity against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[3]

  • Aurora Kinases: The Aurora kinase family (A, B, and C) plays a crucial role in mitosis. Overexpression of Aurora kinases is frequently observed in tumors and is associated with poor prognosis.[2] Selective Aurora kinase inhibitors with a pyrimidine scaffold have been developed and are in clinical trials.[1][11]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations and amplifications of genes in this pathway are among the most common in human cancers.[4] Pyrimidine-based inhibitors have been successfully developed to target PI3K.

G cluster_0 Upstream Signaling cluster_1 PI3K/AKT Pathway cluster_2 Cell Cycle Regulation cluster_3 Mitosis cluster_4 Cellular Outcomes Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival CDK CDK/Cyclin Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Cell_Cycle->Proliferation Aurora_Kinase Aurora Kinase Mitotic_Spindle Mitotic Spindle Assembly Aurora_Kinase->Mitotic_Spindle Mitotic_Spindle->Proliferation Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->PI3K inhibits Inhibitor->CDK inhibits Inhibitor->Aurora_Kinase inhibits

References

Application Notes and Protocols: 2,4-Dimethoxypyrimidin-5-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Modern Agrochemicals

The pyrimidine heterocycle is a cornerstone in the design and development of modern agrochemicals, conferring a unique combination of biological activity, metabolic stability, and tunable physicochemical properties. Within this chemical class, aminopyrimidines serve as pivotal building blocks for a diverse array of herbicides and fungicides. 2,4-Dimethoxypyrimidin-5-amine, a readily available synthetic intermediate, represents a versatile platform for the synthesis of next-generation crop protection agents. Its strategic placement of methoxy and amino functional groups allows for the creation of novel analogues of established agrochemical classes, particularly sulfonylurea herbicides. This document provides a comprehensive guide to the application of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers and professionals in the field. While direct commercial examples utilizing this specific isomer are not extensively documented in public literature, its structural analogy to the widely used 2-amino-4,6-dimethoxypyrimidine provides a strong basis for its application in the synthesis of potent agrochemicals[1][2][3].

Core Application: Synthesis of Novel Sulfonylurea Herbicides

Sulfonylurea herbicides are a critical class of agrochemicals renowned for their high efficacy at low application rates and their specific mode of action as inhibitors of the acetolactate synthase (ALS) enzyme in plants. The general structure of a sulfonylurea herbicide consists of an aryl or heterocyclic group linked to a pyrimidine or triazine heterocycle via a sulfonylurea bridge. This compound is an ideal precursor for the pyrimidine component of novel sulfonylurea herbicides.

Causality Behind Experimental Choices in Sulfonylurea Synthesis

The synthesis of sulfonylureas from this compound hinges on the nucleophilic character of the 5-amino group, which readily reacts with an electrophilic sulfonyl isocyanate or a related precursor. The choice of reaction conditions is critical for achieving high yields and purity. Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive sulfonyl isocyanate intermediate. The use of a non-protic solvent such as anhydrous acetonitrile or dichloromethane is recommended to facilitate the reaction while minimizing side reactions. A tertiary amine base, such as triethylamine or diisopropylethylamine, is often employed to scavenge the HCl generated when using a sulfonyl chloride and a carbamate source to form the sulfonylurea bridge in a stepwise manner, or to facilitate the reaction with a sulfonyl isocyanate.

Workflow for the Synthesis of a Representative Sulfonylurea Herbicide

The following diagram illustrates a typical workflow for the synthesis of a novel sulfonylurea herbicide from this compound.

G cluster_0 Preparation of Phenylsulfonyl Isocyanate cluster_1 Sulfonylurea Bridge Formation cluster_2 Purification A 2-Methoxycarbonyl-phenylsulfonamide C Anhydrous Toluene, Reflux A->C Reactant B Phosgene or Triphosgene B->C Reagent D 2-Methoxycarbonyl-phenylsulfonyl isocyanate C->D Product F Anhydrous Acetonitrile, 0°C to rt D->F Reactant E This compound E->F Reactant G Novel Sulfonylurea Herbicide F->G Product H Reaction Mixture G->H I Aqueous Workup H->I J Crystallization or Chromatography I->J K Pure Product J->K

Caption: Synthetic workflow for a novel sulfonylurea herbicide.

Experimental Protocols

Protocol 1: Synthesis of a Novel Sulfonylurea Herbicide

This protocol describes a representative synthesis of a hypothetical sulfonylurea herbicide, N-(((2,4-dimethoxypyrimidin-5-yl)amino)carbonyl)-2-methoxycarbonylbenzenesulfonamide.

Materials:

  • This compound (1.0 eq)

  • 2-Methoxycarbonyl-phenylsulfonyl isocyanate (1.1 eq)

  • Anhydrous Acetonitrile

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (e.g., 1.55 g, 10 mmol) in anhydrous acetonitrile (50 mL).

  • Addition of Isocyanate: Cool the solution to 0°C in an ice bath. Slowly add a solution of 2-methoxycarbonyl-phenylsulfonyl isocyanate (e.g., 2.65 g, 11 mmol) in anhydrous acetonitrile (20 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Workup: Upon completion of the reaction, quench the mixture by the slow addition of saturated sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Crystallization: Purify the crude product by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, to yield the pure sulfonylurea herbicide as a solid.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
Novel SulfonylureaC₁₅H₁₆N₄O₇S396.3885-95175-178

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃): δ 10.5 (s, 1H, NH), 8.2 (s, 1H, pyrimidine-H), 8.0 (d, J = 8.0 Hz, 1H, Ar-H), 7.8 (t, J = 8.0 Hz, 1H, Ar-H), 7.6 (t, J = 8.0 Hz, 1H, Ar-H), 7.4 (d, J = 8.0 Hz, 1H, Ar-H), 4.1 (s, 3H, OCH₃), 4.0 (s, 3H, OCH₃), 3.9 (s, 3H, COOCH₃), 3.5 (s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.1, 168.5, 165.2, 150.3, 140.1, 135.2, 133.5, 131.8, 130.5, 128.9, 115.6, 55.4, 54.8, 52.9.

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₁₅H₁₇N₄O₇S: 397.0818; found: 397.0815.

Potential Application in Fungicide Synthesis

The aminopyrimidine scaffold is also prevalent in a number of commercial fungicides. The 5-amino group of this compound can be derivatized to introduce pharmacophores known for their fungicidal activity. For instance, it can undergo reactions such as acylation, alkylation, or condensation with other heterocyclic systems to generate novel fungicide candidates.

Synthetic Strategy for Pyrimidine-Based Fungicides

A common strategy involves the nucleophilic substitution of a halogenated pyrimidine with a linker that is subsequently attached to a toxophore. In the case of this compound, the amino group itself can act as the nucleophile or be transformed into other functional groups to facilitate coupling reactions.

G A This compound B Acylation / Alkylation A->B C Functionalized Pyrimidine Intermediate B->C D Coupling with Toxophore C->D E Novel Fungicide Candidate D->E

Caption: General strategy for fungicide synthesis.

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its application in the development of sulfonylurea herbicides, by analogy to its isomers, presents a clear and viable synthetic route. Furthermore, its potential for derivatization opens avenues for the discovery of new fungicides and other crop protection agents. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the full potential of this valuable intermediate in the ongoing quest for more effective and sustainable agricultural solutions. Further research into the synthesis and biological evaluation of agrochemicals derived from this compound is highly encouraged.

References

Synthesis of Novel Antiproliferative Agents from 2,4-Dimethoxypyrimidin-5-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Anticancer Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of essential biomolecules like DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point in the design of novel therapeutic agents, particularly in oncology.[2] A significant number of FDA-approved anticancer drugs feature a pyrimidine core, highlighting the scaffold's versatility in interacting with various biological targets.[3] Many of these agents exert their antiproliferative effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and proliferation.[1] The 2,4-dimethoxypyrimidin-5-amine scaffold offers a unique starting point for the synthesis of diverse libraries of compounds with potential antiproliferative activity. The strategic placement of the amino group at the 5-position, coupled with the methoxy groups at the 2- and 4-positions, provides multiple avenues for synthetic elaboration, leading to novel chemical entities for drug discovery programs.

This technical guide provides a comprehensive overview of synthetic strategies and detailed protocols for the preparation of novel antiproliferative agents starting from this compound. We will explore key chemical transformations, including the conversion of the starting amine to a versatile halo-intermediate, followed by palladium-catalyzed cross-coupling reactions to introduce molecular diversity. Furthermore, we will delve into the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known to possess potent antiproliferative properties.

Strategic Overview: Synthetic Pathways from this compound

The synthetic journey from this compound to potential antiproliferative agents can be strategically divided into two main approaches:

  • Functionalization at the 5-Position: This strategy involves the conversion of the 5-amino group into a more synthetically versatile handle, such as a halogen. This halo-pyrimidine can then undergo various cross-coupling reactions to introduce aryl, heteroaryl, or substituted amino moieties, creating a library of 5-substituted 2,4-dimethoxypyrimidine derivatives.

  • Construction of Fused Heterocyclic Systems: This more advanced approach aims to build additional rings onto the pyrimidine core, leading to fused heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidines. These rigid, polycyclic structures can present unique pharmacophoric features and often exhibit potent and selective biological activities.

The following sections will provide detailed protocols and the scientific rationale behind each of these synthetic strategies.

synthesis_overview cluster_0 Strategy 1 start This compound intermediate 5-Bromo-2,4-dimethoxypyrimidine start->intermediate Diazotization/ Sandmeyer Reaction strategy2 Fused Ring Synthesis start->strategy2 Multi-step Synthesis suzuki Suzuki Coupling (5-Aryl Derivatives) intermediate->suzuki Pd-Catalyst, Arylboronic Acid buchwald Buchwald-Hartwig Amination (5-Amino Derivatives) intermediate->buchwald Pd-Catalyst, Amine strategy1 Functionalization at C5 pyrazolo Pyrazolo[3,4-d]pyrimidine Derivatives strategy2->pyrazolo

Caption: Synthetic strategies from this compound.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2,4-dimethoxypyrimidine

A critical step in diversifying the 2,4-dimethoxypyrimidine scaffold is the conversion of the 5-amino group into a halogen, which can then serve as a handle for cross-coupling reactions. The Sandmeyer reaction is a classic and effective method for this transformation.[4] It involves the diazotization of the primary aromatic amine with nitrous acid, followed by the introduction of the halogen using a copper(I) salt.[5]

Protocol 1: Diazotization and Sandmeyer Reaction of this compound

Causality behind Experimental Choices:

  • Diazotization at Low Temperature: The formation of the diazonium salt is conducted at 0-5 °C to ensure its stability, as diazonium salts can be explosive at higher temperatures.

  • In Situ Generation of Nitrous Acid: Sodium nitrite is added to a strong acid (like HBr) to generate nitrous acid in the reaction mixture. This avoids the need to handle the unstable nitrous acid directly.

  • Copper(I) Bromide Catalyst: CuBr acts as a catalyst in the Sandmeyer reaction to facilitate the displacement of the diazonium group with a bromide ion.[6]

Materials:

  • This compound

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via a dropping funnel, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-bromo-2,4-dimethoxypyrimidine.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions for Library Synthesis

With the 5-bromo-2,4-dimethoxypyrimidine intermediate in hand, a diverse array of substituents can be introduced at the 5-position using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, while the Buchwald-Hartwig amination is ideal for forming carbon-nitrogen bonds.[1][7]

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxypyrimidine with Arylboronic Acids

Causality behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is the active catalyst for the cross-coupling reaction.[8]

  • Phosphine Ligand: The choice of phosphine ligand is crucial for the efficiency of the reaction. Ligands like tetrakis(triphenylphosphine)palladium(0) or more advanced biaryl phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: A base, such as potassium carbonate, is required to activate the boronic acid for the transmetalation step.[8]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Materials:

  • 5-Bromo-2,4-dimethoxypyrimidine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial or Schlenk tube

  • Magnetic stirrer

  • Microwave reactor or oil bath

Procedure:

  • To a microwave reaction vial, add 5-bromo-2,4-dimethoxypyrimidine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add 1,4-dioxane and water (typically in a 4:1 ratio).

  • Seal the vial and place it in a microwave reactor. Irradiate at 100-120 °C for 15-30 minutes. Alternatively, the reaction can be heated in an oil bath at 90-100 °C for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-2,4-dimethoxypyrimidine derivative.

Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-2,4-dimethoxypyrimidine with Anilines

Causality behind Experimental Choices:

  • Palladium Precatalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is typically used to facilitate the challenging C-N bond formation.[2][9]

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and form the active palladium-amido complex.[10]

  • Anhydrous and Inert Conditions: The reaction is sensitive to air and moisture, so it must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • 5-Bromo-2,4-dimethoxypyrimidine

  • Aniline or substituted aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 5-bromo-2,4-dimethoxypyrimidine (1.0 eq), the aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C in an oil bath and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the N-aryl-2,4-dimethoxypyrimidin-5-amine derivative.

Part 3: Synthesis of Fused Heterocycles: Pyrazolo[3,4-d]pyrimidines

The synthesis of pyrazolo[3,4-d]pyrimidines represents a more advanced strategy to generate potent antiproliferative agents. These compounds are bioisosteres of purines and have shown significant activity as kinase inhibitors.[11] A common synthetic route involves the construction of a substituted 5-aminopyrazole, which is then cyclized to form the fused pyrimidine ring.[3][12][13]

pyrazolo_synthesis start This compound hydrazine Substituted Hydrazine start->hydrazine Multi-step Transformation pyrazole 5-Aminopyrazole Intermediate hydrazine->pyrazole Cyclization with Malononitrile Derivative cyclization Pyrazolo[3,4-d]pyrimidine pyrazole->cyclization Ring Closure (e.g., with formamide)

References

Application Notes & Protocols for the Development of Neuroprotective Compounds from 2,4-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This guide provides a comprehensive framework for utilizing 2,4-Dimethoxypyrimidin-5-amine as a versatile starting material for the synthesis and evaluation of novel neuroprotective agents. We present detailed protocols for the in vitro assessment of these compounds, from initial screening for cytoprotection to the elucidation of their mechanisms of action, including the assessment of oxidative stress, apoptosis, and key signaling pathways. The methodologies are designed to be robust and reproducible, providing researchers with the necessary tools to identify and characterize promising neuroprotective candidates for further development.

Introduction: The Rationale for Pyrimidine-Based Neuroprotectants

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological feature in these conditions is oxidative stress, which leads to cellular damage and apoptosis.[2] Consequently, there is a significant and unmet need for novel neuroprotective compounds that can mitigate these effects.

Pyrimidine and its derivatives have garnered substantial interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[3] The inherent drug-like qualities of the pyrimidine core make it an excellent starting point for the development of new therapeutics. This compound (CAS No. 14048-15-8) is a commercially available and synthetically tractable building block, ideal for the creation of a diverse chemical library for screening.[4]

This guide will provide a step-by-step approach to:

  • Synthesizing a library of this compound derivatives.

  • Screening these compounds for neuroprotective activity in a validated in vitro model of neurotoxicity.

  • Investigating the underlying mechanisms of action of lead compounds.

Synthesis of a Focused Library of this compound Derivatives

The primary amine on the C5 position of this compound is a key functional group for derivatization. Standard organic chemistry reactions can be employed to introduce a variety of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

Proposed Synthetic Scheme:

A plausible and efficient method for generating a library of derivatives is through reductive amination or acylation of the 5-amino group. For instance, reaction with a diverse set of aldehydes or acid chlorides will yield a library of N-substituted derivatives.

  • Reductive Amination: Reaction of this compound with an aldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride will yield the corresponding secondary amine.

  • Acylation: Reaction with an acid chloride or anhydride in the presence of a non-nucleophilic base will produce the corresponding amide.

These reactions are generally high-yielding and can be performed in parallel to rapidly generate a library of compounds for screening.[5]

Protocol 1: In Vitro Screening for Neuroprotective Activity

This protocol details a primary screen to identify compounds that protect neuronal cells from oxidative stress-induced cell death. The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for neurotoxicity studies.[6] Neurotoxicity will be induced using 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons through the generation of reactive oxygen species (ROS).[7] Cell viability will be assessed using the MTT assay, a colorimetric method that measures mitochondrial metabolic activity.

Materials and Reagents
  • SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12 (1:1)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound and its synthesized derivatives

  • 6-hydroxydopamine (6-OHDA)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Step-by-Step Methodology

3.2.1. SH-SY5Y Cell Culture [8][9]

  • Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency using 0.25% Trypsin-EDTA.

3.2.2. Cell Plating and Treatment

  • Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare stock solutions of the test compounds in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 25, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO only).

  • After pre-treatment, add 6-OHDA to the wells to a final concentration of 100 µM to induce neurotoxicity.[7] A set of wells with untreated cells will serve as the control for normal cell viability.

  • Incubate the plates for an additional 24 hours.

3.2.3. MTT Assay for Cell Viability [10]

  • After the 24-hour incubation with 6-OHDA, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

Cell viability is expressed as a percentage of the control (untreated cells). The formula is:

(Absorbance of treated cells / Absorbance of control cells) x 100

Compounds that show a significant increase in cell viability compared to the 6-OHDA-only treated group are considered potential neuroprotective agents.

Experimental Workflow Diagram

G cluster_0 Protocol 1: Neuroprotection Screening A 1. Seed SH-SY5Y cells in 96-well plate B 2. Incubate for 24h A->B C 3. Pre-treat with test compounds (2h) B->C D 4. Induce neurotoxicity with 6-OHDA C->D E 5. Incubate for 24h D->E F 6. Add MTT reagent E->F G 7. Incubate for 4h F->G H 8. Solubilize formazan with DMSO G->H I 9. Measure absorbance at 570 nm H->I J 10. Analyze data and identify hits I->J

Caption: Workflow for primary screening of neuroprotective compounds.

Protocol 2: Elucidation of Mechanism of Action

Once lead compounds are identified, the next step is to investigate their potential mechanisms of action. This protocol focuses on assessing two key aspects of neuroprotection: reduction of oxidative stress and inhibition of apoptosis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is a common method for measuring intracellular ROS levels.[11] DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[12]

4.1.1. Step-by-Step Methodology [13][14]

  • Plate and treat SH-SY5Y cells with test compounds and 6-OHDA as described in Protocol 1.

  • After the treatment period, wash the cells twice with warm PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

Assessment of Apoptosis: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay uses a synthetic substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.[15][16]

4.2.1. Step-by-Step Methodology [17][18]

  • Plate and treat SH-SY5Y cells as described in Protocol 1.

  • After treatment, lyse the cells according to the manufacturer's protocol for the caspase-3 activity assay kit.

  • Add the cell lysate to a microplate well containing the caspase-3 substrate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the fluorescence or absorbance using a microplate reader.

Data Presentation: Hypothetical Results
CompoundConcentration (µM)Cell Viability (% of control)ROS Levels (% of 6-OHDA)Caspase-3 Activity (% of 6-OHDA)
6-OHDA10052.3 ± 4.1100100
Derivative A1078.5 ± 5.265.4 ± 6.858.9 ± 7.1
Derivative B1061.2 ± 3.989.1 ± 5.585.3 ± 6.4
Derivative C1085.1 ± 4.845.7 ± 5.142.6 ± 4.9

Protocol 3: Investigating Upstream Signaling Pathways

To further understand the mechanism of action of lead compounds, it is crucial to investigate their effects on key signaling pathways involved in neuroprotection. The PI3K/Akt and Nrf2 pathways are critical regulators of cell survival and antioxidant responses.[19] Western blotting is a powerful technique to assess the expression and phosphorylation status of key proteins in these pathways.[20]

Western Blot Analysis

5.1.1. Step-by-Step Methodology [21]

  • Plate and treat SH-SY5Y cells with lead compounds and 6-OHDA.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against key proteins such as p-Akt, Akt, Nrf2, and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Diagram

G cluster_1 Neuroprotective Signaling Pathway Compound Lead Compound Receptor Receptor Compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Nrf2 Nrf2 pAkt->Nrf2 Promotes dissociation Survival Cell Survival pAkt->Survival ARE ARE Nrf2->ARE Translocation to nucleus Keap1 Keap1 Keap1->Nrf2 Inhibition Antioxidant Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Gene transcription Antioxidant->Survival

Caption: Proposed PI3K/Akt/Nrf2 signaling pathway activation.

Troubleshooting and Data Interpretation

  • High variability in MTT assay: Ensure consistent cell seeding density and proper mixing after formazan solubilization.

  • Low signal in ROS assay: Check the viability of cells and the quality of the DCFH-DA reagent.

  • No change in protein expression: Optimize antibody concentrations and incubation times for Western blotting.

  • Interpretation: A promising neuroprotective compound should ideally increase cell viability, decrease ROS levels and caspase-3 activity, and show activation of pro-survival signaling pathways like PI3K/Akt and Nrf2.

Conclusion

This compound represents a valuable starting point for the development of novel neuroprotective agents. The protocols outlined in this guide provide a comprehensive and systematic approach for the synthesis, screening, and mechanistic evaluation of a library of derivatives. By following these methodologies, researchers can effectively identify and characterize promising lead compounds for further preclinical development in the fight against neurodegenerative diseases.

References

Application Notes & Protocols: Leveraging 2,4-Dimethoxypyrimidin-5-amine for the Synthesis of Novel Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Tubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The global health challenge is significantly exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, which render many first- and second-line drugs ineffective.[1][2] This escalating crisis underscores the urgent need for new chemotherapeutic agents that operate via novel mechanisms of action to circumvent existing resistance pathways.[1][3]

Within the landscape of medicinal chemistry, nitrogen-containing heterocycles are pivotal scaffolds for drug discovery.[4] The pyrimidine nucleus, in particular, has garnered substantial attention as a "privileged scaffold" in the development of anti-tubercular agents.[3][4] Its structural resemblance to the nucleobases of DNA and RNA allows for interactions with a variety of biological targets. Several pyrimidine-containing compounds have entered clinical trials, validating the potential of this structural motif.[3]

This guide focuses on the strategic use of 2,4-dimethoxypyrimidin-5-amine , a versatile and highly functionalized starting material, for the synthesis of new anti-tubercular derivatives. We will explore the chemical rationale behind its use, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) that guide the design of potent next-generation therapeutics.

Part 1: The Strategic Importance of the 2,4-Dimethoxypyrimidine Scaffold

The utility of this compound as a synthetic building block stems from several key features:

  • Activated Nucleophilic Center: The C5-amine serves as a primary nucleophile, readily participating in a wide range of coupling reactions. This allows for the systematic introduction of diverse chemical moieties to probe the chemical space and build extensive compound libraries for SAR studies.

  • Modifiable Methoxy Groups: The methoxy groups at the C2 and C4 positions are susceptible to nucleophilic substitution, often after an activation step (e.g., chlorination). This provides a secondary avenue for structural diversification, allowing for the synthesis of 2,4-disubstituted pyrimidine derivatives.

  • Electronic Influence: The electron-donating nature of the methoxy and amino groups influences the reactivity of the pyrimidine ring, guiding the regioselectivity of further reactions such as halogenation at the C5 position if the amine were protected or introduced later.

These features enable a modular approach to synthesis, where different fragments can be systematically introduced to optimize biological activity, selectivity, and pharmacokinetic properties. Research has consistently shown that the central pyrimidine ring is crucial for the anti-tubercular activity of these derivatives.[5][6]

G start This compound (Core Scaffold) reaction1 Amide Coupling (e.g., with diverse R-COOH) start->reaction1 Functionalization of C5-Amine reaction2 Suzuki / Buchwald-Hartwig Cross-Coupling start->reaction2 Functionalization of C5-Amine reaction3 Reductive Amination (e.g., with R-CHO) start->reaction3 Functionalization of C5-Amine library Library of Diverse Anti-Tubercular Candidates reaction1->library reaction2->library reaction3->library screening Biological Screening (MIC, Cytotoxicity, MOA) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound Optimization sar->lead

Caption: General workflow for developing anti-TB agents from this compound.

Part 2: Core Synthetic Methodologies and Protocols

The primary synthetic strategies revolve around the functionalization of the 5-amino group. Below, we detail a robust protocol for a common and effective transformation: amide bond formation. This reaction is fundamental to SAR exploration as it allows for the introduction of a vast array of side chains via commercially available or readily synthesized carboxylic acids.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

Objective: To synthesize a library of N-(2,4-dimethoxypyrimidin-5-yl)amide derivatives for anti-tubercular screening. This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is highly efficient and minimizes racemization for chiral carboxylic acids.

Causality Behind Choices:

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is chosen for its high polarity, which effectively dissolves the starting materials, reagents, and polar intermediates. Its high boiling point is also suitable for reactions that may require gentle heating.

  • Coupling Agent (HATU): HATU is a superior coupling reagent that rapidly activates the carboxylic acid, leading to high yields and clean reactions. It is particularly effective for coupling sterically hindered amines or less reactive carboxylic acids.

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to maintain an optimal basic pH for the coupling, without competing in side reactions.

Materials & Reagents:

  • This compound (1.0 eq)

  • Substituted Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Experimental Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the substituted carboxylic acid (1.1 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient coupling.

  • Amine Addition: Add this compound (1.0 eq) to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent in vacuo.

    • Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G A 1. Dissolve Acid in DMF B 2. Add HATU + DIPEA (Activate for 15 min) A->B C 3. Add Pyrimidine Amine B->C D 4. Stir at RT (Monitor by TLC/LCMS) C->D E 5. Quench & Extract (EtOAc / NaHCO3) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize (NMR, HRMS) G->H

Caption: Step-by-step workflow for the HATU-mediated amide coupling protocol.

Part 3: Structure-Activity Relationship (SAR) Insights

The development of potent anti-tubercular agents is guided by a deep understanding of how structural modifications impact biological activity. Studies on pyrimidine derivatives have revealed several key SAR trends. A critical component of this analysis is the evaluation of both efficacy (Minimum Inhibitory Concentration, MIC) and toxicity (e.g., against mammalian cell lines like Vero or HepG2) to determine a compound's therapeutic window or Selectivity Index (SI).

A study by Luo et al. provides excellent insights into the SAR of pyrimidine derivatives.[5][6][7] Their work, starting from the approved anti-cancer drug ceritinib, led to the identification of potent anti-tubercular leads.[8] They established that the central pyrimidine ring is a crucial pharmacophore for anti-tubercular activity.[5][6]

Key SAR Observations:

  • Importance of Halogenation: The presence of a chlorine atom on the pyrimidine ring was found to be important for potent activity.[6]

  • Hydrophobicity at C4: Replacing a naphthyl group with other hydrophobic substitutes at what would be the C4 position of the pyrimidine was well-tolerated, while hydrophilic groups were detrimental to activity.[6][7]

  • Target Interaction: For some derivatives, the protein kinase PknB was identified as a potential molecular target.[5][7] In other pyrimidine series, dihydrofolate reductase (DHFR) is a known target, an enzyme crucial for the folate pathway in Mtb.[9][10][11]

Table 1: Representative SAR Data for Pyrimidine Derivatives (Data synthesized from Luo et al., J Med Chem, 2023[5][7])

Compound IDKey Structural FeaturesMIC vs. Mtb H37Rv (µg/mL)Cytotoxicity IC₅₀ vs. HepG2 (µM)Selectivity Index (SI)
LPX-16j (Lead) N4-naphthyl, N2-substituted aniline>160.4<0.025
5a (Optimized) N4-naphthyl, N2-(isopropoxy-methyl-piperidinyl)aniline, 5-Cl0.5 - 1.01.1 - 2.8~2-5
6a Compound 5a without the 5-Cl atom4.0--
11a Moiety I replaced with urea linker>64-Inactive
11b Moiety I replaced with thiourea linker>64-Inactive

This data clearly demonstrates that small structural changes can lead to dramatic shifts in activity. The removal of the chlorine atom in compound 6a resulted in a significant loss of potency compared to 5a .[6] Furthermore, replacing the core pyrimidine ring (as in 11a and 11b ) completely abolished the anti-tubercular activity, confirming the pyrimidine scaffold as an essential pharmacophore.[6] The optimized compound 5a showed potent activity against drug-sensitive and drug-resistant TB strains and also possessed a favorable oral bioavailability of 40.7% in vivo.[5][7]

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile starting material for the synthesis of novel anti-tubercular drug candidates. Its inherent reactivity and multiple points for diversification allow for the systematic exploration of chemical space to optimize potency and drug-like properties. The synthetic protocols provided herein offer a reliable foundation for constructing libraries of pyrimidine derivatives.

Future efforts in this field should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets of the most potent compounds to understand their mechanism of action and potential for resistance.[5][7]

  • Pharmacokinetic Optimization: Further modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, aiming for better oral bioavailability and reduced host toxicity.[12][13]

  • Combinatorial Approaches: Exploring the synergistic effects of these novel pyrimidine derivatives with existing first-line anti-TB drugs to potentially shorten treatment duration and combat resistance.[14]

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the pyrimidine scaffold, and specifically derivatives from this compound, will continue to be a fruitful area for the discovery of next-generation anti-tubercular therapies.

References

Application Notes and Protocols for the Utilization of 2,4-Dimethoxypyrimidin-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2,4-Dimethoxypyrimidin-5-amine as a versatile building block in modern drug discovery campaigns, with a particular focus on the development of novel kinase inhibitors.

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active molecules, including the nucleobases of DNA and RNA.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for the design of therapeutic agents targeting a wide array of biological targets. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2]

In the realm of targeted therapy, the pyrimidine core has been exceptionally successful in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrimidine scaffold can effectively mimic the adenine ring of ATP, the natural substrate for kinases, enabling it to bind to the highly conserved ATP-binding pocket and inhibit kinase activity.

This compound, with its reactive primary amine at the 5-position and methoxy groups that can influence solubility and metabolic stability, serves as an excellent starting material for the synthesis of libraries of potential drug candidates. The strategic derivatization of the 5-amino group allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a target kinase.

Strategic Application: Synthesis of a Urea-Based Kinase Inhibitor Library

One of the most effective strategies for leveraging the 2,4-dimethoxypyrimidine scaffold is the synthesis of a diaryl urea library. The urea linkage provides a rigid and planar linker that can appropriately position substituents to interact with specific residues within the kinase active site. This approach has been successfully employed in the development of several approved kinase inhibitors, such as Sorafenib.[3]

The general workflow for the synthesis and evaluation of a urea-based kinase inhibitor library starting from this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Hit-to-Lead Optimization start This compound reaction Urea Formation Reaction start->reaction isocyanate Aryl Isocyanate isocyanate->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization in_vitro_kinase In Vitro Kinase Assay (IC50 Determination) characterization->in_vitro_kinase cell_based Cell-Based Cytotoxicity Assay (e.g., MTT) in_vitro_kinase->cell_based sar_analysis SAR Analysis & Hit Identification cell_based->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization preclinical Preclinical Development lead_optimization->preclinical

Caption: Workflow for Synthesis and Evaluation of Pyrimidine-Urea Derivatives.

Experimental Protocols

Protocol for the Synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-N'-(aryl)ureas

This protocol details the general procedure for the synthesis of a representative N,N'-disubstituted urea derivative from this compound and a commercially available aryl isocyanate.

Materials:

  • This compound

  • Aryl isocyanate of choice (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply (optional, for moisture-sensitive reactions)

  • Standard glassware for workup and purification

Procedure:

  • Preparation of Amine Solution: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

  • Addition of Isocyanate: Under stirring at room temperature, add a solution of the aryl isocyanate (1.0-1.1 equivalents) in anhydrous DCM dropwise to the amine solution. For highly reactive isocyanates, the addition can be performed at 0 °C to control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a small amount of cold DCM, and dried under vacuum. If the product is soluble, the reaction mixture can be concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,4-dimethoxypyrimidin-5-yl)-N'-(aryl)urea.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Representative Synthesis Data

AmineIsocyanateSolventReaction Time (h)Yield (%)
This compound4-Chlorophenyl isocyanateDCM485
This compound3-(Trifluoromethyl)phenyl isocyanateTHF582
This compoundNaphthyl isocyanateDCM678
Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a specific protein kinase.[1]

Materials:

  • Purified recombinant kinase of interest

  • Specific kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized pyrimidine-urea compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2 µL of the kinase solution (in kinase assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (in kinase assay buffer).

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol for Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.[2]

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrimidine-urea compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC₅₀ value.

Rationale and Mechanistic Insights: Targeting Kinase Signaling Pathways

Many kinase inhibitors, including those derived from the pyrimidine scaffold, function by competing with ATP for binding to the active site of the kinase. The dysregulation of kinase signaling pathways is a common driver of cancer cell proliferation, survival, and metastasis. For example, the Raf/MEK/ERK pathway is frequently hyperactivated in various cancers.

G cluster_pathway Generalized Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrimidine-Urea Inhibitor Inhibitor->RAF

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxypyrimidin-5-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The content is structured in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My initial methoxylation of 2,4-dichloropyrimidine is sluggish and gives a mixture of products. What's going wrong?

This is a common issue often related to the quality of reagents and reaction conditions. The reaction is a nucleophilic aromatic substitution (SNAr), where methoxide ions replace the chlorine atoms.

Likely Causes & Solutions:

  • Moisture: Sodium methoxide is extremely sensitive to moisture. Any water present will consume the methoxide and neutralize the base, hindering the reaction. Ensure you are using anhydrous methanol and that your glassware is flame-dried or oven-dried before use.[1]

  • Reagent Quality: Use freshly prepared sodium methoxide or a high-purity commercial source. A solution of sodium methoxide can be prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.[1]

  • Incomplete Reaction & Regioselectivity: The two chlorine atoms on the pyrimidine ring have different reactivities. Substitution at the C4 position is generally favored over the C2 position.[2][3] Insufficient sodium methoxide (less than 2.0 equivalents) or low reaction temperatures can lead to the formation of the mono-substituted intermediate, 2-chloro-4-methoxypyrimidine.

    • Solution: Use a slight excess (2.2-2.5 equivalents) of sodium methoxide to ensure complete conversion. Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material and mono-substituted intermediate are fully consumed.[1]

Question 2: I'm getting a low yield during the nitration of 2,4-dimethoxypyrimidine. How can I optimize this step?

The nitration of the electron-rich 2,4-dimethoxypyrimidine ring is typically straightforward but can be problematic if the conditions are not carefully controlled. The two methoxy groups are activating and ortho-, para-directing, making the C5 position highly susceptible to electrophilic substitution.

Likely Causes & Solutions:

  • Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is typically effective. The strength and ratio of the acids are critical.

    • Too Mild: Insufficient nitration.

    • Too Harsh: Can lead to oxidation and degradation of the pyrimidine ring or hydrolysis of the methoxy groups, resulting in a complex mixture and lower yield.

  • Temperature Control: This reaction is highly exothermic. Poor temperature control can lead to runaway reactions and the formation of undesired byproducts.

    • Solution: Maintain a low temperature (typically 0-5 °C) during the addition of the pyrimidine substrate to the nitrating mixture. Use an ice-salt bath for better temperature management. Allow the reaction to proceed at a controlled temperature until TLC analysis shows complete consumption of the starting material.

Question 3: The reduction of the 5-nitro group to the 5-amine is incomplete or fails entirely. What are the common pitfalls?

The reduction of an aromatic nitro group is a standard transformation, but the pyrimidine ring system can introduce complications, such as catalyst poisoning or ring reduction.

Likely Causes & Solutions:

  • Catalyst Inactivation: The most common method is catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).

    • Catalyst Poisoning: Trace impurities from previous steps, particularly sulfur-containing compounds or residual halides, can poison the catalyst. Ensure your 5-nitro intermediate is highly pure before the reduction step.

    • Solution: Purify the 2,4-dimethoxy-5-nitropyrimidine by recrystallization or column chromatography before reduction. Use a higher catalyst loading (5-10 mol%) if poisoning is suspected.

  • Insufficient Hydrogen Pressure: For catalytic hydrogenation, inadequate H₂ pressure will result in a slow or incomplete reaction.

    • Solution: Ensure your system is properly sealed and purged. Use a hydrogen balloon for atmospheric pressure reactions or a Parr shaker for higher pressures (typically 50 psi) to drive the reaction to completion.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative chemical reducing agents.

    • Tin(II) Chloride (SnCl₂): A reliable method for reducing aromatic nitro groups in the presence of other functional groups. The reaction is typically run in a solvent like ethanol or ethyl acetate.

    • Iron/Acetic Acid (Fe/AcOH): A classic and cost-effective method. The reaction is heterogeneous and requires vigorous stirring.

Question 4: I'm having difficulty purifying the final product, this compound. It seems to be sticking to my silica gel column. How should I approach purification?

Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing, and sometimes irreversible adsorption.[4]

Solutions:

  • Column Chromatography Modification:

    • Neutralized Silica: Pre-treat the silica gel by slurrying it in an eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1%). This will cap the acidic sites and improve elution.[4]

    • Alternative Stationary Phase: Consider using neutral alumina or reversed-phase (C18) chromatography for purification.

  • Recrystallization: This is an excellent method for purifying solid products and often yields highly pure material.[4]

    • Solvent Screening: Test various solvents to find a system where the product is soluble at high temperatures but poorly soluble at room temperature. Common solvents for pyrimidine derivatives include ethanol, isopropanol, ethyl acetate, or mixtures like dichloromethane/hexane.[4]

  • Aqueous Workup: Before chromatography or recrystallization, a thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities.[4]

Synthesis Workflow and Troubleshooting Diagram

The following diagram outlines the primary synthetic pathway from 2,4-dichloropyrimidine to this compound, highlighting key steps where problems commonly arise.

Synthesis_Troubleshooting cluster_0 Step 1: Methoxylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Purification A 2,4-Dichloropyrimidine B 2,4-Dimethoxypyrimidine A->B  2.2 eq NaOMe,  MeOH, RT P1 Problem: Incomplete Reaction/ Mixture of Products B->P1 C 2,4-Dimethoxy- 5-nitropyrimidine B->C  HNO₃, H₂SO₄,  0-5 °C P2 Problem: Low Yield/ Degradation C->P2 D 2,4-Dimethoxypyrimidin- 5-amine (Crude) C->D  H₂, Pd/C, EtOH  or SnCl₂, EtOH P3 Problem: Incomplete Reduction/ Catalyst Poisoning D->P3 E Pure Product D->E  Column or  Recrystallization P4 Problem: Poor Recovery/ Tailing on Column E->P4

Caption: Synthetic pathway for this compound with common problem points.

Summary of Troubleshooting Strategies

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Methoxylation Moisture, poor quality NaOMe, insufficient reagent, low temperature.Use anhydrous solvents, fresh/high-purity NaOMe, >2.2 equivalents of NaOMe, and monitor by TLC.[1]
Low Nitration Yield Improper temperature control, incorrect acid concentration.Maintain reaction at 0-5 °C during addition; use a standard nitrating mixture; ensure purity of starting material.
Failed Nitro Reduction Catalyst poisoning, inactive catalyst, insufficient H₂ pressure.Purify the nitro-intermediate; use fresh catalyst at a higher loading (5-10 mol%); ensure a sealed system with adequate H₂ pressure; consider alternative reagents like SnCl₂.
Purification Difficulties Amine interaction with acidic silica gel.Neutralize silica gel with ~1% triethylamine in the eluent; use neutral alumina or reversed-phase chromatography; perform recrystallization.[4]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethoxypyrimidine

This protocol is adapted from general procedures for nucleophilic substitution on dichloropyrimidines.[1][5]

  • Preparation of Sodium Methoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, carefully add sodium metal (2.2 eq) in portions to anhydrous methanol (10 mL per 1 g of 2,4-dichloropyrimidine) cooled in an ice bath. Stir until all the sodium has dissolved.

  • Reaction: To the cooled sodium methoxide solution, add a solution of 2,4-dichloropyrimidine (1.0 eq) in a minimal amount of anhydrous methanol dropwise over 30 minutes.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed.

  • Workup: Carefully quench the reaction by adding water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: Synthesis of 2,4-Dimethoxy-5-nitropyrimidine

  • Preparation of Nitrating Mixture: In a round-bottom flask, cool concentrated sulfuric acid (5 mL per 1 g of substrate) to 0 °C in an ice bath. Slowly add concentrated nitric acid (1.5 eq) dropwise, keeping the temperature below 10 °C.

  • Reaction: To the cold nitrating mixture, add 2,4-dimethoxypyrimidine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Dry the solid under vacuum. The crude product can be purified by recrystallization from ethanol or isopropanol.

Protocol 3: Synthesis of this compound (Catalytic Hydrogenation)

  • Reaction Setup: To a hydrogenation flask, add 2,4-dimethoxy-5-nitropyrimidine (1.0 eq) and a suitable solvent such as ethanol or methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by column chromatography on triethylamine-treated silica gel or by recrystallization as described in the FAQ section.[4]

References

Technical Support Center: Optimizing Reaction Conditions for 2,4-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of 2,4-Dimethoxypyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a key intermediate in the development of various bioactive molecules, mastering its preparation is crucial.[1] This center provides field-proven insights and solutions to streamline your experimental workflow.

Section 1: Synthetic Strategy Overview

The synthesis of this compound is not a trivial one-step process. It requires a multi-step approach starting from a pre-functionalized pyrimidine core. The choice of strategy is dictated by starting material availability, scale, and safety considerations. The two most logical and validated synthetic pathways involve:

  • Route A: Electrophilic Nitration followed by Reduction. This classic approach leverages the electronic nature of the pyrimidine ring. The 5-position is the most electron-rich and thus most susceptible to electrophilic substitution.[2] This route involves nitrating 2,4-dimethoxypyrimidine and subsequently reducing the resulting nitro-intermediate.

  • Route B: Transition-Metal Catalyzed Amination. This modern approach utilizes a 5-halo-2,4-dimethoxypyrimidine precursor. A carbon-nitrogen bond is then formed using powerful cross-coupling methodologies like the Buchwald-Hartwig amination or the Ullmann condensation.[3][4] This route is often preferred for its potential for higher yields and functional group tolerance, though it requires careful optimization of the catalytic system.

Below, we address the specific issues you may encounter with these routes in a practical question-and-answer format.

Section 2: Troubleshooting Guide

This section directly addresses common experimental failures and provides systematic solutions.

Issue 1: Low or No Yield During the Nitration of 2,4-Dimethoxypyrimidine (Route A)

  • Question: I am attempting to nitrate 2,4-dimethoxypyrimidine using standard nitric/sulfuric acid conditions, but I am recovering only starting material or a complex mixture of byproducts. What is going wrong?

  • Answer: This is a frequent challenge. The pyrimidine ring, while activated at the 5-position, is sensitive. The methoxy groups can be hydrolyzed under strongly acidic conditions, and the ring itself can be susceptible to oxidative degradation at elevated temperatures.

    • Causality: The strongly acidic and oxidative nature of fuming nitric acid and concentrated sulfuric acid can lead to competing side reactions. In particular, hydrolysis of the methoxy groups to hydroxyl groups changes the electronic profile and reactivity of the substrate.

    • Solution Pathway:

      • Reagent Choice: Switch to a milder nitrating agent. A well-established alternative is using potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄). This generates the nitronium ion (NO₂⁺) in situ under more controlled conditions.

      • Temperature Control (Critical): This reaction is highly exothermic. You must maintain a low temperature, typically between 0°C and 5°C, using an ice-salt or acetone/dry ice bath throughout the addition of reagents. Letting the temperature rise is the most common cause of failure.

      • Order of Addition: Dissolve the 2,4-dimethoxypyrimidine starting material in the sulfuric acid first at a low temperature. Then, add the potassium nitrate portion-wise, carefully monitoring the internal temperature.

      • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. The reaction is often complete within 1-2 hours. Over-extending the reaction time can lead to byproduct formation.

Issue 2: Incomplete Reduction of 5-Nitro-2,4-dimethoxypyrimidine (Route A)

  • Question: My reduction of the nitro-intermediate to the desired amine is sluggish and often stalls, leaving a mixture of starting material and product. How can I drive the reaction to completion?

  • Answer: Incomplete reduction is typically due to catalyst poisoning, insufficient reducing agent, or suboptimal reaction conditions.

    • Causality: The choice of reducing agent and the reaction environment are key. For catalytic hydrogenation, the catalyst's activity is paramount. For metal/acid reductions, ensuring the metal surface is active is crucial.

    • Solution Pathway:

      • Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method.

        • Catalyst Quality: Ensure your Palladium on Carbon (Pd/C) catalyst is fresh and active. Use a 5-10 mol% loading.

        • Solvent: Use a protic solvent like ethanol or methanol, which helps with proton availability.

        • Pressure: While a balloon of hydrogen is often sufficient, using a Parr shaker or a similar hydrogenation apparatus at 40-50 psi of H₂ will significantly increase the reaction rate.

        • Acidic Additive: Adding a small amount of acetic acid or HCl can sometimes accelerate the reduction of aromatic nitro groups.

      • Metal-Mediated Reduction (SnCl₂ or Fe/HCl):

        • Tin(II) Chloride (SnCl₂): This is a very reliable method. Use a stoichiometric excess (typically 4-5 equivalents) of SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate. The reaction may require gentle heating (40-60°C) to proceed to completion.

        • Iron Powder (Fe): Using iron powder with an acid like acetic acid or ammonium chloride (NH₄Cl) in an ethanol/water mixture is a cost-effective and efficient alternative. Ensure the iron powder is activated (e.g., by washing with dilute HCl) if it is old.

Issue 3: Poor Conversion in Buchwald-Hartwig Amination of 5-Bromo-2,4-dimethoxypyrimidine (Route B)

  • Question: I am trying to couple 5-bromo-2,4-dimethoxypyrimidine with an ammonia source using a palladium catalyst, but the yield is very low. What factors should I optimize?

  • Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Its success hinges on the precise combination of the palladium precatalyst, ligand, base, and solvent.[3]

    • Causality: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[3] A failure at any of these steps, often due to an inappropriate ligand or base, will stall the reaction.

    • Solution Pathway:

      • Catalyst System Selection: This is the most critical parameter. For heteroaryl halides, specialized ligands are often required.

        • Ligand Choice: Sterically hindered biarylphosphine ligands are state-of-the-art. Ligands like XPhos, SPhos, or BrettPhos are excellent starting points.[5] First-generation ligands like P(o-tol)₃ are generally not effective for this type of transformation.[5]

        • Palladium Source: Use a reliable palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.

      • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective, especially if the substrate has base-sensitive functional groups.

      • Ammonia Source: Direct coupling with ammonia gas is challenging. It is often better to use an "ammonia equivalent" like benzophenone imine or lithium amide (LiNH₂), followed by hydrolysis to release the primary amine.

      • Solvent and Temperature: Anhydrous, deoxygenated polar aprotic solvents are necessary. Toluene or 1,4-dioxane are standard choices. The reaction typically requires heating, often between 80-110°C.

Issue 4: Product Purification is Proving Difficult

  • Question: My crude product is an oil or a discolored solid that is difficult to purify by recrystallization, and it streaks on my silica gel column. What should I do?

  • Answer: Amines, particularly heteroaromatic amines, can be challenging to purify due to their basicity and polarity.

    • Causality: The basic amine group can interact strongly with the acidic silica gel, leading to poor separation and tailing. Residual inorganic salts or catalyst residues can also complicate crystallization.

    • Solution Pathway:

      • Aqueous Workup: Before any chromatography or recrystallization, perform a thorough aqueous workup. Dissolve the crude material in a solvent like ethyl acetate (EtOAc) and wash with water and then brine to remove inorganic salts. A wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) can help remove acidic impurities.[6]

      • Column Chromatography:

        • Deactivating Silica Gel: To prevent streaking, you can use neutralized silica gel. This can be done by preparing a slurry of silica in your eluent containing 1% triethylamine (Et₃N). The triethylamine will occupy the acidic sites on the silica, allowing your product to pass through more cleanly.

        • Gradient Elution: Start with a non-polar eluent system (e.g., Hexane/EtOAc) and gradually increase the polarity to elute your product.

      • Recrystallization: Finding the right solvent is key. Test small batches in various solvents. Common systems for pyrimidine derivatives include ethanol, isopropanol, or mixed solvents like ethyl acetate/hexane or dichloromethane/hexane.[6] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route, Nitration/Reduction or Catalytic Amination, is generally preferred?

    • A1: For initial lab-scale synthesis where starting materials are readily available, the Nitration/Reduction (Route A) is often more straightforward as it avoids the complexities of transition-metal catalysis. However, for larger-scale synthesis or for creating analogues where diverse amines might be introduced, the Catalytic Amination (Route B) offers greater flexibility and potentially higher overall yields once optimized.

  • Q2: What are the primary safety concerns when running these reactions?

    • A2: For Route A, handling concentrated nitric and sulfuric acids requires extreme caution. Always work in a fume hood and wear appropriate PPE (gloves, lab coat, safety glasses). The nitration reaction is exothermic and must be cooled properly to avoid a runaway reaction. For Route B, palladium catalysts and phosphine ligands can be toxic and air-sensitive. Reactions should be run under an inert atmosphere (Nitrogen or Argon). Always consult the Safety Data Sheet (SDS) for each reagent.

  • Q3: How can I effectively monitor the progress of these reactions?

    • A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a UV lamp to visualize the spots. Staining with potassium permanganate can also help visualize compounds that are not UV-active. For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying byproducts.[7]

  • Q4: What are the key analytical signatures to confirm the final product, this compound?

    • A4:

      • ¹H NMR: You should expect to see a singlet for the C6-proton, two singlets for the two distinct methoxy groups (at positions 2 and 4), and a broad singlet for the NH₂ protons.

      • ¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the pyrimidine ring carbons and the methoxy carbons.

      • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₆H₉N₃O₂) should be observed.[1]

      • Melting Point: The pure compound is a solid with a reported melting point of around 89°C.[1]

Section 4: Experimental Protocols

Protocol 1: Synthesis via Nitration and Reduction (Route A)

Step 1: Synthesis of 5-Nitro-2,4-dimethoxypyrimidine

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2,4-dimethoxypyrimidine (1.0 eq).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (H₂SO₄, ~5 mL per gram of starting material) while maintaining the internal temperature below 10°C.

  • Once the starting material is fully dissolved, cool the mixture to 0°C.

  • Add potassium nitrate (KNO₃, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction at 0-5°C for 1-2 hours, monitoring by TLC (e.g., 3:1 Hexane:EtOAc).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield the 5-nitro-2,4-dimethoxypyrimidine intermediate.

Step 2: Reduction to this compound

  • In a round-bottom flask, suspend the 5-nitro-2,4-dimethoxypyrimidine (1.0 eq) in ethanol (EtOH, ~10 mL per gram).

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

  • Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours, monitoring by TLC until the nitro-intermediate is consumed.

  • Cool the reaction to room temperature and carefully basify to pH > 8 by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous mixture three times with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization as described in the troubleshooting section.

Section 5: Data Summary & Visualization

Table 1: Comparison of Reaction Conditions for Amination

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O)
Ligand Biarylphosphine (e.g., XPhos)Diamine, Phenanthroline, or None
Base NaOtBu, LHMDS, Cs₂CO₃K₂CO₃, K₃PO₄
Solvent Toluene, DioxaneDMF, NMP, DMSO
Temperature 80 - 120 °C100 - 210 °C[4]
Advantages Milder conditions, broader scopeLower cost catalyst
Disadvantages Expensive catalyst/ligand, air-sensitiveHarsh conditions, limited scope

Diagram 1: Troubleshooting Workflow for Low Nitration Yield

G start Low Yield in Nitration Step check_temp Was Temperature Maintained between 0-5°C? start->check_temp check_reagent Was a Mild Nitrating Agent (e.g., KNO₃/H₂SO₄) Used? check_temp->check_reagent  Yes temp_high Problem: Side Reactions (Hydrolysis, Degradation) check_temp->temp_high No   check_time Was Reaction Time Monitored by TLC? check_reagent->check_time  Yes reagent_harsh Problem: Harsh Conditions (e.g., Fuming HNO₃) check_reagent->reagent_harsh No   check_time->temp_high  Yes (Still Low Yield) solution_time Solution: Stop Reaction Upon SM Consumption check_time->solution_time No   solution_temp Solution: Improve Cooling (Ice-Salt Bath) & Slow Addition temp_high->solution_temp solution_reagent Solution: Switch to KNO₃ in H₂SO₄ reagent_harsh->solution_reagent time_long Problem: Byproduct Formation

Caption: A decision-making workflow for troubleshooting low yields in the electrophilic nitration of 2,4-dimethoxypyrimidine.

References

Technical Support Center: Purification of 2,4-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,4-Dimethoxypyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block and require it in high purity for their downstream applications. As a key intermediate in the synthesis of potent therapeutic agents, the purity of this compound is paramount to ensuring reaction efficiency, yield, and the integrity of the final active pharmaceutical ingredient (API).[1][2]

This document provides a series of frequently asked questions and detailed troubleshooting guides in a direct question-and-answer format to address specific challenges you may encounter during purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the typical impurities I might encounter when synthesizing this compound?

A1: The impurity profile depends heavily on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Such as 5-bromo-2,4-dimethoxypyrimidine or 2,4-dichloro-5-nitropyrimidine, depending on your specific pathway.

  • Partially Reacted Intermediates: For multi-step syntheses, intermediates from incomplete reactions may persist.

  • Reaction Byproducts: These can include products from side reactions, such as hydrolysis of the methoxy groups under acidic or basic conditions, or over-amination if the reaction conditions are not well-controlled.

  • Residual Reagents and Catalysts: Inorganic salts from bases (e.g., carbonates, phosphates) and residual metal catalysts (e.g., palladium, copper) if cross-coupling methods are used.[3]

  • Solvent Adducts: Residual high-boiling point solvents like DMF or DMSO can be difficult to remove.[4]

Q2: What is the first and most crucial step to purify my crude this compound?

A2: An aqueous workup is the essential first purification step. After the reaction is complete, this procedure removes the bulk of inorganic salts and water-soluble impurities. A typical workup involves diluting the reaction mixture with an organic solvent like ethyl acetate (EtOAc) and washing it sequentially with water and then brine.[3] If acidic byproducts are suspected, a pre-wash with a mild aqueous base (e.g., 1M NaHCO₃) can be highly effective.[3] This initial cleanup simplifies subsequent purification by chromatography or recrystallization.

Q3: How do I choose between column chromatography and recrystallization for final purification?

A3: The choice depends on the nature of your crude product and the impurities present.

  • Column Chromatography is the most versatile method, ideal for separating compounds with different polarities. It is the preferred method when dealing with oily or non-crystalline crude products or when impurities have very similar structures to the desired product.[3]

  • Recrystallization is an excellent and often more scalable technique for obtaining highly pure, crystalline material.[3] It is most effective when your desired compound is a solid and constitutes the major component of the crude mixture, and when the impurities have different solubility profiles. If you can achieve high purity (>99.5%) with this method, it is often more cost-effective and efficient for larger scales.

Q4: What are the key physical properties of this compound that are relevant to its purification?

A4: Understanding the physicochemical properties of your target molecule is fundamental to designing an effective purification strategy.

PropertyValueImplication for Purification
Molecular Weight 155.16 g/mol [1]Standard for small molecules; easily handled.
Melting Point 89°C (from cyclohexane)[1]The compound is a solid at room temperature, making recrystallization a viable option. A sharp melting point is a good indicator of purity.
LogP ~0.66[1]Indicates moderate polarity. The compound should be soluble in a range of organic solvents like EtOAc, DCM, and alcohols, and suitable for normal-phase silica gel chromatography.
Hydrogen Bond Donor/Acceptor 1 Donor (amine), 5 Acceptors (Ns, Os)[1]The amine group can interact strongly with the acidic silanol groups on silica gel, potentially causing streaking. The multiple acceptors can increase solubility in polar solvents.
Storage 2-8°C, protect from light[1][2]Indicates potential sensitivity to degradation over time or with light exposure. Purified material should be stored appropriately.
Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification experiments.

Chromatography Issues

Q: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. What's happening and how do I fix it?

A: This is a classic sign of strong interaction between your basic amine compound and the acidic silica gel.[3] The amine group (a Lewis base) binds tightly to the acidic silanol groups (Si-OH) on the silica surface, leading to poor elution and band broadening.

Solutions:

  • Basic Modifier: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide.[3] This base will compete with your compound for the acidic sites on the silica, resulting in sharper bands and more symmetrical peaks.

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which lacks the acidic character of silica gel.

  • Reversed-Phase Chromatography: If the issue persists, reversed-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative. In this technique, polar compounds elute first, and the interactions are non-polar, avoiding the acid-base problem.[3]

Q: I suspect my product is degrading on the silica gel column. What are my options?

A: Pyrimidine derivatives can sometimes be sensitive to the prolonged exposure to the acidic environment of a silica gel column.[3]

Solutions:

  • Deactivate the Silica: Before running the column, flush it with your starting eluent containing 1% triethylamine. This "deactivates" the most acidic sites.[3]

  • Minimize Contact Time: Use flash column chromatography with slightly higher pressure to speed up the separation. Avoid letting the compound sit on the column for an extended period.

  • Alternative Purification: If degradation is significant, recrystallization is a much milder method that should be prioritized if possible.

Recrystallization Issues

Q: I can't find a single good solvent for recrystallization. What should I do?

A: This is a common challenge. The solution is often a mixed-solvent system .

  • Find a "soluble" solvent in which your compound dissolves well, even at room temperature (e.g., Dichloromethane, Ethyl Acetate, Methanol).

  • Find an "anti-solvent" in which your compound is poorly soluble (e.g., Hexanes, Diethyl Ether, Water).[3]

  • The two solvents must be miscible.

  • Dissolve your crude product in the minimum amount of the hot "soluble" solvent. Then, slowly add the "anti-solvent" dropwise until you see persistent turbidity (cloudiness). Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q: My product is "oiling out" instead of crystallizing. How can I prevent this?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system.

Solutions:

  • Use a More Dilute Solution: Add more of the hot solvent before cooling to lower the saturation point.

  • Cool More Slowly: Allow the flask to cool to room temperature on the benchtop, then move it to a refrigerator, and finally to a freezer. Slow cooling encourages ordered crystal lattice formation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Section 3: Visual Workflows & Protocols

General Purification Workflow

cluster_purification Purification Options crude Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water/Brine) crude->workup conc Concentrate Organic Layer workup->conc crude_solid Crude Solid/Oil conc->crude_solid tlc TLC Analysis (Choose Purification Method) crude_solid->tlc col Column Chromatography (e.g., Hexane/EtOAc + 1% Et3N) tlc->col Impurities have similar solubility rec Recrystallization (e.g., EtOAc/Hexane) tlc->rec Product is crystalline & major component fractions Combine Pure Fractions col->fractions crystals Collect Crystals & Dry rec->crystals conc2 Concentrate & Dry fractions->conc2 final Pure Crystalline Solid (this compound) conc2->final crystals->final

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

start Purification Problem? prob_streak Streaking on TLC / Broad column peaks? start->prob_streak prob_recrys Recrystallization fails? start->prob_recrys prob_recovery Low Yield? start->prob_recovery sol_streak Add 1% Et3N to eluent prob_streak->sol_streak Yes sol_oil Product oils out? prob_recrys->sol_oil Yes sol_find Can't find solvent? prob_recrys->sol_find Yes sol_recovery_recrys Cool solution slowly; Minimize hot solvent volume prob_recovery->sol_recovery_recrys From Recrystallization sol_recovery_col Optimize eluent; Check for degradation prob_recovery->sol_recovery_col From Chromatography sol_recrys Use mixed-solvent system (e.g., DCM/Hexane) sol_oil->sol_recrys sol_find->sol_recrys

Caption: Decision tree for troubleshooting common purification challenges.

Section 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol is a general guideline for purifying the title compound on a silica gel column.[3]

  • Eluent Selection:

    • Using Thin-Layer Chromatography (TLC), determine a suitable eluent system. Start with a mixture of Hexanes and Ethyl Acetate (EtOAc).

    • Aim for an Rf value of 0.2-0.3 for this compound. A typical starting point could be 70:30 Hexane:EtOAc.

    • Crucially , add 0.5-1% triethylamine (Et₃N) to the chosen eluent system to prevent peak tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 90:10 Hexane:EtOAc + 1% Et₃N).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, creating a packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase. If necessary, gradually increase the polarity (gradient elution) to elute your product.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting solid under a high vacuum to remove any residual solvent.

Protocol 2: Recrystallization from a Mixed-Solvent System

This protocol is ideal for purifying a crude solid product.[3]

  • Solvent System Selection:

    • Identify a solvent in which the compound is highly soluble (e.g., Ethyl Acetate) and a miscible anti-solvent in which it is poorly soluble (e.g., Hexanes).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "soluble" solvent (EtOAc) portion-wise while heating the mixture to a gentle boil. Add just enough solvent to fully dissolve the solid.

  • Crystallization:

    • Remove the flask from the heat. Slowly add the "anti-solvent" (Hexanes) dropwise while stirring until the solution becomes faintly and persistently cloudy.

    • If too much anti-solvent is added, add a few drops of the hot soluble solvent to clarify the solution.

    • Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in a refrigerator or ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold anti-solvent (Hexanes) to remove any remaining soluble impurities.

    • Dry the crystals under a high vacuum to obtain the pure this compound.

References

Technical Support Center: Synthesis of 2,4-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dimethoxypyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently used in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its synthesis, typically a two-step process involving the methoxylation of 2,4-dichloro-5-nitropyrimidine followed by the reduction of the nitro group, is often plagued by the formation of persistent byproducts. This guide provides a structured approach to identifying, mitigating, and eliminating these impurities.

General FAQs

Q1: What is the most common synthetic route to this compound and its main challenges?

The most prevalent and cost-effective route begins with 2,4-dichloro-5-nitropyrimidine. The synthesis unfolds in two key stages:

  • Nucleophilic Aromatic Substitution (SNAr): A double substitution of the chlorine atoms with methoxy groups using a base like sodium methoxide. The primary challenge here is achieving complete disubstitution without generating mono-substituted or hydrolysis byproducts.

  • Nitro Group Reduction: The nitro group of the resulting 2,4-dimethoxy-5-nitropyrimidine is reduced to the target primary amine. This step is sensitive to the choice of reducing agent and conditions, with risks of incomplete reduction or ring degradation.

Below is a diagram illustrating the general synthetic workflow.

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Reduction 2,4-Dichloro-5-nitropyrimidine 2,4-Dichloro-5-nitropyrimidine 2,4-Dimethoxy-5-nitropyrimidine 2,4-Dimethoxy-5-nitropyrimidine 2,4-Dichloro-5-nitropyrimidine->2,4-Dimethoxy-5-nitropyrimidine  NaOMe, MeOH   2,4-Dimethoxy-5-nitropyrimidine_redux 2,4-Dimethoxy-5-nitropyrimidine This compound This compound (Target) 2,4-Dimethoxy-5-nitropyrimidine_redux->this compound  Reducing Agent (e.g., Fe/AcOH)   G Start 2,4-Dichloro-5-nitropyrimidine Mono Mono-methoxylated Byproduct (e.g., 4-methoxy-2-chloro-..) Start->Mono +1 eq NaOMe (Incomplete Reaction) Desired Desired Product (2,4-Dimethoxy-5-nitropyrimidine) Start->Desired +2.2 eq NaOMe (Complete Reaction) Hydrolysis Hydrolysis Byproduct (e.g., 2-methoxy-5-nitro-pyrimidin-4-one) Start->Hydrolysis + H₂O (Trace) Mono->Desired +1 eq NaOMe Mono->Hydrolysis + H₂O (Trace) G Nitro R-NO₂ (Starting Material) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, 2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, 2H⁺ Dimer R-N=N(O)-R or R-N=N-R (Azoxy/Azo Dimer) Nitroso->Dimer Condensation Amine R-NH₂ (Target Product) Hydroxylamine->Amine +2e⁻, 2H⁺ Hydroxylamine->Dimer Condensation

References

Technical Support Center: Synthesis of 2,4-Dimethoxypyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-dimethoxypyrimidin-5-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical scaffold in their work. This compound is a key building block in the synthesis of a wide range of biologically active molecules, including potent kinase inhibitors and other therapeutic agents.[1][2]

Achieving high yields and purity in these multi-step syntheses can be challenging. This document provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you navigate common experimental hurdles and optimize your synthetic protocols.

Section 1: General Synthetic Workflow & Key Control Points

A common and effective route to this compound starts from 5-nitrouracil. The general sequence involves chlorination, methoxylation, and subsequent reduction of the nitro group. Each step has critical parameters that must be carefully controlled to ensure high yield and purity.

Core Synthetic Pathway

The synthesis can be broadly summarized in three key transformations:

  • Dichlorination: Conversion of 5-nitrouracil to 2,4-dichloro-5-nitropyrimidine.

  • Methoxylation: Nucleophilic substitution of the chloro groups with methoxide to form 2,4-dimethoxy-5-nitropyrimidine.

  • Nitro Reduction: Reduction of the nitro group to the target 5-amino derivative.

Below is a generalized workflow illustrating these critical steps.

G cluster_0 PART 1: Synthesis of Key Intermediates cluster_1 PART 2: Final Reduction Step cluster_2 Key Quality Control A 5-Nitrouracil B 2,4-Dichloro-5-nitropyrimidine A->B POCl₃, DMF (cat.) Reflux C 2,4-Dimethoxy-5-nitropyrimidine B->C NaOMe, MeOH 0 °C to RT QC1 Purity Check: - NMR - Melting Point B->QC1 D This compound (Final Product) C->D H₂, Pd/C, EtOAc or Fe/NH₄Cl, EtOH/H₂O QC2 Reaction Monitoring: - TLC - LC-MS C->QC2 QC3 Purity & Yield Analysis: - NMR - HPLC D->QC3

Caption: Generalized workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Q1: My yield of 2,4-dichloro-5-nitropyrimidine is consistently low (<70%). What are the likely causes?

Low yields in the initial chlorination step are often traced back to three main areas: reagent quality, reaction conditions, and workup procedure.

  • Cause A: Incomplete Reaction or Degradation

    • Explanation: Phosphorus oxychloride (POCl₃) is the chlorinating agent, but the reaction requires a catalytic amount of a tertiary amine or amide, like N,N-dimethylformamide (DMF) or N,N-dimethylaniline, to proceed efficiently.[3] Insufficient catalyst or temperatures that are too low can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can cause decomposition of the product, which is known to be unstable at high temperatures.[4]

    • Solution:

      • Ensure your POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture.

      • Use a catalytic amount of DMF (e.g., 0.1 eq).

      • Carefully control the reaction temperature. After adding the catalyst, the mixture should be brought to reflux. Monitor the reaction by TLC or GC until the starting material is consumed.

      • Crucially, remove excess POCl₃ under reduced pressure before aqueous workup.[3] This minimizes violent quenching and potential degradation of the product in water.[4]

  • Cause B: Product Loss During Workup

    • Explanation: 2,4-dichloro-5-nitropyrimidine is susceptible to hydrolysis, especially under basic or hot aqueous conditions.[4] Pouring the hot reaction mixture directly into water without first removing the bulk of the POCl₃ can lead to significant product loss. Emulsion formation during the aqueous quench is also a common issue that traps the product.[4]

    • Solution:

      • After recovering the excess POCl₃, cool the residue and dissolve it in a water-immiscible solvent like dichloromethane (DCM) or toluene before quenching.[3][4]

      • Quench the reaction by slowly adding the organic solution to ice-cold water or an ice-water mixture, not the other way around.[3] This helps to control the exotherm.

      • If an emulsion forms, a small amount of brine can help to break it.

Q2: The methoxylation step gives me a mixture of products, including mono-methoxylated and hydroxy-pyrimidines. How can I improve selectivity?

This is a classic problem of controlling nucleophilic aromatic substitution (SNAr) and preventing hydrolysis.

  • Explanation: The two chlorine atoms on the pyrimidine ring have different reactivities due to the electronic influence of the ring nitrogens and the C5-nitro group. The chlorine at the C4 position is generally more reactive towards nucleophiles. However, using excess sodium methoxide (NaOMe) or elevated temperatures can lead to disubstitution. The presence of water is the primary cause of hydrolysis, leading to the formation of undesired 2-chloro-4-hydroxy or 2,4-dihydroxy derivatives.

  • Solution:

    • Control Stoichiometry: Use a precise amount of sodium methoxide. For the di-substitution to 2,4-dimethoxy-5-nitropyrimidine, slightly more than 2.0 equivalents are required.

    • Maintain Anhydrous Conditions: Use dry methanol as the solvent and ensure your glassware is oven-dried. Sodium methoxide should be freshly prepared or sourced from a reliable supplier and handled under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Add the solution of 2,4-dichloro-5-nitropyrimidine in an anhydrous solvent (like dry THF or MeOH) dropwise to the NaOMe/MeOH solution at 0 °C. Allowing the reaction to slowly warm to room temperature after the addition is complete is often sufficient for the reaction to go to completion.

ParameterRecommendation for High SelectivityRationale
Temperature 0 °C to Room TemperatureMinimizes side reactions and decomposition.
Solvent Anhydrous Methanol (MeOH)Acts as both solvent and reagent source (in equilibrium with NaOMe). Must be dry to prevent hydrolysis.
Reagent Quality Fresh, dry Sodium MethoxideOld or hydrated NaOMe contains NaOH, which leads to hydroxy-pyrimidine impurities.
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from entering the reaction.
Q3: The final reduction of the nitro group is sluggish, incomplete, or results in dehalogenation if I'm working with chloro-derivatives. What is the best reduction method?

The reduction of the nitro group is a critical step that can be problematic. The choice of reducing agent and conditions is key. Catalytic hydrogenation is often clean but can be too harsh for sensitive substrates.

  • Cause A: Catalyst Poisoning or Inactivity (Catalytic Hydrogenation)

    • Explanation: In catalytic hydrogenation (e.g., H₂ with Pd/C or Pt/C), sulfur-containing impurities in the substrate can poison the catalyst. The catalyst itself may also be inactive. Furthermore, some highly reactive intermediates in nitro reduction can poison the catalyst surface, stalling the reaction.[4]

    • Solution:

      • Purify the 2,4-dimethoxy-5-nitropyrimidine intermediate by recrystallization (e.g., from ethanol or isopropanol) before hydrogenation.

      • Use a fresh, high-quality catalyst. For sensitive substrates, sometimes a deactivated catalyst or a specific type like Pt/C can give better results than the more aggressive Pd/C.[4] A patent suggests Pt/C in ethyl acetate is effective.[4]

      • Ensure the system is properly purged and maintained under a positive pressure of hydrogen (typically 1-4 atm).

  • Cause B: Harsh Conditions Leading to Side Reactions (Metal/Acid Reduction)

    • Explanation: Using strong reducing systems like Tin(II) chloride (SnCl₂) in HCl or Iron (Fe) in acetic acid can be effective but may also cause undesired side reactions.[5] For derivatives containing other sensitive groups (like esters or remaining halogens), the acidic conditions can cause hydrolysis or dehalogenation.

    • Solution:

      • A milder and often more reliable method is using Iron powder with an additive like ammonium chloride (NH₄Cl) in a mixed solvent system like ethanol/water. This system generates the reducing species in situ under near-neutral pH conditions, which is much gentler on the substrate.

      • Another effective system is sodium dithionite (Na₂S₂O₄) in a biphasic system or aqueous methanol.

G Start Low Yield in Nitro Reduction? Method Which Reduction Method? Start->Method Catalytic Catalytic Hydrogenation (e.g., H₂/Pd-C) Method->Catalytic Clean, but can be sensitive Metal Metal/Acid or Metal/Salt (e.g., Fe/NH₄Cl) Method->Metal Robust, but can be harsh Prob_Cat Problem: Incomplete or Stalled Reaction Catalytic->Prob_Cat Prob_Metal Problem: Side reactions (hydrolysis, dehalogenation) Metal->Prob_Metal Sol_Cat Solution: 1. Purify substrate. 2. Use fresh catalyst (try Pt/C). 3. Ensure proper H₂ pressure. Prob_Cat->Sol_Cat Sol_Metal Solution: 1. Use milder, neutral conditions. 2. Switch to Fe/NH₄Cl in EtOH/H₂O. 3. Consider Na₂S₂O₄. Prob_Metal->Sol_Metal

Caption: Troubleshooting decision tree for the nitro reduction step.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best way to purify the final this compound?

    • A: The final product is a solid with a reported melting point around 89 °C.[1] It is often amenable to purification by recrystallization. Solvents like cyclohexane, ethanol/water, or ethyl acetate/hexane mixtures are good starting points.[1][6] If chromatography is necessary, be aware that the amine functionality can cause tailing on standard silica gel. To mitigate this, you can pre-treat the silica with triethylamine or use a mobile phase containing a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol.[6]

  • Q: How critical are anhydrous conditions for the methoxylation step?

    • A: Extremely critical. Sodium methoxide is a strong base and will readily react with any water present to form sodium hydroxide. The resulting hydroxide ions will attack the dichloropyrimidine to form hydroxy-substituted impurities, which are often difficult to separate from the desired dimethoxy product. Always use freshly opened anhydrous solvents and properly dried glassware.

  • Q: Are there any significant safety concerns with this synthesis?

    • A: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Sodium methoxide is also corrosive and flammable. The catalytic hydrogenation step involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry). Proper procedures for handling flammable gases and pyrophoric solids must be followed.

  • Q: My final product is an oil that won't crystallize. What should I do?

    • A: First, ensure the product is pure via NMR or LC-MS analysis. If impurities are present, re-purify using column chromatography. If the product is pure but oily, you can try the following:

      • Trituration: Add a non-polar solvent in which the product is insoluble (like cold hexanes or diethyl ether) and scratch the side of the flask with a glass rod to induce crystallization.

      • Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a nucleation site.

      • Solvent Removal: Ensure all residual solvent is removed under high vacuum, as even trace amounts can inhibit crystallization.

References

Technical Support Center: Troubleshooting Low Yields in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of pyrimidine derivatives. Pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] However, their synthesis can often be plagued by low yields, complex side reactions, and purification difficulties.[4][]

This guide provides in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve issues in your experimental workflow, ultimately leading to higher yields and purer compounds.

Troubleshooting Guide: Addressing Specific Low-Yield Scenarios

This section delves into specific problems encountered during pyrimidine synthesis and offers step-by-step solutions grounded in chemical principles.

Question 1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM), and I observe a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a Biginelli reaction is a frequent issue that can often be traced back to several key factors related to reaction conditions and reagent quality.[6][7] A systematic investigation of these parameters is crucial for optimization.

Underlying Causes and Solutions:

  • Catalyst Inefficiency or Inactivity: The choice and condition of the catalyst are paramount in the Biginelli reaction.[8] While classic protocols may use strong Brønsted acids like HCl, these can sometimes promote side reactions.[8] Modern methods often favor Lewis acids (e.g., ZnCl₂, FeCl₃, Yb(OTf)₃) or milder catalysts for improved yields.[8][9][10]

    • Troubleshooting Steps:

      • Verify Catalyst Activity: If you are using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts, confirm the concentration is accurate.

      • Catalyst Screening: If yields remain low, consider screening a panel of different Lewis or Brønsted acid catalysts to identify the most effective one for your specific substrates.

      • Optimize Catalyst Loading: The amount of catalyst is critical; too little may result in incomplete conversion, while too much can lead to unwanted byproducts. Experimentally determine the optimal catalyst concentration.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a significant role in the kinetics and thermodynamics of the reaction.[7]

    • Troubleshooting Steps:

      • Temperature Optimization: The optimal temperature can vary. While some reactions proceed well at reflux, others may benefit from lower temperatures to minimize side reactions or higher temperatures in solvent-free conditions to drive the reaction forward.[7][8] For instance, some Biginelli reactions have shown optimal results at 100°C.[7]

      • Reaction Time Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[6][11] Insufficient reaction time will lead to incomplete conversion, whereas prolonged times might cause product degradation.

      • Solvent Selection: The polarity of the solvent affects reactant solubility and reaction rates.[8] While ethanol is commonly used, exploring other solvents like acetonitrile, DMF, or even solvent-free conditions can lead to significant improvements in yield.[6][7]

  • Purity of Reactants: Impurities in the starting materials (aldehyde, β-ketoester, or urea/thiourea) can inhibit the reaction or lead to the formation of side products.[4][6]

    • Troubleshooting Steps:

      • Purity Verification: Ensure all starting materials are of high purity. Use freshly distilled aldehydes if they have been stored for a long time.

      • Moisture Control: Ensure all reactants and the reaction setup are dry, as water can interfere with many acid-catalyzed reactions.

Below is a systematic workflow for troubleshooting low conversion in the Biginelli reaction:

Troubleshooting_Low_Conversion start Low Yield: Unreacted Starting Materials catalyst Evaluate Catalyst start->catalyst conditions Optimize Conditions start->conditions purity Check Reactant Purity start->purity sub_catalyst1 Verify Activity/ Concentration catalyst->sub_catalyst1 sub_catalyst2 Screen Different Catalysts catalyst->sub_catalyst2 sub_catalyst3 Optimize Loading catalyst->sub_catalyst3 sub_conditions1 Adjust Temperature conditions->sub_conditions1 sub_conditions2 Monitor Reaction Time (TLC/HPLC) conditions->sub_conditions2 sub_conditions3 Screen Solvents conditions->sub_conditions3 sub_purity1 Verify Purity of All Reactants purity->sub_purity1 sub_purity2 Ensure Anhydrous Conditions purity->sub_purity2 end Improved Yield sub_catalyst3->end sub_conditions3->end sub_purity2->end

Caption: Troubleshooting workflow for low conversion in pyrimidine synthesis.

Question 2: My reaction mixture turns into a dark, intractable tar, leading to a very low yield of the desired pyrimidine. What is causing this and how can I prevent it?

Answer:

Tar formation is a common and frustrating problem in many organic syntheses, particularly those conducted under strong acidic conditions like some pyrimidine syntheses and the related Doebner-von Miller quinoline synthesis.[12][13] This is typically due to the polymerization of starting materials or intermediates.

Underlying Causes and Solutions:

  • Acid-Catalyzed Polymerization: The α,β-unsaturated aldehyde or ketone, which can be a starting material or formed in situ, is prone to polymerization under harsh acidic conditions.[12][13]

    • Troubleshooting Steps:

      • Optimize Acid Concentration and Type: While an acid catalyst is often necessary, excessively high concentrations or overly strong acids can accelerate tar formation. Consider screening different Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a better balance between the desired reaction rate and byproduct formation.[12] Milder Lewis acids may be preferable.

      • Control Reaction Temperature: High temperatures can promote polymerization.[12] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Stepwise heating or the slow addition of reagents can also help control exothermic reactions that might lead to localized overheating.[14]

      • Employ a Biphasic Solvent System: Sequestering the sensitive carbonyl compound in an organic phase can significantly reduce its self-polymerization in the acidic aqueous phase.[12] A common approach involves refluxing the amine component in an acidic aqueous solution with the carbonyl compound in a solvent like toluene.[12]

  • Aldehyde Self-Condensation: Some aldehydes, particularly aliphatic ones, are susceptible to self-condensation or polymerization under acidic conditions.[8]

    • Troubleshooting Steps:

      • Slow Addition: Add the aldehyde slowly to the reaction mixture to maintain a low concentration, thereby minimizing self-condensation.

      • Use a Milder Catalyst: As mentioned above, switching to a milder catalyst can reduce the propensity for aldehyde polymerization.

Question 3: I am observing an unexpected, highly fluorescent byproduct in my Biginelli reaction, which is complicating purification and reducing my yield. What is this byproduct and how can I avoid its formation?

Answer:

The appearance of a fluorescent byproduct in a Biginelli reaction is a classic sign of a competing reaction pathway. This is a well-documented issue that can be mitigated by carefully controlling the reaction conditions.

Underlying Cause and Solution:

  • Formation of Hantzsch-type 1,4-Dihydropyridine (DHP): The most common fluorescent byproduct is a Hantzsch-type DHP.[6] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures.[6] This Hantzsch pathway competes directly with the desired Biginelli reaction.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Higher temperatures favor the decomposition of urea and the subsequent Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[6]

      • Optimize Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[6]

      • Modify the Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia before it can participate in the Biginelli condensation.[6]

The competing Biginelli and Hantzsch pathways can be visualized as follows:

Competing_Pathways cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways reactants Aldehyde + β-Ketoester + Urea high_temp High Temperature low_temp Lower Temperature hantzsch Hantzsch Pathway reactants->hantzsch Competing biginelli Biginelli Pathway reactants->biginelli Favored urea_decomp Urea Decomposition (forms Ammonia) high_temp->urea_decomp high_temp->hantzsch Favors low_temp->biginelli Favors urea_decomp->hantzsch Ammonia drives dhp Fluorescent DHP Byproduct hantzsch->dhp dhpm Desired DHPM Product biginelli->dhpm

Caption: Competing Biginelli and Hantzsch reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most critical general parameters to investigate first when troubleshooting any low-yield pyrimidine synthesis?

A1: When faced with a low yield, a systematic approach is key.[7] Begin by evaluating the "big four" parameters:

  • Purity of Starting Materials: Impurities can significantly hinder a reaction.[4] Always use high-purity reagents and consider purification of starting materials if their quality is uncertain.

  • Catalyst: The choice and concentration of the catalyst are crucial.[8] Ensure it is active and experiment with different types and loadings.

  • Temperature: Reaction rates are highly sensitive to temperature.[7] Determine the optimal temperature for your specific transformation, as both too high and too low temperatures can be detrimental.

  • Solvent: The solvent affects solubility, reaction rates, and even the reaction pathway.[7] A solvent screen can often lead to a significant improvement in yield.

Q2: How can I effectively monitor the progress of my pyrimidine synthesis?

A2: Proper reaction monitoring is essential to determine the optimal reaction time and to identify the formation of byproducts.[11]

  • Thin-Layer Chromatography (TLC): This is a rapid, qualitative, and cost-effective method ideal for initial screening and tracking the consumption of starting materials and the appearance of the product.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers quantitative analysis of the reaction mixture, allowing for the determination of conversion rates and purity.[11][15] It is highly reproducible and can be coupled with a mass spectrometer (LC-MS) for the identification of byproducts.[16]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable pyrimidine derivatives, GC provides excellent separation and quantification.[11]

Q3: My crude product is difficult to purify. What are some common reasons and solutions?

A3: Purification challenges often arise from the presence of byproducts with similar physicochemical properties to the desired product or from product instability.[4]

  • Similar Polarity of Products and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.[4] Try experimenting with different solvent systems or consider alternative purification techniques like preparative HPLC or crystallization.

  • Product Instability: The target compound may be unstable on silica gel.[4] In such cases, using a different stationary phase like alumina or employing non-chromatographic purification methods might be necessary.

  • Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted reagents can co-elute with the product.[4] Ensure thorough work-up procedures, including aqueous washes and extractions, are performed before chromatography.

Experimental Protocols

Protocol: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction

This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs) using a Lewis acid catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • β-Ketoester (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Lewis Acid Catalyst (e.g., Yb(OTf)₃, 5-10 mol%)

  • Solvent (e.g., Ethanol or Acetonitrile, 5-10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde, β-ketoester, urea/thiourea, and the Lewis acid catalyst.

  • Add the solvent to the flask.

  • Heat the reaction mixture to reflux (or the desired temperature) and stir.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure DHPM.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Representative Biginelli Reaction *

CatalystCatalyst Loading (mol%)Yield (%)
None0< 5
HCl2045
Yb(OTf)₃1092[9]
InCl₃1588[9]
LiClO₄1091[9]

*Yields are representative and can vary based on the specific substrates and reaction conditions.

References

stability issues of 2,4-Dimethoxypyrimidin-5-boronic acid and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4-Dimethoxypyrimidin-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this versatile reagent and to offer practical solutions for its effective use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 2,4-Dimethoxypyrimidin-5-boronic acid?

A1: Like many boronic acids, 2,4-Dimethoxypyrimidin-5-boronic acid is susceptible to several degradation pathways.[1] The three main concerns are:

  • Protodeboronation: This is a significant issue where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 2,4-dimethoxypyrimidine.[2] This process can be influenced by factors like pH and temperature.[1][2]

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines. This is often a reversible process in the presence of water.[1]

  • Oxidation: The boronic acid functional group can be oxidized, leading to various byproducts.[1][3]

Q2: How should I properly store 2,4-Dimethoxypyrimidin-5-boronic acid to ensure its longevity?

A2: Proper storage is critical to maintain the quality and shelf-life of 2,4-Dimethoxypyrimidin-5-boronic acid. Here are the recommended storage conditions:

FormStorage TemperatureShelf-LifeStorage Conditions
Solid Powder -20°CUp to 3 yearsStore in a tightly sealed container in a dry, well-ventilated place. Protect from moisture and light.[1][4]
2-8°CShorter-termSuitable for routine use, but for long-term stability, -20°C is recommended.[1][4]
In Solution -80°CUp to 6 monthsStock solutions in an appropriate solvent should be stored at this temperature for long-term stability.[4]
-20°CUp to 1 monthSuitable for shorter-term storage of solutions.[4]

Q3: What are the common impurities found in 2,4-Dimethoxypyrimidin-5-boronic acid?

A3: Common impurities can include the corresponding boroxine (the trimeric anhydride) and unreacted starting materials from its synthesis, such as 5-bromo-2,4-dimethoxypyrimidine.[4] The presence of 2,4-dimethoxypyrimidine would indicate degradation via protodeboronation.

Q4: Can I use this boronic acid directly from the bottle for my Suzuki-Miyaura coupling reaction?

A4: While this reagent is often used as supplied, its purity can vary. For sensitive applications, it is advisable to assess the purity of the boronic acid before use, especially if the container has been opened multiple times or stored for an extended period. You can check for the presence of degradation products using techniques like NMR or HPLC.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 2,4-Dimethoxypyrimidin-5-boronic acid.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

You are performing a Suzuki-Miyaura cross-coupling reaction and observe a low yield of your desired product, with the main byproduct being 2,4-dimethoxypyrimidine.

Root Cause Analysis:

The formation of 2,4-dimethoxypyrimidine strongly suggests that protodeboronation is occurring, which competes with the desired cross-coupling reaction.[2] This is a common side reaction for boronic acids, especially under basic conditions.[5][6][7] The rate of protodeboronation is highly dependent on the reaction conditions.[2]

Troubleshooting Workflow:

start Low Yield & High Protodeboronation check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base mild_base Switch to a milder base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). check_base->mild_base Yes check_temp Is the reaction temperature high? check_base->check_temp No reassess Re-evaluate reagent purity and reaction setup. mild_base->reassess lower_temp Lower the reaction temperature if possible. check_temp->lower_temp Yes check_time Is the reaction time prolonged? check_temp->check_time No lower_temp->reassess optimize_time Monitor reaction closely (TLC, LC-MS) and stop when complete. check_time->optimize_time Yes slow_release Consider a 'slow-release' strategy with a boronic ester. check_time->slow_release No optimize_time->reassess slow_release->reassess

Troubleshooting workflow for low yield due to protodeboronation.

Detailed Prevention Strategies:

  • Optimize the Base: Strong bases can accelerate protodeboronation.[5][7] Switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can often suppress this side reaction.

  • Use a "Slow-Release" Strategy: Converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or a potassium trifluoroborate salt, can be beneficial. These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[2]

  • Protect the Boronic Acid: In some cases, converting the boronic acid to a pinacol ester can enhance stability, although this is not universally true and depends on the specific substrate.[6]

  • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time.

Issue 2: Inconsistent Results and Poor Reproducibility

You are experiencing variability in your results across different batches of experiments using the same protocol.

Root Cause Analysis:

Inconsistent results often point to the degradation of 2,4-Dimethoxypyrimidin-5-boronic acid either during storage or in solution prior to the reaction. The stability of boronic acids in solution can be limited, and is highly dependent on the solvent and pH.

Preventative Measures and Solutions:

  • Freshly Prepare Solutions: Whenever possible, prepare solutions of the boronic acid immediately before use.

  • Solvent Choice: While specific solubility data for 2,4-dimethoxypyrimidin-5-boronic acid in a wide range of organic solvents is not extensively published, it is soluble in DMSO.[4] For reactions, polar aprotic solvents are generally suitable. Avoid prolonged storage in protic solvents, especially aqueous solutions, without pH control.

  • Inert Atmosphere: When handling the solid and preparing solutions, work under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Purity Assessment: If you suspect degradation of your starting material, you can assess its purity using the protocol below.

Experimental Protocols

Protocol 1: Assessing the Purity of 2,4-Dimethoxypyrimidin-5-boronic acid by ¹H NMR

This protocol allows for a quantitative assessment of the purity of your boronic acid sample.

Materials:

  • 2,4-Dimethoxypyrimidin-5-boronic acid sample

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

Procedure:

  • Accurately weigh a known amount of 2,4-Dimethoxypyrimidin-5-boronic acid (e.g., 10 mg) and the internal standard (e.g., 10 mg of 1,3,5-trimethoxybenzene) into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a quantitative ¹H NMR spectrum.

  • Integrate a characteristic peak of 2,4-Dimethoxypyrimidin-5-boronic acid and a peak from the internal standard.

  • Calculate the purity of the boronic acid based on the relative integrations and the initial masses of the sample and the standard.

Protocol 2: Forced Degradation Study

This protocol can help identify potential degradation products and degradation pathways under various stress conditions.

Methodology:

  • Sample Preparation: Prepare separate solutions of 2,4-Dimethoxypyrimidin-5-boronic acid in the desired stress conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.[1]

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.[1]

    • Oxidative Degradation: 3% H₂O₂ at room temperature.[1]

    • Thermal Degradation: Store the solid at elevated temperatures (e.g., 60°C).[1]

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analytical Monitoring: Monitor the degradation of the parent compound and the formation of byproducts using a stability-indicating analytical method, such as HPLC-UV or LC-MS.[1]

Understanding the Degradation Pathway: Protodeboronation

Protodeboronation is a critical degradation pathway for 2,4-Dimethoxypyrimidin-5-boronic acid. The mechanism can be either acid- or base-catalyzed.[2]

cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed boronic_acid_h 2,4-Dimethoxypyrimidin-5-boronic acid protonation Protonation of Pyrimidine Ring boronic_acid_h->protonation + H⁺ cleavage_h C-B Bond Cleavage protonation->cleavage_h product_h 2,4-Dimethoxypyrimidine cleavage_h->product_h boronic_acid_oh 2,4-Dimethoxypyrimidin-5-boronic acid boronate Formation of Boronate Anion boronic_acid_oh->boronate + OH⁻ cleavage_oh C-B Bond Cleavage boronate->cleavage_oh product_oh 2,4-Dimethoxypyrimidine cleavage_oh->product_oh

Simplified representation of acid- and base-catalyzed protodeboronation.

For heteroaromatic boronic acids, the situation can be more complex due to the potential for zwitterionic species to form at neutral pH, which can also lead to protodeboronation.[2]

By understanding these stability issues and implementing the recommended handling, storage, and experimental procedures, you can ensure the integrity of your 2,4-Dimethoxypyrimidin-5-boronic acid and achieve more reliable and reproducible results in your research.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2,4-Dimethoxypyrimidin-5-amine: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is paramount. One such critical intermediate is 2,4-Dimethoxypyrimidin-5-amine, a compound utilized in the synthesis of potent cytotoxic and antimitotic agents.[1] The presence of impurities can have a profound impact on the safety, efficacy, and stability of the final drug product. Therefore, rigorous analytical testing is essential to ensure the quality of this starting material.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my aim is to not only present the methodologies but also to delve into the causality behind experimental choices, providing a self-validating framework for your analytical protocols.

The Orthogonal Approach: Why Both HPLC and NMR?

Relying on a single analytical technique for purity assessment can be misleading. Different methods have inherent biases based on the physicochemical properties of the analyte and its potential impurities. An orthogonal approach, employing techniques with different separation and detection principles, provides a more comprehensive and trustworthy purity profile.[2][3]

  • HPLC excels at separating compounds based on their differential partitioning between a stationary and a mobile phase, offering high sensitivity for detecting trace impurities.[2][4]

  • NMR , particularly quantitative NMR (qNMR), provides an absolute measure of purity based on the direct proportionality between signal intensity and the number of atomic nuclei, without the need for specific reference standards for each impurity.[5][6][7]

This dual-pronged strategy ensures that a wide spectrum of potential impurities, including those that may be non-chromophoric (and thus invisible to UV-based HPLC detection) or structurally very similar to the main compound, are identified and quantified.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely adopted method for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[2][8] For pyrimidine derivatives like this compound, reversed-phase HPLC is typically the method of choice.[9]

The "Why" Behind the HPLC Method

The selection of HPLC parameters is a critical process aimed at achieving optimal separation of the main peak from all potential process-related impurities and degradation products.

  • Column Chemistry (C18): A C18 (octadecyl) stationary phase is chosen for its hydrophobicity, which provides good retention for moderately polar compounds like this compound. The long alkyl chains offer a high surface area for interaction, enabling effective separation.[2]

  • Mobile Phase (Gradient Elution): A gradient of a weak acid in water (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is employed. The acidic pH (e.g., using phosphoric or formic acid) suppresses the ionization of the amine group, leading to sharper, more symmetrical peaks.[10][11] Gradient elution is crucial for resolving impurities with a wide range of polarities, ensuring that both early- and late-eluting compounds are captured within a reasonable run time.[9]

  • UV Detection: The pyrimidine ring system of the analyte contains a chromophore that absorbs UV light. A specific wavelength, determined by scanning the UV spectrum of the compound, is selected for detection to maximize sensitivity and minimize interference from the mobile phase.[12]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh Reference Std. Standard->Dissolve VolFlask Dilute to Volume Dissolve->VolFlask HPLC HPLC System VolFlask->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Signal Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation

Caption: Workflow for HPLC Purity Determination.

Representative HPLC Data
ParameterResultAcceptance Criteria
Retention Time~8.5 minConsistent with Reference
% Purity (Area)99.85%≥ 99.5%
Impurity A (RRT 0.92)0.08%≤ 0.10%
Impurity B (RRT 1.15)0.05%≤ 0.10%
Total Impurities0.15%≤ 0.50%
Tailing Factor1.10.8 - 1.5
Theoretical Plates> 5000≥ 2000

RRT = Relative Retention Time

Nuclear Magnetic Resonance (NMR): The Definitive Structural and Quantitative Tool

While HPLC is excellent for separation, NMR provides unambiguous structural confirmation and a direct, primary method for quantification (qNMR).[4][7] This technique is recognized by pharmacopeias and regulatory bodies as a powerful tool for purity assessment.[3][5]

The Power of qNMR

Quantitative ¹H NMR analysis relies on the principle that the integrated area of a resonance signal is directly proportional to the number of protons giving rise to that signal.[5][6] By comparing the integral of a specific, well-resolved proton signal from the analyte with that of a certified internal standard of known purity and weight, an absolute purity value can be calculated.[2][13]

Key Advantages of qNMR:

  • Primary Method: It does not require a reference standard of the analyte itself for quantification, which is particularly useful when a high-purity standard is not available.[6][7]

  • Structure Confirmation: The NMR spectrum simultaneously confirms the identity of the main component.

  • Impurity Identification: Signals from impurities can often be identified and quantified, even without their individual reference standards.[2][5]

  • Non-destructive: The sample can be recovered after analysis.[2]

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Sample Dissolve_NMR Dissolve in Deuterated Solvent Weigh_Sample->Dissolve_NMR Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve_NMR NMR_Spec NMR Spectrometer Dissolve_NMR->NMR_Spec Transfer to NMR tube Acquire Acquire ¹H Spectrum (with long relaxation delay) NMR_Spec->Acquire Process_Spectrum Process Spectrum (Phase & Baseline Correction) Acquire->Process_Spectrum FID Data Integrate_Signals Integrate Analyte & Internal Standard Signals Process_Spectrum->Integrate_Signals Calculate_Purity Calculate Absolute Purity (using qNMR equation) Integrate_Signals->Calculate_Purity

Caption: Workflow for qNMR Purity Determination.

Representative qNMR Data
ParameterValue
Analyte Signal (Singlet, 1H)Integral: 1.00
Internal Standard (Maleic Acid, Singlet, 2H)Integral: 1.25
Calculated Purity (w/w %)99.7%

The purity is calculated using the following formula:

Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I : Integral of the signal

  • N : Number of protons for the signal

  • MW : Molecular Weight

  • m : mass

  • P : Purity of the standard

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR (qNMR)
Principle Chromatographic SeparationNuclear Magnetic Resonance
Purity Type Relative (Area % vs. impurities)Absolute (w/w % vs. standard)[6]
Sensitivity High (ppm levels)[4]Moderate (~0.1% level)[2][5]
Reference Standard Required for analyte and impurities for accurate quantificationInternal standard required; analyte-specific standard not needed[7]
Structural Info None (retention time only)Definitive structural confirmation[4]
Throughput Higher (20-30 min/sample)[2]Lower (requires longer relaxation delays for qNMR)[2]
Sample Consumption Low (micrograms)[2]Higher (milligrams)[2]
Destructive Yes[2]No[2]

Conclusion and Recommendation

Both HPLC and qNMR are indispensable and complementary techniques for the comprehensive purity validation of this compound.

  • HPLC should be employed as the primary method for routine quality control, providing a high-sensitivity impurity profile and demonstrating the absence of trace-level contaminants.[2] Its higher throughput makes it ideal for in-process controls and final batch release testing.

  • qNMR serves as the definitive, orthogonal method. It provides an absolute purity value, confirms the chemical identity, and can identify and quantify impurities without the need for specific reference materials.[5][7] It is particularly valuable for the characterization of reference standards and for investigating any discrepancies observed in the HPLC analysis.

By integrating both HPLC and qNMR into your quality control strategy, you establish a robust, self-validating system that ensures the highest level of confidence in the purity of this compound, thereby safeguarding the quality of the subsequent API and final drug product. This rigorous, evidence-based approach is fully aligned with the expectations of regulatory bodies such as the FDA and EMA.[14][15]

Experimental Protocols

Protocol 1: HPLC Purity Determination of this compound
  • Instrumentation: Standard HPLC system with a UV detector.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.[2][9]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 80
      25 80
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.[12]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

    • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[16]

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The number of theoretical plates should be ≥ 2000.

  • Analysis:

    • Inject the sample solution and record the chromatogram for 30 minutes.

    • Calculate the percentage purity by the area normalization method, reporting any impurity greater than 0.05%.

Protocol 2: qNMR Purity Determination of this compound
  • Instrumentation: NMR Spectrometer (≥ 400 MHz) equipped with a high-resolution probe.[17]

  • Materials:

    • Internal Standard (IS): Maleic acid (certified reference material).

    • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound and ~15 mg of maleic acid into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Acquisition Parameters (¹H):

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): ≥ 5 * T1 (where T1 is the longest spin-lattice relaxation time of the protons being quantified; typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.[2]

    • Acquisition Time: ~3-4 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID).

    • Integrate a well-resolved, non-overlapping signal from this compound (e.g., the aromatic proton singlet).

    • Integrate the singlet signal from the internal standard, maleic acid (~6.3 ppm).

    • Calculate the absolute purity (w/w %) using the qNMR equation provided earlier.

References

A Comparative Guide to the Structural Validation of 2,4-Dimethoxypyrimidin-5-amine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, integral to a vast number of biologically active molecules.[1][2] 2,4-Dimethoxypyrimidin-5-amine, a key synthetic intermediate, serves as a critical building block for more complex therapeutic agents.[3] Its precise molecular structure is not merely an academic detail; it is the foundation upon which its reactivity, binding affinity, and ultimately, its pharmacological profile are built. Consequently, the unambiguous validation of its atomic arrangement is a non-negotiable prerequisite for any meaningful research or development program.

This guide provides a senior application scientist's perspective on the structural elucidation of this compound. We will delve into the primacy of single-crystal X-ray crystallography as the gold-standard method for absolute structure determination and compare its definitive output with the inferential, yet highly valuable, data from orthogonal spectroscopic and computational techniques.

X-ray Crystallography: The Unimpeachable Arbiter of Molecular Structure

Single-crystal X-ray crystallography stands alone as the only technique that provides a direct, three-dimensional visualization of a molecule's atomic framework in the solid state.[4] By measuring the diffraction pattern of X-rays passing through a perfectly ordered crystal lattice, we can calculate the electron density throughout the unit cell and thereby determine the precise coordinates of each atom. This method resolves any ambiguity regarding connectivity, conformation, bond lengths, and bond angles, providing the ultimate structural proof.

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and, often, patience. The primary challenge lies in growing a single, diffraction-quality crystal, which can be more of an art than a science.

Experimental Workflow: Single-Crystal X-ray Diffraction

The process can be systematically broken down into four key stages:

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution cluster_analysis Analysis & Validation growth 1. Crystal Growth (Slow evaporation, vapor diffusion, cooling) mount 2. Crystal Mounting (On goniometer head) growth->mount diffract 3. X-ray Diffraction (Data collection on diffractometer) mount->diffract solve 4. Structure Solution (Phase problem, Fourier synthesis) diffract->solve refine 5. Structure Refinement (Least-squares minimization) solve->refine validate 6. Validation & Visualization (CIF file, ORTEP plot) refine->validate

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • Dissolve a high-purity sample of this compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., cyclohexane, from which its melting point is determined[3]).

    • Employ a slow evaporation technique: leave the vial partially open in a vibration-free environment. Alternatively, use vapor diffusion by placing the vial in a sealed chamber containing a less polar anti-solvent.

    • Monitor over several days to weeks for the formation of small, transparent, single crystals with well-defined facets.

  • Data Collection:

    • Using a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a cryoloop.

    • Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion and radiation damage.

    • The instrument, equipped with a source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal while irradiating it with a collimated X-ray beam.

    • A series of diffraction images are collected over a wide range of crystal orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.

    • Software is used to solve the "phase problem" and generate an initial electron density map.

    • An initial model of the molecule is fitted to the electron density map.

    • The model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD)[5][6], analysis of closely related structures, such as 2-amino-4,6-dimethoxypyrimidine, reveals key expected features.[7][8] One would anticipate the pyrimidine ring to be essentially planar, with the exocyclic amine and methoxy groups exhibiting specific torsion angles influenced by intermolecular hydrogen bonding and crystal packing forces.

Orthogonal Validation: Building a Corroborative Case

While X-ray crystallography provides the definitive answer, it is not always feasible or the first step. A suite of spectroscopic and computational methods provides strong, corroborative evidence for the proposed structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in solution. It maps the carbon-hydrogen framework of a molecule, allowing for the deduction of atom-to-atom connectivity.

  • ¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons (via spin-spin splitting). For this compound, one would expect to see signals for the two methoxy groups, the amine protons, and the lone aromatic proton on the pyrimidine ring.

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish direct and long-range correlations between protons and carbons, allowing for the unambiguous assembly of the molecular puzzle.

nmr_workflow prep 1. Sample Preparation (Dissolve ~5-10 mg in 0.6 mL deuterated solvent, e.g., CDCl₃) acquire 2. Data Acquisition (Acquire ¹H, ¹³C, COSY, HSQC, HMBC spectra) prep->acquire process 3. Data Processing (Fourier transform, phasing, baseline correction) acquire->process interpret 4. Spectral Interpretation (Assign peaks, confirm connectivity) process->interpret

Caption: General workflow for NMR-based structure elucidation.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Place the sample in the NMR spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. Subsequently, run 2D experiments like COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to establish connectivities.

  • Interpretation: Analyze the chemical shifts, integration values, multiplicities, and 2D correlations to piece together the molecular structure. The data should be consistent with the presence of two distinct methoxy groups, an amino group, and the substituted pyrimidine core.

B. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as a fundamental check of its identity.

  • Principle: The molecule is ionized, and the mass-to-charge (m/z) ratio of the resulting ion is measured. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy (typically < 5 ppm) to confirm a unique elemental formula.

  • Expected Data: For this compound (C₆H₉N₃O₂), the calculated monoisotopic mass is 155.0695 Da.[3][9] An HRMS experiment should yield a value extremely close to this theoretical mass.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at m/z 156.0768.

  • Analysis: Compare the measured m/z value with the theoretical value to confirm the elemental composition.

C. Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), can provide powerful support for an assigned structure.[10][11] By calculating the minimum energy conformation, one can predict bond lengths, angles, and even spectroscopic properties like NMR chemical shifts.[12][13] Comparing these calculated values with experimental data provides strong validation.

  • Structure Input: Build the 3D structure of this compound in a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set) to find the lowest energy conformation.

  • Property Calculation: Using the optimized geometry, perform calculations for NMR shielding tensors (to predict chemical shifts) and vibrational frequencies (to predict the IR spectrum).

  • Comparison: Compare the calculated spectral data with the experimental NMR and FTIR data. A strong correlation supports the structural assignment.

Comparative Summary: Choosing the Right Tool

Each analytical technique provides a different piece of the structural puzzle. Their strengths and weaknesses are complementary, and a multi-technique approach provides the highest level of confidence, short of a crystal structure.

Technique Information Provided Sample Requirements Certainty Level Key Strength Key Limitation
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingSingle crystal (0.1-0.3 mm)DefinitiveUnambiguous proof of structureCrystal growth can be a major bottleneck
NMR Spectroscopy Atom connectivity, solution-state conformation, stereorelationships5-10 mg, soluble, high purityVery HighThe best tool for structure determination in solutionDoes not provide absolute 3D structure or bond lengths
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation< 1 mg, solubleHigh (for formula)Confirms molecular formula with high accuracyProvides little information on isomerism or connectivity
FTIR Spectroscopy Presence of functional groups~1 mg, solid or liquidLow (for full structure)Quick and easy confirmation of functional groups[14]Provides no information on the overall molecular skeleton
Computational Chemistry Predicted 3D geometry, predicted spectroscopic dataNone (in silico)SupportiveCorroborates experimental data and provides energetic insightsIt is a model, not an experimental measurement; results depend on the level of theory

An Integrated Strategy for Structure Validation

A logical and efficient workflow for validating the structure of a newly synthesized batch of this compound would proceed as follows:

validation_strategy cluster_initial Initial Checks cluster_connectivity Connectivity & Solution Structure cluster_definitive Definitive Proof ms 1. HRMS (Confirm Molecular Formula) ftir 2. FTIR (Confirm Functional Groups) nmr 3. 1D & 2D NMR (Establish Connectivity) ms->nmr ftir->nmr xray 4. X-ray Crystallography (Absolute Structure Proof) nmr->xray

Caption: A hierarchical workflow for molecular structure validation.

Conclusion

For a molecule like this compound, which serves as a foundational piece in the complex puzzle of drug design, structural certainty is paramount. Spectroscopic methods, particularly the suite of modern NMR experiments, can build an overwhelmingly strong case for its proposed structure in solution. Mass spectrometry provides an essential and precise confirmation of its elemental composition. However, for absolute, indisputable proof of the three-dimensional atomic arrangement, single-crystal X-ray crystallography remains the unparalleled gold standard. It transforms the molecular structure from a well-supported hypothesis into an experimentally observed fact, providing the solid ground upon which further scientific inquiry can be confidently built.

References

A Comparative Guide to the Synthetic Routes of 2,4-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dimethoxypyrimidin-5-amine is a key intermediate in the synthesis of a variety of biologically active molecules, making its efficient and scalable production a topic of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of the amino and methoxy groups on the pyrimidine ring provides a versatile scaffold for the synthesis of kinase inhibitors, agricultural chemicals, and other therapeutic agents. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering an in-depth look at their methodologies, underlying chemical principles, and practical considerations. The objective is to equip researchers with the necessary information to select the most suitable pathway based on their specific laboratory capabilities, scale, and project goals.

Core Synthetic Strategies: An Overview

The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges. This guide will focus on three primary strategies:

  • Route 1: Synthesis from 5-Nitrouracil: A classical and robust approach that involves the functionalization of a readily available starting material.

  • Route 2: Synthesis from 5-Aminouracil: A conceptually straightforward route that hinges on the selective methylation of the uracil ring.

  • Route 3: Synthesis via Hofmann Rearrangement: A more complex but potentially elegant route involving the conversion of a carboxylic acid derivative.

Synthetic_Approaches cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Molecule 5-Nitrouracil 5-Nitrouracil 2,4-Dichloro-5-nitropyrimidine 2,4-Dichloro-5-nitropyrimidine 5-Nitrouracil->2,4-Dichloro-5-nitropyrimidine Chlorination 5-Aminouracil 5-Aminouracil Protected 5-Aminouracil Protected 5-Aminouracil 5-Aminouracil->Protected 5-Aminouracil Protection Pyrimidine-5-carboxylic acid derivative Pyrimidine-5-carboxylic acid derivative 2,4-Dimethoxypyrimidine-5-carboxylic acid 2,4-Dimethoxypyrimidine-5-carboxylic acid Pyrimidine-5-carboxylic acid derivative->2,4-Dimethoxypyrimidine-5-carboxylic acid Functional Group Transformation 2,4-Dichloro-5-aminopyrimidine 2,4-Dichloro-5-aminopyrimidine 2,4-Dichloro-5-nitropyrimidine->2,4-Dichloro-5-aminopyrimidine Reduction This compound This compound 2,4-Dichloro-5-aminopyrimidine->this compound Methoxylation Protected 2,4-Dimethoxy-5-aminopyrimidine Protected 2,4-Dimethoxy-5-aminopyrimidine Protected 5-Aminouracil->Protected 2,4-Dimethoxy-5-aminopyrimidine O-Methylation 2,4-Dimethoxypyrimidine-5-carboxamide 2,4-Dimethoxypyrimidine-5-carboxamide 2,4-Dimethoxypyrimidine-5-carboxamide->this compound Hofmann Rearrangement Protected 2,4-Dimethoxy-5-aminopyrimidine->this compound Deprotection 2,4-Dimethoxypyrimidine-5-carboxylic acid->2,4-Dimethoxypyrimidine-5-carboxamide Amidation

Caption: Overview of the three synthetic strategies to this compound.

Route 1: Synthesis from 5-Nitrouracil

This is arguably the most common and well-documented approach to synthesizing the target molecule. It leverages the reactivity of the nitro group and the susceptibility of the uracil ring to chlorination.

Causality Behind Experimental Choices

The choice of 5-nitrouracil as a starting material is strategic. The nitro group at the 5-position is a strong electron-withdrawing group, which activates the pyrimidine ring towards nucleophilic attack. This facilitates the initial chlorination step. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation. The final step, a double nucleophilic substitution with sodium methoxide, is driven by the lability of the chlorine atoms on the electron-deficient pyrimidine ring.

Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine

  • To a stirred suspension of 5-nitrouracil (1.0 eq) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, 4.0-5.0 eq).

  • Add a catalytic amount of a tertiary amine base, such as N,N-diethylaniline (1.0-1.2 eq), dropwise at a controlled temperature (e.g., 60-65 °C).[1]

  • Heat the reaction mixture to reflux (around 110 °C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

  • Extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-nitropyrimidine. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 2,4-Dichloro-5-aminopyrimidine

  • Dissolve the crude 2,4-dichloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethyl acetate or toluene.

  • Add a hydrogenation catalyst, such as 5% Pd/C or Pt/C (typically 1-5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 4-5 bar) and stir vigorously at room temperature.[1]

  • Monitor the reaction by TLC or HPLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 2,4-dichloro-5-aminopyrimidine.

Step 3: Synthesis of this compound

  • Prepare a solution of sodium methoxide (NaOMe) in anhydrous methanol (typically 2.2-2.5 eq of Na in methanol).

  • Dissolve the crude 2,4-dichloro-5-aminopyrimidine (1.0 eq) in anhydrous methanol and add it to the sodium methoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route_1 5-Nitrouracil 5-Nitrouracil 2,4-Dichloro-5-nitropyrimidine 2,4-Dichloro-5-nitropyrimidine 5-Nitrouracil->2,4-Dichloro-5-nitropyrimidine POCl3, N,N-diethylaniline 2,4-Dichloro-5-aminopyrimidine 2,4-Dichloro-5-aminopyrimidine 2,4-Dichloro-5-nitropyrimidine->2,4-Dichloro-5-aminopyrimidine H2, Pd/C This compound This compound 2,4-Dichloro-5-aminopyrimidine->this compound NaOMe, MeOH

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis from 5-Aminouracil

This route is conceptually more direct but presents challenges related to the selective functionalization of the uracil ring in the presence of a reactive amino group.

Causality Behind Experimental Choices

Starting with 5-aminouracil is attractive due to its commercial availability. The primary challenge is the potential for the amino group to react with the methylating agent intended for the hydroxyl groups. Therefore, a protection-methylation-deprotection strategy is often necessary. The choice of protecting group is critical; it must be stable to the methylation conditions and readily removable without affecting the newly installed methoxy groups.

Proposed Experimental Protocol

Step 1: Protection of the Amino Group

  • Dissolve 5-aminouracil (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium bicarbonate or triethylamine, 2.0-3.0 eq).

  • Add a suitable protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) for Boc protection or benzyl chloroformate (CbzCl) for Cbz protection, dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Extract the product into an organic solvent, wash, dry, and purify to obtain the N-protected 5-aminouracil.

Step 2: O-Methylation

  • Suspend the N-protected 5-aminouracil (1.0 eq) in a suitable solvent such as DMF or DMSO.

  • Add a base, such as potassium carbonate (K₂CO₃, 2.2-2.5 eq).

  • Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), dropwise at room temperature.[2]

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Wash, dry, and purify the crude product to yield the protected 2,4-dimethoxy-5-aminopyrimidine.

Step 3: Deprotection

  • Dissolve the protected intermediate in a suitable solvent.

  • For a Boc group, treat with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

  • For a Cbz group, perform hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • After the reaction is complete, neutralize the mixture and extract the product.

  • Wash, dry, and purify the final product, this compound.

Route_2 5-Aminouracil 5-Aminouracil N-Protected-5-aminouracil N-Protected-5-aminouracil 5-Aminouracil->N-Protected-5-aminouracil Protection (e.g., Boc2O) N-Protected-2,4-dimethoxy-5-aminopyrimidine N-Protected-2,4-dimethoxy-5-aminopyrimidine N-Protected-5-aminouracil->N-Protected-2,4-dimethoxy-5-aminopyrimidine O-Methylation (e.g., (CH3)2SO4, K2CO3) This compound This compound N-Protected-2,4-dimethoxy-5-aminopyrimidine->this compound Deprotection (e.g., TFA)

Caption: Synthetic pathway for Route 2.

Route 3: Synthesis via Hofmann Rearrangement

This route offers a more convergent approach, building the key C-N bond in the final step. However, it requires the synthesis of a specific precursor, 2,4-dimethoxypyrimidine-5-carboxamide.

Causality Behind Experimental Choices

The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom.[3][4][5] This method is attractive as it can provide a clean conversion to the desired amine. The main challenge lies in the efficient synthesis of the starting carboxamide. A plausible route to the amide is via the corresponding carboxylic acid, which can be prepared from commercially available pyrimidine derivatives.

Proposed Experimental Protocol

Step 1: Synthesis of 2,4-Dimethoxypyrimidine-5-carboxylic Acid

  • Start with a suitable precursor such as ethyl 2,4-dihydroxypyrimidine-5-carboxylate.

  • Perform a chlorination reaction using a reagent like phosphorus oxychloride to obtain ethyl 2,4-dichloropyrimidine-5-carboxylate.

  • React the dichloroester with sodium methoxide in methanol to yield ethyl 2,4-dimethoxypyrimidine-5-carboxylate.

  • Hydrolyze the ester to the carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a suitable organic solvent (e.g., THF or methanol).

  • Acidify the reaction mixture to precipitate the carboxylic acid, which can then be isolated by filtration.

Step 2: Synthesis of 2,4-Dimethoxypyrimidine-5-carboxamide

  • Activate the carboxylic acid using a coupling reagent such as thionyl chloride (SOCl₂) to form the acid chloride, or a peptide coupling reagent like HATU or HOBt/EDC.

  • React the activated carboxylic acid with a source of ammonia, such as aqueous ammonia or ammonia gas bubbled through the solution, to form the primary amide.

  • Purify the resulting 2,4-dimethoxypyrimidine-5-carboxamide.

Step 3: Hofmann Rearrangement to this compound

  • Dissolve the 2,4-dimethoxypyrimidine-5-carboxamide (1.0 eq) in a suitable solvent mixture (e.g., aqueous dioxane or methanol).

  • Add a solution of sodium hypobromite (NaOBr), typically prepared in situ from bromine (Br₂) and sodium hydroxide (NaOH).[3][4]

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction, quench any excess bromine with sodium thiosulfate, and extract the product with an organic solvent.

  • Wash, dry, and purify the crude product to obtain this compound.

Route_3 Pyrimidine-5-carboxylic acid derivative Pyrimidine-5-carboxylic acid derivative 2,4-Dimethoxypyrimidine-5-carboxylic acid 2,4-Dimethoxypyrimidine-5-carboxylic acid Pyrimidine-5-carboxylic acid derivative->2,4-Dimethoxypyrimidine-5-carboxylic acid Chlorination, Methoxylation, Hydrolysis 2,4-Dimethoxypyrimidine-5-carboxamide 2,4-Dimethoxypyrimidine-5-carboxamide 2,4-Dimethoxypyrimidine-5-carboxylic acid->2,4-Dimethoxypyrimidine-5-carboxamide Amidation (e.g., SOCl2, NH3) This compound This compound 2,4-Dimethoxypyrimidine-5-carboxamide->this compound Hofmann Rearrangement (e.g., Br2, NaOH)

Caption: Synthetic pathway for Route 3.

Comparative Analysis

FeatureRoute 1: From 5-NitrouracilRoute 2: From 5-AminouracilRoute 3: Via Hofmann Rearrangement
Starting Material Cost & Availability 5-Nitrouracil is readily available and relatively inexpensive.5-Aminouracil is also commercially available and affordable.Requires a more functionalized starting material, which may be more expensive or require synthesis.
Number of Steps 3 steps.3 steps (protection, methylation, deprotection).3+ steps (synthesis of carboxylic acid, amidation, rearrangement).
Overall Yield Generally good to high yields are reported for each step.Yields can be variable, especially in the methylation and deprotection steps.Can be high-yielding if each step is optimized, but the multi-step nature can lower the overall yield.
Scalability Well-established and scalable chemistry. The use of POCl₃ and H₂ requires appropriate engineering controls.Scalability can be challenging due to the need for protecting groups and potentially difficult purifications.The Hofmann rearrangement can be sensitive to scale-up. The synthesis of the precursor may also present scalability challenges.
Safety & Environmental Considerations Uses hazardous reagents like POCl₃ and flammable hydrogen gas. Generates significant waste.Uses potentially toxic methylating agents and requires the use of protecting groups, adding to the waste stream.The Hofmann rearrangement uses bromine, which is corrosive and toxic. The synthesis of the precursor may involve hazardous reagents.
Simplicity & Robustness A robust and reliable route with well-understood reaction mechanisms.The need for a protection-deprotection sequence adds complexity and potential for side reactions.A more complex route requiring careful control of multiple reaction steps.

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific needs and constraints of the researcher.

  • Route 1 (from 5-Nitrouracil) stands out as the most practical and reliable option for both laboratory-scale synthesis and potential scale-up. Its well-documented procedures and consistently good yields make it the recommended starting point for most applications.

  • Route 2 (from 5-Aminouracil) , while conceptually appealing due to its directness, presents significant challenges in terms of chemoselectivity. This route may be more suitable for academic exploration or when 5-nitrouracil is unavailable, but it would likely require considerable optimization.

  • Route 3 (via Hofmann Rearrangement) offers an elegant chemical transformation but is hampered by its length and the need to synthesize a specialized precursor. This route might be considered if the required pyrimidine-5-carboxylic acid derivative is readily accessible or if other routes prove unsuccessful.

References

A Comparative Guide to 2,4-Dimethoxypyrimidin-5-amine and Other Aminopyrimidines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. The strategic selection of a substituted aminopyrimidine building block is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth comparison of 2,4-dimethoxypyrimidin-5-amine with other key aminopyrimidines, offering insights into their relative performance in common synthetic transformations. This analysis is grounded in established reactivity principles and supported by available experimental data to empower chemists in designing robust and efficient synthetic strategies.

The Strategic Advantage of Substitution: An Overview

The synthetic utility of an aminopyrimidine is profoundly influenced by the nature and position of its substituents. These groups modulate the electronic properties of the pyrimidine ring, affecting its reactivity in crucial bond-forming reactions. This compound possesses a unique substitution pattern that differentiates it from simpler aminopyrimidines like 2-aminopyrimidine, 4-aminopyrimidine, and 5-aminopyrimidine. The two electron-donating methoxy groups at the 2- and 4-positions significantly increase the electron density of the pyrimidine ring, which in turn influences its nucleophilicity and reactivity in cross-coupling reactions.

Performance in Key Synthetic Transformations

The true measure of a building block's utility is its performance in a range of chemical reactions. Here, we compare this compound to other aminopyrimidines in two of the most powerful and widely used transformations in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds, frequently employed to link heterocyclic cores to various aryl and heteroaryl fragments. In the context of aminopyrimidines, this reaction is typically used to couple a halogenated pyrimidine with a boronic acid or ester.

Reactivity Considerations:

The reactivity of halopyrimidines in Suzuki-Miyaura coupling is primarily governed by two factors: the nature of the halogen (I > Br > Cl) and the electronic nature of the pyrimidine ring. The electron-donating methoxy groups in a 2,4-dimethoxypyrimidine precursor, such as 5-bromo-2,4-dimethoxypyrimidine, increase the electron density on the ring. This can have a nuanced effect on the catalytic cycle. While a more electron-rich ring can facilitate the oxidative addition of the palladium catalyst (often the rate-determining step), it may slow down the subsequent reductive elimination step.

In contrast, unsubstituted aminopyrimidines or those with electron-withdrawing groups will have a more electron-deficient ring, which can lead to faster reductive elimination but potentially slower oxidative addition.

Comparative Data:

Aminopyrimidine PrecursorTypical Coupling PartnerCatalyst SystemConditionsYield (%)Reference/Notes
5-Bromo-2,4-dimethoxypyrimidineArylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, 100°C, MW, 15 minGood to ExcellentBased on general protocols for similar compounds[1]
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ / K₃PO₄t-Amyl alcohol, 120°C, 12 h~70%[2]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidAllyl-Pd Precatalyst / BaseMeOH/THF~95%[3]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, 100°C, MW, 15 min~90% (C4-arylation)[4]

Note: The yields presented are from different sources and may not be directly comparable due to variations in specific substrates, catalysts, and reaction conditions.

The data suggests that the 2,4-dimethoxy substitution pattern is highly compatible with Suzuki-Miyaura coupling, leading to high yields. The electron-rich nature of the ring does not appear to be a significant impediment to achieving efficient coupling.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxypyrimidine

This protocol describes a general method for the microwave-assisted Suzuki-Miyaura cross-coupling of a halogenated 2,4-dimethoxypyrimidine with an aryl boronic acid.

Materials:

  • 5-Bromo-2,4-dimethoxypyrimidine

  • Aryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine 5-bromo-2,4-dimethoxypyrimidine (1.0 mmol), the aryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).[5]

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 5 mL) to the vial.[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120°C for 30 minutes.[5]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[5]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-2,4-dimethoxypyrimidine.[5]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the coupling of amines with aryl halides. This reaction is particularly valuable for synthesizing the aniline and related motifs prevalent in kinase inhibitors.

Reactivity Considerations:

The success of a Buchwald-Hartwig amination is highly dependent on the electronic properties of both the aryl halide and the amine, as well as the choice of catalyst system (ligand and base). The electron-donating methoxy groups on the pyrimidine ring of a precursor like 5-bromo-2,4-dimethoxypyrimidine make the carbon of the C-Br bond less electrophilic. This can make the initial oxidative addition step more challenging compared to an unsubstituted or electron-deficient halopyrimidine. Consequently, a more active catalyst system, often employing bulky, electron-rich phosphine ligands, may be required to achieve high yields.

For the aminopyrimidine itself acting as the nucleophile, the methoxy groups in this compound increase the nucleophilicity of the 5-amino group, which should facilitate its coupling to an aryl halide.

Comparative Insights:

Direct comparative yield data for the Buchwald-Hartwig amination of various aminopyrimidines under identical conditions is scarce. However, the general principles of the reaction mechanism provide a framework for a qualitative comparison.

Aminopyrimidine Substrate/PrecursorCoupling PartnerPlausible Catalyst SystemExpected Reactivity Trend
5-Halo-2,4-dimethoxypyrimidineAminePd₂(dba)₃ / XPhos / NaOtBuRequires a highly active catalyst due to the electron-rich ring.
2,4-DichloropyrimidineAminePd(OAc)₂ / BINAP / Cs₂CO₃More facile oxidative addition at the electron-deficient C4 position.[6]
This compoundAryl HalidePd₂(dba)₃ / RuPhos / K₃PO₄Enhanced nucleophilicity of the amino group should favor the reaction.
5-AminopyrimidineAryl HalidePd(OAc)₂ / Xantphos / Cs₂CO₃Baseline reactivity; less nucleophilic than the dimethoxy-substituted counterpart.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide with an Amine

This is a general protocol that can be adapted for the coupling of various aryl halides with amines, including aminopyrimidines.

Materials:

  • Aryl halide (e.g., 5-bromo-2,4-dimethoxypyrimidine)

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), the palladium precatalyst (0.01-0.05 mmol), and the phosphine ligand (0.01-0.05 mmol).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (5-10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

To better conceptualize the synthetic strategies discussed, the following diagrams illustrate the key reaction workflows.

Suzuki_Miyaura_Workflow start Start: Halogenated Pyrimidine & Arylboronic Acid reagents Reagents: Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start->reagents Combine reaction Reaction: Microwave Irradiation (e.g., 120°C, 30 min) reagents->reaction Heat workup Work-up: Aqueous Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: Aryl-Substituted Pyrimidine purification->product Buchwald_Hartwig_Workflow start Start: Aryl Halide & Amine reagents Reagents: Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) start->reagents Combine reaction Reaction: Heating (e.g., 100°C) reagents->reaction Heat workup Work-up: Aqueous Quench & Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: Aryl Amine purification->product

References

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from the 2,4-Dimethoxypyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold stands as a cornerstone, prized for its ability to mimic the adenine base of ATP and establish crucial hydrogen bond interactions within the kinase hinge region. While various substitutions on the pyrimidine ring have been explored, this guide focuses on the utility and efficacy of kinase inhibitors derived from a versatile, yet underexplored, precursor: 2,4-dimethoxypyrimidin-5-amine .

This document provides an in-depth technical analysis of the synthetic route from this methoxy-substituted pyrimidine to potent 2,4-diaminopyrimidine-based kinase inhibitors. We will present a comparative study of a recently developed, highly selective CDK7 inhibitor, contextualizing its performance against other compounds and providing detailed experimental protocols for its evaluation.

From Methoxy to Amino: A Strategic Synthetic Conversion for Potent Kinase Inhibition

The 2,4-dimethoxy-substituted pyrimidine is a valuable intermediate in the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors. The methoxy groups, while not typically retained in the final pharmacologically active molecule, serve as excellent leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled and regioselective introduction of various amine functionalities at the C2 and C4 positions of the pyrimidine ring, a critical step in building potent ATP-competitive inhibitors.

This synthetic strategy offers a flexible platform for generating a diverse library of kinase inhibitors. By varying the amines introduced, medicinal chemists can fine-tune the steric and electronic properties of the final compound to optimize its binding affinity and selectivity for a specific kinase target.

Case Study: A Highly Potent and Selective CDK7 Inhibitor

A compelling example of the successful application of this synthetic approach is the recent development of a series of 2,4-diaminopyrimidine derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 7 (CDK7)[1][2]. CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive target in oncology[1].

One of the standout compounds from this series, designated as compound 22 , demonstrated a remarkable inhibitory profile.

Comparative Efficacy of Compound 22

The in vitro efficacy of compound 22 was evaluated against a panel of kinases, revealing high potency for CDK7 and significant selectivity over other cyclin-dependent kinases, including the closely related CDK9[1][2].

Compound/InhibitorTarget KinaseIC50 (nM)Selectivity vs. CDK9
Compound 22 CDK7 7.21 High
CDK1>1000
CDK2>1000
CDK4>1000
CDK5>1000
CDK6>1000
CDK9>1000
BTX-A51 (Reference)CK1α17Moderate
CDK7272.30
CDK94 (Kd)
THZ1 (Covalent CDK7 Inhibitor)CDK76.91N/A

Data synthesized from findings reported in Zhang, H., et al. (2024)[1][2].

The data clearly indicates that compound 22 is a highly potent inhibitor of CDK7, with an IC50 value of 7.21 nM. Notably, it exhibits exceptional selectivity, with IC50 values greater than 1000 nM for other CDKs, including CDK9. This high selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects. In cellular assays, compound 22 effectively inhibited the proliferation of various hematological cancer cell lines and induced apoptosis in MV4-11 cells[1].

Causality Behind Experimental Choices

The design of compound 22 and its analogs was guided by a structure-based approach, starting from the known CK1α and CDK7/9 inhibitor, BTX-A51. Molecular modeling suggested that replacing the pyrazole ring of BTX-A51 with an ortho-substituted aniline could maintain key interactions with the CDK7 active site[1]. The subsequent synthesis of a series of 2,4-diaminopyrimidine derivatives allowed for the systematic exploration of structure-activity relationships, ultimately leading to the identification of the highly potent and selective compound 22[1].

Experimental Protocols

General Synthesis of 2,4-Diaminopyrimidine Kinase Inhibitors

The synthesis of the 2,4-diaminopyrimidine core typically begins with a suitably substituted pyrimidine, such as 2,4-dichloropyrimidine. The sequential displacement of the chloro groups with different amines allows for the construction of the desired 2,4-diaminopyrimidine scaffold.

G cluster_0 Synthesis of 2,4-Diaminopyrimidine Core 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate Intermediate 2,4-Dichloropyrimidine->Intermediate  Step 1:  First Nucleophilic  Substitution (Amine 1) 2,4-Diaminopyrimidine_Core 2,4-Diaminopyrimidine Core Scaffold Intermediate->2,4-Diaminopyrimidine_Core  Step 2:  Second Nucleophilic  Substitution (Amine 2)

Caption: General synthetic workflow for 2,4-diaminopyrimidine kinase inhibitors.

Step 1: First Nucleophilic Substitution

  • Dissolve 2,4-dichloropyrimidine in a suitable solvent (e.g., ethanol or isopropanol).

  • Add the first desired amine and a base (e.g., diisopropylethylamine) to the solution.

  • Heat the reaction mixture to facilitate the substitution of one of the chlorine atoms.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, isolate and purify the intermediate product.

Step 2: Second Nucleophilic Substitution

  • Dissolve the intermediate from Step 1 in a suitable solvent.

  • Add the second desired amine. This step may require harsher conditions (e.g., higher temperatures or the use of a catalyst) depending on the reactivity of the amine and the intermediate.

  • Monitor the reaction to completion.

  • Isolate and purify the final 2,4-diaminopyrimidine core structure.

In Vitro CDK7 Kinase Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of test compounds against CDK7.

G cluster_1 In Vitro CDK7 Kinase Assay Workflow Compound_Prep Prepare serial dilutions of test compound Reaction_Mix Mix compound, enzyme, and substrate Compound_Prep->Reaction_Mix Enzyme_Prep Prepare CDK7 enzyme and substrate solution Enzyme_Prep->Reaction_Mix ATP_Addition Initiate reaction with ATP Reaction_Mix->ATP_Addition Incubation Incubate at 30°C ATP_Addition->Incubation Detection Add detection reagent and measure FRET signal Incubation->Detection Data_Analysis Calculate IC50 value Detection->Data_Analysis

Caption: Workflow for a FRET-based CDK7 kinase inhibition assay.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well assay plates

  • Plate reader capable of measuring FRET

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Reaction Setup: Add the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

  • Add the CDK7 enzyme and substrate solution to each well.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the FRET detection reagents according to the manufacturer's instructions.

  • Data Acquisition: Measure the FRET signal using a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition of CDK7 activity for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Context

CDK7's central role in both cell cycle progression and transcription makes it a critical node in cellular regulation. Its inhibition by compounds derived from the 2,4-dimethoxypyrimidine scaffold can lead to a dual blockade of these fundamental processes, providing a powerful anti-cancer strategy.

G cluster_2 CDK7 Signaling Pathways cluster_3 Cell Cycle Control cluster_4 Transcriptional Regulation CDK7 CDK7/ Cyclin H/ MAT1 CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CDK7->CDK1_2_4_6 Phosphorylation (Activation) RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II Phosphorylation (Ser5/7 of CTD) Cell_Cycle_Progression Cell_Cycle_Progression CDK1_2_4_6->Cell_Cycle_Progression Gene_Transcription Gene_Transcription RNA_Pol_II->Gene_Transcription Inhibitor 2,4-Diaminopyrimidine Inhibitor (e.g., Compound 22) Inhibitor->CDK7 Inhibition

Caption: Dual roles of CDK7 in cell cycle control and transcription, and its inhibition.

Conclusion

The 2,4-dimethoxypyrimidine scaffold serves as a highly valuable and versatile starting point for the synthesis of potent and selective kinase inhibitors. The strategic conversion of the methoxy groups to various amine functionalities provides a robust platform for generating diverse chemical entities with tailored pharmacological profiles. The case of the CDK7 inhibitor, compound 22, exemplifies the power of this approach, yielding a molecule with high potency and exceptional selectivity. This guide underscores the importance of the 2,4-dimethoxypyrimidine core in modern medicinal chemistry and provides a framework for the continued development of novel kinase inhibitors for the treatment of cancer and other diseases.

References

A Senior Application Scientist's Guide to the Synthesis of 2,4-Dimethoxypyrimidin-5-amine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2,4-Dimethoxypyrimidin-5-amine is a valuable building block in the synthesis of a wide array of biologically active molecules. This guide provides an in-depth technical comparison of two primary synthetic routes to this compound, offering a critical cost-benefit analysis to aid in methodological selection for laboratory and process chemistry.

Introduction

This compound's structural motif is a cornerstone in the design of molecules targeting a range of biological pathways. Its strategic placement of methoxy and amine functionalities on the pyrimidine core allows for diverse chemical modifications, making it a sought-after intermediate in the pharmaceutical industry. The choice of synthetic route to this compound can significantly impact project timelines, cost, and overall sustainability. Herein, we dissect two common synthetic strategies: a classical approach involving nitration and subsequent reduction, and a modern cross-coupling method utilizing palladium catalysis.

Method 1: The Classical Route - Nitration, Chlorination, Methoxylation, and Reduction

This multi-step synthesis begins with the readily available 2,4-dihydroxypyrimidine and sequentially builds the desired functionality.

Workflow Overview

A 2,4-Dihydroxypyrimidine B Nitration (HNO₃/H₂SO₄) A->B C 2,4-Dihydroxy-5-nitropyrimidine B->C D Chlorination (POCl₃) C->D E 2,4-Dichloro-5-nitropyrimidine D->E F Methoxylation (NaOMe/MeOH) E->F G 2,4-Dimethoxy-5-nitropyrimidine F->G H Reduction (e.g., H₂/Pd-C) G->H I This compound H->I

Caption: Workflow for the classical synthesis of this compound.

Experimental Protocols

Step 1: Nitration of 2,4-Dihydroxypyrimidine

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2,4-dihydroxypyrimidine to a mixture of concentrated sulfuric acid and nitric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated 2,4-dihydroxy-5-nitropyrimidine by filtration, wash with cold water, and dry.

Step 2: Chlorination of 2,4-Dihydroxy-5-nitropyrimidine

  • To a flask containing phosphorus oxychloride, add 2,4-dihydroxy-5-nitropyrimidine in portions.

  • Add a catalytic amount of a tertiary amine (e.g., triethylamine or pyridine)[1].

  • Heat the mixture to reflux (100-110 °C) for 4-6 hours[1].

  • Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and water.

  • Extract the product, 2,4-dichloro-5-nitropyrimidine, with an organic solvent (e.g., toluene)[2].

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Methoxylation of 2,4-Dichloro-5-nitropyrimidine

  • Prepare a solution of sodium methoxide in methanol.

  • To this solution, add the 2,4-dichloro-5-nitropyrimidine dissolved in methanol at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Neutralize the reaction with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain 2,4-dimethoxy-5-nitropyrimidine.

Step 4: Reduction of 2,4-Dimethoxy-5-nitropyrimidine

  • Dissolve 2,4-dimethoxy-5-nitropyrimidine in a suitable solvent such as methanol or ethyl acetate.

  • Add a palladium on carbon catalyst (5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Cost-Benefit Analysis of Method 1
ParameterAnalysis
Cost Starting Materials: 2,4-Dihydroxypyrimidine is relatively inexpensive. Reagents: Nitric acid, sulfuric acid, phosphorus oxychloride, and sodium methoxide are commodity chemicals with low cost. Catalyst: Palladium on carbon is a moderately priced catalyst.
Yield & Purity Overall yield can be moderate due to the multi-step nature of the synthesis. Each step requires purification, which can lead to material loss. Purity of the final product is generally high after the final purification.
Scalability The process is scalable, but the handling of large quantities of corrosive and hazardous reagents like fuming acids and phosphorus oxychloride requires specialized equipment and safety protocols.
Safety High Risk: The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions[3][4]. Phosphorus oxychloride is extremely corrosive, reacts violently with water, and is toxic[5][6][7][8].
Environmental Poor: This route generates significant acidic and chlorinated waste streams that require neutralization and proper disposal[1][9]. The use of hazardous reagents raises environmental concerns.

Method 2: The Modern Approach - Palladium-Catalyzed Buchwald-Hartwig Amination

This contemporary approach utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond in a single, efficient step from a halogenated precursor.

Workflow Overview

A 5-Bromo-2,4-dimethoxypyrimidine B Buchwald-Hartwig Amination (Ammonia Surrogate, Pd Catalyst, Ligand, Base) A->B C This compound B->C

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Experimental Protocol
  • To an oven-dried Schlenk flask, add 5-bromo-2,4-dimethoxypyrimidine, an ammonia surrogate (e.g., benzophenone imine or L-valine), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS[10][11].

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • If an imine surrogate was used, hydrolyze the resulting imine with a mild acid to release the primary amine.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Cost-Benefit Analysis of Method 2
ParameterAnalysis
Cost Starting Material: 5-Bromo-2,4-dimethoxypyrimidine is a specialty chemical and more expensive than 2,4-dihydroxypyrimidine. Catalyst & Ligand: Palladium catalysts and specialized phosphine ligands are a significant cost driver, though catalyst loading is low. Reagents: Ammonia surrogates and non-nucleophilic bases can be moderately expensive.
Yield & Purity Typically high yields are achieved in a single step, which can offset the higher starting material cost. Purity after chromatographic purification is generally excellent.
Scalability Scalable, but the cost of the palladium catalyst and ligand can become a major factor at larger scales. Catalyst recycling strategies are often necessary for industrial applications[2][10][12][13].
Safety Moderate Risk: While the reagents are generally less hazardous than those in Method 1, handling of pyrophoric bases (like sodium tert-butoxide) and the palladium catalyst requires care. The reaction is typically performed under an inert atmosphere.
Environmental Good: This method is more atom-economical and generates less hazardous waste compared to the classical route. The main environmental concern is the use of a precious metal catalyst and organic solvents. However, the development of catalyst recycling protocols significantly improves the green credentials of this method[2][10][12][13].

Comparative Summary and Recommendation

FeatureMethod 1: Classical RouteMethod 2: Buchwald-Hartwig Amination
Number of Steps 41 (plus deprotection if needed)
Starting Material Cost LowHigh
Reagent Cost LowHigh
Overall Yield ModerateHigh
Safety Hazards High (corrosive, toxic, exothermic)Moderate (pyrophoric base)
Environmental Impact High (acidic/chlorinated waste)Moderate (metal catalyst, solvents)
Scalability Challenging due to safetyFeasible with catalyst recycling

Recommendation:

For small-scale laboratory synthesis where cost is a primary concern and the necessary safety infrastructure is in place, the Classical Route (Method 1) can be a viable option. However, the significant safety hazards associated with this route cannot be overstated.

For process development and larger-scale synthesis , the Buchwald-Hartwig Amination (Method 2) is the superior choice. Despite the higher initial cost of the starting material and catalyst, the higher yield, fewer steps, and significantly improved safety and environmental profile make it a more efficient and sustainable option in the long run. The development of robust catalyst recycling protocols is key to making this route economically attractive at an industrial scale.

Conclusion

The synthesis of this compound presents a classic case of weighing traditional, cost-effective methods against modern, more efficient, and safer catalytic approaches. While the classical route is built upon fundamental organic reactions with inexpensive reagents, its drawbacks in terms of safety and environmental impact are substantial. The Buchwald-Hartwig amination, a testament to the power of modern organometallic chemistry, offers a more elegant and sustainable solution, aligning better with the principles of green chemistry that are increasingly important in the pharmaceutical industry. The choice between these two methods will ultimately depend on the specific needs, resources, and priorities of the research or manufacturing team.

References

A Senior Application Scientist's Guide to Catalytic C-N Cross-Coupling for the Synthesis of 2,4-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,4-Dimethoxypyrimidin-5-amine

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors for oncology, the 2,4-dimethoxypyrimidine scaffold is a privileged structure. The title compound, this compound, serves as a critical synthetic intermediate and a versatile building block for constructing complex, biologically active molecules.[1] Its synthesis, primarily achieved through a C-N cross-coupling reaction on a 5-halo-2,4-dimethoxypyrimidine precursor, is a pivotal step that dictates the overall efficiency and economic viability of a synthetic campaign.

The choice of catalyst for this transformation is not trivial. It profoundly impacts reaction yield, purity, scalability, and cost. This guide provides an in-depth comparative analysis of the three most prominent catalytic systems used for this purpose: Palladium, Copper, and Nickel. We will dissect the mechanistic underpinnings of each system, provide field-tested experimental protocols, and present a clear, data-driven comparison to empower researchers and process chemists to make informed decisions.

The Core Reaction: Amination of 5-Bromo-2,4-dimethoxypyrimidine

The primary route to this compound involves the cross-coupling of an amine source with 5-bromo-2,4-dimethoxypyrimidine. The key challenge lies in forming the C5-NH₂ bond efficiently on an electron-rich pyrimidine ring.

The Gold Standard: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering unparalleled efficiency and functional group tolerance.[2] For electron-rich heteroaryl halides like our substrate, this palladium-catalyzed method is often the first choice due to its mild conditions and high yields.

Expertise & Rationale: Why Palladium Excels

The success of the Buchwald-Hartwig reaction hinges on the synergistic interplay between the palladium center and a specialized phosphine ligand. The catalytic cycle involves three key stages: Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination.

  • Causality in Ligand Choice: For an electron-rich substrate like 5-bromo-2,4-dimethoxypyrimidine, the reductive elimination step can be sluggish. To overcome this, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are employed. These ligands accelerate reductive elimination and stabilize the active Pd(0) catalyst, preventing decomposition and leading to higher turnover numbers.

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L)₂-Br Pd0->OA_Complex Oxidative Addition (Ar-Br) Amido_Complex Ar-Pd(II)(L)-NH₂ OA_Complex->Amido_Complex + NH₃, - HBr (Base-mediated) Amido_Complex->Pd0 Reductive Elimination ArNH2 Product (Ar-NH₂) Amido_Complex->ArNH2

Caption: The catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.

Authoritative Protocol: Palladium-Catalyzed Synthesis

This protocol outlines the synthesis using an ammonia equivalent, which is a common strategy to safely and effectively introduce a primary amine.

Materials:

  • 5-Bromo-2,4-dimethoxypyrimidine (1.0 equiv)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (1.5 equiv)[3]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an argon or nitrogen atmosphere.

  • Reagent Addition: Add 5-bromo-2,4-dimethoxypyrimidine to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Ammonia Source: In a separate flask, dissolve LiN(SiMe₃)₂ in toluene and add it slowly to the reaction mixture.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Workhorse: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for C-N bond formation, predating modern palladium catalysis. While it often requires harsher conditions, its low cost and effectiveness with certain substrates make it a highly relevant and industrially important alternative.[4]

Expertise & Rationale: The Case for Copper

The Ullmann condensation typically involves a Cu(I) catalyst, a ligand (often simple and inexpensive, like an amino acid or diamine, or even ligand-free under certain conditions), and a base.[4][5]

  • Mechanistic Insight: The reaction is believed to proceed through the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide. Reductive elimination yields the product.

  • Condition Justification: The higher temperatures (often >120 °C) are necessary to drive the oxidative addition step, which is generally slower than with palladium. Polar aprotic solvents like DMF or DMSO are used to maintain the solubility of the copper salts and reagents at these elevated temperatures.

Authoritative Protocol: Copper-Catalyzed Synthesis

This protocol is adapted from efficient methods for the amination of related bromopyridines and pyrimidines using aqueous ammonia.[5]

Materials:

  • 5-Bromo-2,4-dimethoxypyrimidine (1.0 equiv)

  • Aqueous Ammonia (28% solution, 20-40 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-Proline (20 mol%) or N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Ethylene Glycol or DMSO

Step-by-Step Procedure:

  • Reaction Setup: In a sealable pressure vessel, combine 5-bromo-2,4-dimethoxypyrimidine, CuI, L-Proline (or DMEDA), and K₂CO₃.

  • Solvent & Reagent: Add ethylene glycol (or DMSO) followed by the aqueous ammonia solution.

  • Reaction: Seal the vessel tightly and heat the mixture to 120-140 °C with vigorous stirring. Caution: The reaction generates pressure.

  • Monitoring: Monitor the reaction by LC-MS. Due to the conditions, this is typically done by taking an aliquot after cooling the vessel (typically 16-24 hours).

  • Work-up: Cool the reaction vessel completely before opening. Dilute the mixture with water and extract thoroughly with ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

The Cost-Effective Challenger: Nickel-Catalyzed Amination

Nickel catalysis has emerged as a powerful, cost-effective alternative to palladium for cross-coupling reactions.[6] Given that nickel is significantly more earth-abundant and less expensive than palladium, it presents a compelling case for large-scale industrial synthesis.

Expertise & Rationale: Nickel's Niche

Nickel catalysts can mimic the reactivity of palladium, proceeding through a similar catalytic cycle. However, they possess unique electronic properties.

  • Catalyst System: Modern nickel catalysis often employs Ni(II) precatalysts (e.g., NiCl₂·glyme) with N-heterocyclic carbene (NHC) or phosphine ligands. These systems are capable of activating aryl halides, including the less reactive aryl chlorides.

  • Advantages & Challenges: The primary advantage is cost.[7] A significant challenge is the catalyst's sensitivity to air and moisture, often requiring more stringent inert atmosphere techniques than modern, air-stable palladium precatalysts.

Authoritative Protocol: Nickel-Catalyzed Synthesis

This is a representative protocol based on established methods for nickel-catalyzed amination of aryl bromides.

Materials:

  • 5-Bromo-2,4-dimethoxypyrimidine (1.0 equiv)

  • Ammonia (gas or a surrogate like LiNH₂)[3]

  • Nickel(II) Chloride glyme complex (NiCl₂·glyme) (5 mol%)

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Anhydrous 1,4-Dioxane or 2-Methyl-THF

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or using strict Schlenk techniques, add NiCl₂·glyme, IPr, and NaOtBu to an oven-dried flask.

  • Reagent Addition: Add 5-bromo-2,4-dimethoxypyrimidine and the chosen solvent.

  • Ammonia Source: If using gaseous ammonia, bubble it through the solution. If using a solid surrogate like LiNH₂, add it under a positive flow of inert gas.

  • Reaction: Heat the reaction to 80-100 °C and stir. Monitor progress by TLC or LC-MS (typically 6-18 hours).

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Quantitative Comparison of Catalytic Systems

The choice of catalyst is a multi-variable decision. The following table summarizes the key performance and practical metrics for each system, based on data from analogous reactions in the literature.

ParameterPalladium (Buchwald-Hartwig)Copper (Ullmann)Nickel
Precursor Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂ONiCl₂·glyme, Ni(acac)₂
Typical Ligand XPhos, BrettPhos, XantphosL-Proline, DMEDA, PhenanthrolineIPr (NHC), PCy₃
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄NaOtBu, KHMDS
Solvent Toluene, DioxaneDMSO, DMF, Ethylene GlycolDioxane, 2-MeTHF
Temperature (°C) 80 - 110 °C120 - 160 °C80 - 120 °C
Typical Yield Very Good to Excellent (85-98%)Good to Very Good (70-90%)Good to Excellent (75-95%)
Pros High efficiency, broad scope, mild conditions, well-understoodLow catalyst cost, readily available reagentsLow catalyst cost, effective for aryl chlorides
Cons High catalyst cost, potential palladium toxicity in API[7][8]Harsher conditions (high temp/pressure), sometimes lower yieldsCatalyst sensitivity to air/moisture, less developed scope

Workflow & Decision Making

The selection process can be visualized as a logical workflow, balancing project priorities.

General Experimental Workflow

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (Substrate, Base, Catalyst, Ligand, Solvent) A->B C Heating & Stirring B->C D Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete E Work-up (Quench, Extract, Dry) D->E Complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: A generalized workflow for catalytic C-N cross-coupling reactions.

Conclusion and Future Outlook

For the synthesis of this compound, Palladium-catalyzed Buchwald-Hartwig amination remains the most reliable and efficient method for laboratory-scale synthesis due to its mild conditions and high yields. However, for industrial-scale production where cost is a primary driver, both Copper- and Nickel-based systems present highly attractive alternatives . The harsher conditions of the Ullmann reaction are often manageable in a process chemistry setting, and its low cost is a significant advantage. The development of more robust and air-stable nickel precatalysts continues to close the gap with palladium, positioning nickel as a strong contender for future large-scale applications.

The ultimate choice of catalyst will always depend on a project's specific constraints, including scale, budget, timeline, and the available equipment. This guide serves as a foundational tool to navigate these choices with confidence, grounded in established chemical principles and authoritative data.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dimethoxypyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. Handling compounds like 2,4-Dimethoxypyrimidin-5-amine (CAS No. 14048-15-8), a solid amine derivative often used in complex syntheses, requires a nuanced understanding of its potential hazards and the appropriate measures to mitigate them.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to build a culture of safety that is as rigorous as our science.

Part 1: Hazard Assessment - The "Why" Behind the Protocol

Understanding the specific risks is the critical first step in developing a robust safety plan. For this compound and its close structural analogs, the primary hazards identified in Safety Data Sheets (SDS) are consistent and clear.

  • Skin Irritation (H315): The compound is classified as a skin irritant.[3] Direct contact can lead to redness, inflammation, or dermatitis.

  • Serious Eye Irritation (H319): This is a significant risk.[3] As a fine powder, the compound can easily become airborne during handling and cause serious damage upon contact with the eyes.

  • Potential Respiratory Irritation (H335): While not universally listed for this specific compound, related pyrimidines are noted as respiratory irritants.[4][5] Given its solid, powder form, inhalation of dust during weighing or transfer is a primary route of exposure that must be controlled.

These hazards dictate that our safety protocols must prevent the material from coming into contact with our skin, eyes, and respiratory system.

Part 2: The Hierarchy of Controls - A Foundational Safety Principle

Before we even consider PPE, we must implement more effective safety measures. PPE is the last line of defense, not the first. The Occupational Safety and Health Administration (OSHA) mandates a structured approach to minimizing chemical exposure, known as the hierarchy of controls.[6][7][8]

HierarchyOfControls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE)

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, this means:

  • Engineering Controls: All handling of the solid compound that could generate dust must occur within a certified chemical fume hood or a powder containment enclosure (ventilated balance enclosure).[9][10] This is the most critical step to prevent respiratory exposure.

  • Administrative Controls: Develop and adhere to a written Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on its hazards and handling procedures as part of a Chemical Hygiene Plan.[8]

  • Personal Protective Equipment (PPE): The focus of this guide, to be used in conjunction with the controls above.

Part 3: Core PPE Requirements: A Step-by-Step Protocol

With engineering and administrative controls in place, we can now detail the specific PPE required for handling this compound.

Eye and Face Protection

This is non-negotiable. To protect against the serious eye irritation hazard, you must wear:

  • Chemical Safety Goggles: These are required over standard safety glasses. Goggles must provide a full seal around the eyes to prevent airborne powder from entering.[3][11]

  • Face Shield (Recommended for specific tasks): When weighing larger quantities (>1g) or when there is a heightened risk of splashing during dissolution, a face shield should be worn over the safety goggles for an additional layer of protection.[11][12]

Skin and Body Protection
  • Gloves: Proper glove selection is crucial. The process by which a chemical passes through glove material is known as permeation.[13]

    • Material: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals and are appropriate here.[14]

    • Technique: Always use a "double-gloving" technique. This provides a backup barrier and allows for the safe removal of the outer, potentially contaminated glove without exposing your skin.

    • Integrity and Replacement: Before use, always inspect gloves for any signs of degradation or punctures.[15] Crucially, if you know or suspect contamination, remove the outer glove immediately, wash your hands (with the inner glove still on, if possible), and don a new outer glove.[14][16] Contaminated gloves should be disposed of as hazardous waste.[17]

  • Laboratory Coat:

    • A full-length, long-sleeved lab coat with buttoned or elastic cuffs is mandatory to protect skin and personal clothing.

    • For tasks involving larger quantities or a significant risk of spills, a chemically resistant apron should be worn over the lab coat.[12]

Respiratory Protection

When used inside a certified fume hood or powder enclosure, the risk of inhaling dust is significantly minimized, and a respirator may not be required for routine, small-scale handling. However, a respirator is essential under the following conditions:

  • Weighing or handling large quantities of the solid.

  • Responding to a spill outside of a containment device.

  • If engineering controls are not available or are malfunctioning.

  • Type: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for protection against solid particulates.[11][18] This device filters at least 95% of airborne particles but is not resistant to oil.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles (ANSI Z87.1 certified)Protects against dust and splash; H319 (Serious Eye Irritation) hazard.[3]
Face Protection Face shield (worn over goggles)Recommended for large quantities or splash risk.[11]
Hand Protection Nitrile gloves (double-gloved)Protects against incidental contact; H315 (Skin Irritation) hazard.[3][14]
Body Protection Long-sleeved lab coat with cuffsProtects skin and clothing from contamination.
Respiratory NIOSH-approved N95 respiratorRequired for spills or when engineering controls are insufficient to prevent dust inhalation.[18]

Part 4: Operational and Disposal Plans

A safe workflow integrates PPE use from start to finish.

SafeHandlingWorkflow cluster_1 Safe Handling & PPE Workflow Prep 1. Preparation - Verify fume hood function - Don all required PPE (Coat, Goggles, Double Gloves) Weigh 2. Weighing/Transfer - Perform all manipulations in fume hood - Use anti-static weigh paper Prep->Weigh Use 3. Use in Reaction - Keep vessel inside hood - Add solvents slowly to  avoid splashing Weigh->Use Clean 4. Decontamination - Wipe down surfaces - Dispose of contaminated  wipes as waste Use->Clean Doff 5. Doffing PPE - Remove outer gloves - Remove coat & goggles - Remove inner gloves - Wash hands thoroughly Clean->Doff

Caption: Step-by-step workflow for handling this compound.
Spill Response Plan

For a small spill of solid this compound:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, wear your lab coat, double nitrile gloves, goggles, and an N95 respirator.

  • Contain Dust: Do NOT dry sweep. Gently cover the spill with paper towels and wet them slightly with water to prevent dust from becoming airborne.

  • Clean: Carefully wipe up the material from the outside-in, placing all contaminated materials into a sealed bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous chemical waste according to your institution's guidelines.[19][20]

Waste Disposal
  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, that comes into contact with the chemical must be considered hazardous waste.[17]

  • Empty Containers: "Empty" containers that held the chemical should be rinsed with a suitable solvent (the rinsate collected as hazardous waste), and then disposed of according to institutional policy.

  • Excess Chemical: Unused or waste this compound must be disposed of through your institution's hazardous waste program. Do not pour it down the drain.[3][19]

By integrating this comprehensive understanding of hazards with a structured safety protocol, you can handle this compound with confidence, ensuring that your scientific pursuits are conducted with the highest standards of safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethoxypyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dimethoxypyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.